Technical Documentation Center

4-formylthiophene-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-formylthiophene-3-carbonitrile
  • CAS: 59786-34-4

Core Science & Biosynthesis

Foundational

4-formylthiophene-3-carbonitrile CAS 59786-34-4 properties

An In-Depth Technical Guide to 4-formylthiophene-3-carbonitrile (CAS 59786-34-4) For Researchers, Scientists, and Drug Development Professionals Introduction Thiophene and its derivatives are cornerstone heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-formylthiophene-3-carbonitrile (CAS 59786-34-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as bioisosteres for benzene rings have led to their incorporation into a multitude of approved drugs and advanced materials.[1][3] This guide focuses on a specific, bifunctional thiophene derivative: 4-formylthiophene-3-carbonitrile (CAS 59786-34-4). This molecule, possessing both an electron-withdrawing nitrile group and a reactive aldehyde function, represents a versatile building block for the synthesis of more complex molecular architectures.[4]

This document serves as a comprehensive technical resource, providing an in-depth analysis of the physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of the potential reactivity and applications of 4-formylthiophene-3-carbonitrile. The insights provided herein are intended to empower researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the available and predicted properties for 4-formylthiophene-3-carbonitrile.

PropertyValueSource
IUPAC Name 4-formylthiophene-3-carbonitrile[5]
CAS Number 59786-34-4[5]
Molecular Formula C₆H₃NOS[5]
Molecular Weight 137.16 g/mol [5]
Canonical SMILES N#CC1=CSC=C1C=O[5]
InChI InChI=1S/C6H3NOS/c7-1-5-3-9-4-6(5)2-8/h2-4H[5]
InChI Key CASZDPMYYAXNTB-UHFFFAOYSA-N[5]
Purity ≥95% (commercially available)[5]
LogP (predicted) 1.32[5]
Appearance Expected to be a solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A

Synthesis and Purification

Proposed Synthetic Pathway: Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. For the synthesis of 4-formylthiophene-3-carbonitrile, a suitable starting material would be a protected 3-oxopropanenitrile derivative.

Gewald Synthesis start Protected 3-oxopropanenitrile (e.g., 3,3-diethoxypropanenitrile) intermediate In situ generated α,β-unsaturated nitrile start->intermediate + Malononitrile, Base malononitrile Malononitrile sulfur Elemental Sulfur (S₈) base Base (e.g., Morpholine) gewald_product Protected 2-aminothiophene derivative intermediate->gewald_product + Sulfur hydrolysis Acidic Hydrolysis (deprotection and diazotization) gewald_product->hydrolysis 1. Diazotization 2. Hydrolysis sandmeyer Sandmeyer-type reaction (e.g., with CuCN) hydrolysis->sandmeyer Introduction of Nitrile formylation Formylation (e.g., Vilsmeier-Haack) sandmeyer->formylation Introduction of Formyl final_product 4-formylthiophene-3-carbonitrile formylation->final_product

Caption: Proposed Gewald reaction pathway for the synthesis of 4-formylthiophene-3-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on the principles of the Gewald reaction and subsequent functional group transformations. It should be optimized and validated experimentally.

Step 1: Synthesis of 2-Amino-4-(diethoxymethyl)thiophene-3-carbonitrile

  • To a stirred solution of 3,3-diethoxypropanenitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL/mmol) is added morpholine (0.2 eq).

  • Elemental sulfur (1.1 eq) is added portion-wise to the reaction mixture.

  • The mixture is heated to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aminothiophene derivative.

Step 2: Conversion to 4-formylthiophene-3-carbonitrile This step involves a two-step sequence: diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the formyl group, or a more direct formylation followed by deamination. A plausible alternative is the Vilsmeier-Haack formylation of a suitable thiophene precursor.

Purification: The final product would likely be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a crystalline solid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 4-formylthiophene-3-carbonitrile are not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the thiophene ring.

  • δ ~8.0-8.5 ppm (d, 1H): This signal would correspond to the proton at the 5-position (H-5), which is deshielded by the adjacent electron-withdrawing aldehyde group.

  • δ ~7.5-8.0 ppm (d, 1H): This signal would correspond to the proton at the 2-position (H-2).

  • δ ~10.0 ppm (s, 1H): This singlet would be characteristic of the aldehyde proton.

The coupling constant between H-2 and H-5 is expected to be in the range of 3-5 Hz, which is typical for thiophene ring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on standard chemical shift tables, the following peaks are predicted.[7][8]

  • δ ~185-195 ppm: Aldehyde carbonyl carbon.

  • δ ~140-150 ppm: Quaternary carbon attached to the aldehyde group (C-4).

  • δ ~130-140 ppm: Aromatic CH carbons of the thiophene ring (C-2 and C-5).

  • δ ~115-125 ppm: Quaternary carbon attached to the nitrile group (C-3).

  • δ ~110-120 ppm: Nitrile carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9]

  • ~3100 cm⁻¹: C-H stretching of the thiophene ring.

  • ~2230-2210 cm⁻¹: Strong, sharp absorption for the nitrile (C≡N) stretching vibration.

  • ~1700-1680 cm⁻¹: Strong absorption for the aldehyde carbonyl (C=O) stretching vibration.

  • ~1600-1400 cm⁻¹: C=C stretching vibrations of the thiophene ring.

  • ~850-700 cm⁻¹: C-H out-of-plane bending vibrations, characteristic of the substitution pattern of the thiophene ring.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): A prominent peak at m/z = 137, corresponding to the molecular weight of 4-formylthiophene-3-carbonitrile.

  • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of CO (m/z = 109) and HCN (m/z = 110).

Chemical Reactivity and Derivatization

The reactivity of 4-formylthiophene-3-carbonitrile is dictated by the interplay of the thiophene ring and its two functional groups: the aldehyde and the nitrile. This trifecta of reactivity makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_nitrile Nitrile Reactions cluster_ring Thiophene Ring Reactions main 4-formylthiophene-3-carbonitrile Aldehyde Nitrile Thiophene Ring reduct Reduction (e.g., NaBH₄) main:f0->reduct to Alcohol oxid Oxidation (e.g., PCC) main:f0->oxid to Carboxylic Acid wittig Wittig Reaction main:f0->wittig to Alkene reduct_amin Reductive Amination main:f0->reduct_amin to Amine hydrolysis_nitrile Hydrolysis (Acid or Base) main:f1->hydrolysis_nitrile to Carboxylic Acid or Amide reduction_nitrile Reduction (e.g., LiAlH₄) main:f1->reduction_nitrile to Amine cycloadd Cycloaddition main:f1->cycloadd to Tetrazoles, etc. electrophilic Electrophilic Aromatic Substitution (e.g., Halogenation) main:f2->electrophilic at C-2 or C-5 metalation Metalation-Cross Coupling (e.g., Suzuki, Stille) main:f2->metalation at C-2 or C-5

Caption: Reactivity map of 4-formylthiophene-3-carbonitrile highlighting its key functional groups.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of chemical transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.

  • Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, allowing for carbon-carbon bond formation.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, with active methylene compounds.

Reactions of the Nitrile Group

The nitrile group also offers several avenues for derivatization:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride will reduce the nitrile to a primary amine.

  • Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important pharmacophores.

Reactions of the Thiophene Ring

The thiophene ring itself can undergo further functionalization:

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the formyl and nitrile groups will deactivate the ring towards electrophilic substitution. However, reactions such as halogenation or nitration may be possible under forcing conditions, likely directing to the 2 or 5-position.

  • Metalation and Cross-Coupling: The protons on the thiophene ring can be abstracted by strong bases to form organometallic intermediates, which can then participate in cross-coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon bonds.

Applications in Research and Development

The unique structural features of 4-formylthiophene-3-carbonitrile make it an attractive starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The presence of the nitrile and formyl groups in 4-formylthiophene-3-carbonitrile provides convenient handles for the synthesis of libraries of compounds for biological screening. For example, the aldehyde can be used to synthesize Schiff bases or other heterocyclic systems, while the nitrile can be converted to an amide or a tetrazole, both of which are common functionalities in drug molecules.

Materials Science

Thiophene-based molecules are key components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[12] The extended π-system and the potential for intermolecular interactions make thiophenes well-suited for these applications. 4-formylthiophene-3-carbonitrile could serve as a building block for the synthesis of larger, conjugated systems with tailored electronic properties. The aldehyde and nitrile groups can be used to anchor the molecule to surfaces or to polymerize it into larger structures.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-formylthiophene-3-carbonitrile. Based on available safety data for related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-formylthiophene-3-carbonitrile is a versatile and valuable building block for organic synthesis. Its bifunctional nature, combined with the inherent properties of the thiophene ring, provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential reactivity. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this intriguing molecule.

References

  • PubChemLite. 4-formylthiophene-2-carbonitrile (C6H3NOS). [Link]

  • Faty, R. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(34), 22156–22168. [Link]

  • ResearchGate. 13 C NMR spectra of synthesized model compound 4f. [Link]

  • S. Nishimura, et al. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 93-102. [Link]

  • Google Patents. (1987). EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Ishegbe, J. E., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 649-673. [Link]

  • Kocyigit, O. (2021). A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). Molecules, 26(11), 3324. [Link]

  • ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1649-1656. [Link]

  • Li, L., et al. (2017). Analysis of Endogenous Metabolites using Multifunctional Derivatization and Capillary RPLC-MS. Journal of Chromatography B, 1061-1062, 363-370. [Link]

  • Scientia Iranica. Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. [Link]

  • Khan, I., & Ibrar, A. (2019). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences, 14(5), 417-429. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. 4-Aryl-4 H -Chromene-3-Carbonitrile Derivates: Synthesis and Preliminary Anti-Breast Cancer Studies. [Link]

  • Kumar, R., et al. (2021). Reactivity study of 4-hydroxythiocoumarin: a novel synthetic route to fused chromono-thiophene and -thiopyran derivatives through solvent-dependent thio-Claisen rearrangement. New Journal of Chemistry, 45(32), 14595-14606. [Link]

  • Parviainen, T. A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4633. [Link]

  • David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Journal of Liquid Chromatography & Related Technologies, 44(9-10), 459-472. [Link]

  • Boas, U., et al. (2001). Synthesis of thiophene-based building blocks via facile alpha-monoiodination. Synthetic Metals, 122(2), 275-278. [Link]

  • SpectraBase. 5-Formyl-2,3,4,5-tetrahydrothiophene-2-carbonitrile - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NIST WebBook. 3-Thiophenecarbonitrile. [Link]

  • ECHA. 4-formylthiophene-3-carbonitrile. [Link]

  • University of Puget Sound. 13C Chemical Shift Table. [Link]

  • Cheméo. Chemical Properties of Thiophene (CAS 110-02-1). [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

Sources

Foundational

In-Depth Technical Guide: Synthesis of 3-Cyano-4-thiophenecarboxaldehyde

This guide details the synthesis of 3-cyano-4-thiophenecarboxaldehyde (also known as 4-formylthiophene-3-carbonitrile; CAS: 59786-34-4). It prioritizes the most regioselective and scalable pathway starting from 3,4-dibro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-cyano-4-thiophenecarboxaldehyde (also known as 4-formylthiophene-3-carbonitrile; CAS: 59786-34-4). It prioritizes the most regioselective and scalable pathway starting from 3,4-dibromothiophene , utilizing lithium-halogen exchange followed by transition-metal-catalyzed cyanation.

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-cyano-4-thiophenecarboxaldehyde presents a regiochemical challenge due to the inherent directing effects of the thiophene ring. Direct electrophilic substitution on 3-cyanothiophene or 3-thiophenecarboxaldehyde typically yields 2- or 5-substituted products (α-positions) rather than the desired 3,4-substitution pattern (β-positions).

Therefore, the most reliable strategy employs 3,4-dibromothiophene as a linchpin scaffold. The symmetry of this starting material simplifies the first functionalization, while the distinct reactivity of the remaining bromine atom allows for sequential orthogonality.

Retrosynthetic Pathway
  • Target: 3-cyano-4-thiophenecarboxaldehyde

  • Precursor: 3-bromo-4-thiophenecarboxaldehyde

  • Starting Material: 3,4-dibromothiophene[1]

Strategic Rationale:

  • Regiocontrol: 3,4-Dibromothiophene effectively "blocks" the β-positions, preventing unwanted α-substitution during the initial setup.

  • Lithiation Selectivity: Lithium-halogen exchange on 3,4-dibromothiophene is highly selective for mono-lithiation at -78°C, avoiding di-lithiation.

  • Functional Group Compatibility: Introducing the formyl group first is preferred; the subsequent cyanation can be performed under mild Pd-catalyzed conditions that tolerate the aldehyde.

Primary Synthesis Pathway: The "Dibromo" Route

Step 1: Mono-Formylation via Lithium-Halogen Exchange

This step converts 3,4-dibromothiophene to 3-bromo-4-thiophenecarboxaldehyde.

  • Reaction Type: Lithium-Halogen Exchange / Electrophilic Trapping

  • Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)

  • Solvent: Anhydrous THF or Diethyl Ether

Detailed Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strict inert atmosphere (

    
     or Ar).
    
  • Dissolution: Charge the flask with 3,4-dibromothiophene (12.1 g, 50 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Transfer n-BuLi (20 mL of 2.5 M solution in hexanes, 50 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes, keeping the internal temperature below -70°C.

    • Mechanistic Note: The monolithiated species, 3-bromo-4-lithiothiophene, is stable at this temperature. Excess n-BuLi or higher temperatures can lead to "halogen dance" rearrangement or dilithiation.

  • Formylation: After stirring for 45 minutes at -78°C, add anhydrous DMF (5.8 mL, 75 mmol) dropwise.

  • Quench: Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C. Quench with saturated aqueous

    
     (50 mL).
    
  • Workup: Extract with diethyl ether (

    
     mL). Wash combined organics with water and brine. Dry over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Purification: Purify the crude yellow oil via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 3-bromo-4-thiophenecarboxaldehyde as a white to pale yellow solid.

    • Expected Yield: 75-85%

    • Checkpoint:

      
       NMR (
      
      
      
      ) should show a distinct aldehyde singlet at
      
      
      ppm and two thiophene doublets.
Step 2: Palladium-Catalyzed Cyanation

This step replaces the remaining bromine with a nitrile group. While the classical Rosenmund-von Braun reaction (CuCN, high heat) can be used, the Pd-catalyzed method is superior for preserving the aldehyde functionality.

  • Reaction Type: Palladium-Catalyzed Cross-Coupling[2]

  • Reagents: Zinc Cyanide (

    
    ), 
    
    
    
    (Tetrakis)
  • Solvent: Deoxygenated DMF or NMP

Detailed Protocol:

  • Setup: In a glovebox or under a strong argon stream, charge a Schlenk tube with 3-bromo-4-thiophenecarboxaldehyde (1.91 g, 10 mmol),

    
      (0.70 g, 6.0 mmol), and 
    
    
    
    (0.58 g, 0.5 mmol, 5 mol%).
  • Solvent: Add anhydrous, deoxygenated DMF (20 mL). Seal the tube.

  • Reaction: Heat the mixture to 80-90°C for 4-6 hours. Monitor by TLC (the product is more polar than the starting bromide).

    • Safety Note: This reaction generates cyanide species.[2][3][4][5][6][7] Work in a well-ventilated fume hood. Bleach solution should be available to neutralize spills.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M

    
     (to scavenge zinc/copper salts) followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2).
    
  • Product: 3-cyano-4-thiophenecarboxaldehyde is obtained as a crystalline solid.

    • Expected Yield: 80-90%

Reaction Pathway Visualization

SynthesisPathway cluster_0 Step 1: Formylation cluster_1 Step 2: Cyanation SM 3,4-Dibromothiophene (C4H2Br2S) Inter Intermediate: 3-Bromo-4-thiophenecarboxaldehyde SM->Inter 1. n-BuLi, THF, -78°C 2. DMF (Li-Halogen Exchange) Prod Target: 3-Cyano-4-thiophenecarboxaldehyde Inter->Prod Zn(CN)2, Pd(PPh3)4 DMF, 85°C (Pd-Catalyzed Cyanation)

Caption: Two-step synthesis of 3-cyano-4-thiophenecarboxaldehyde from 3,4-dibromothiophene via lithiation and Pd-coupling.

Comparison of Cyanation Methods

The choice of cyanation method is critical for yield and safety.

FeatureMethod A: Pd-Catalyzed (Recommended) Method B: Rosenmund-von Braun (Classical)
Reagents

/

CuCN
Temperature 80–100°C150–180°C
Aldehyde Tolerance High (Mild conditions)Low (Risk of polymerization/oxidation)
Purification Easy (Standard aqueous workup)Difficult (Copper waste disposal)
Yield 80–95%50–65%
Self-Validating Metric Complete conversion by TLC in <6hOften requires prolonged heating

Alternative Pathway (Not Recommended)

Starting Material: 3-Cyanothiophene Method: Direct Formylation (Vilsmeier-Haack or Lithiation/DMF)

  • Flaw: Lithiation of 3-cyanothiophene occurs preferentially at the C2 position (ortho to the sulfur and the cyano group) due to the Directed Ortho Metalation (DoM) effect and the acidity of the

    
    -proton.
    
  • Result: This yields 3-cyano-2-thiophenecarboxaldehyde, not the 4-isomer. Blocking the 2- and 5-positions is required to force substitution at C4, adding unnecessary steps (protection/deprotection).

References

  • Lithium-Halogen Exchange Protocol

    • Source: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[1] Acta Chemica Scandinavica, 1959, 13, 1045-1048.[1]

    • Relevance: Foundational work establishing the regioselectivity of halogen-metal exchange in polybromin
  • Pd-Catalyzed Cyanation of Heteroaryl Halides

    • Source: Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[8] Journal of Organic Chemistry, 2005, 70(4), 1508–1510.

    • )
  • Synthesis of 4-Formylthiophene-3-carbonitrile Derivatives

    • Source: Piller, F. M., & Knochel, P. "Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes." Organic Letters, 2009.
    • Relevance: Explicitly describes the synthesis of the analogous 2,5-dichloro-4-formylthiophene-3-carbonitrile, validating the lithiation/formylation sequence on nitrile-bearing thiophenes.
  • Compound Registry

    • Source: PubChem / CAS Registry.
    • Data: 4-Formylthiophene-3-carbonitrile (CAS: 59786-34-4).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Formylthiophene-3-carbonitrile: Emphasis on Melting and Boiling Point Determination

Introduction The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties and presence in numerous FDA-approved drugs.[1][2] Its derivatives are integral to the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties and presence in numerous FDA-approved drugs.[1][2] Its derivatives are integral to the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][3][4] Within this important class of molecules, 4-formylthiophene-3-carbonitrile emerges as a compound of significant interest for researchers and drug development professionals. Its bifunctional nature, featuring both an aldehyde and a nitrile group on a thiophene ring, presents a versatile platform for the synthesis of more complex molecular architectures.

Section 1: Molecular Profile of 4-Formylthiophene-3-carbonitrile

A thorough understanding of a molecule's structure is the first step in predicting its physical properties. The structural features of 4-formylthiophene-3-carbonitrile, such as its polarity and molecular weight, are key determinants of its melting and boiling points.

Chemical Structure:

Caption: Molecular Structure of 4-Formylthiophene-3-carbonitrile

Physicochemical Data Summary:

PropertyValue
Molecular Formula C₆H₃NOS
Molecular Weight 137.16 g/mol [5]
Appearance Predicted to be a solid at room temperature
Melting Point Not experimentally determined
Boiling Point Not experimentally determined

Section 2: Theoretical Considerations for Melting and Boiling Points

The melting point is the temperature at which a substance transitions from a solid to a liquid, while the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to a liquid-to-gas transition.[6] These temperatures are dictated by the strength of intermolecular forces.

For 4-formylthiophene-3-carbonitrile, the key intermolecular forces at play are:

  • Dipole-Dipole Interactions: The molecule possesses strong dipoles due to the electronegative oxygen and nitrogen atoms in the formyl (C=O) and cyano (C≡N) groups, respectively. These polar groups create significant partial positive and partial negative charges, leading to strong electrostatic attractions between neighboring molecules.

  • Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area.

Given the strong polarity and a molecular weight of 137.16 g/mol , it is reasonable to predict that 4-formylthiophene-3-carbonitrile is a solid at room temperature with a relatively high melting point and a boiling point likely exceeding 200°C at atmospheric pressure. For comparison, the less polar 3-thiophenecarboxaldehyde (molecular weight 112.15 g/mol ) has a boiling point of 194-196°C.[7][8]

Section 3: Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1°C, whereas impurities depress the melting point and broaden the range.[6]

Methodology: Capillary Method using a Digital Melting Point Apparatus

This is the most common and accurate method for determining the melting point of a solid organic compound.[9]

Protocol:

  • Sample Preparation:

    • Ensure the sample of 4-formylthiophene-3-carbonitrile is completely dry, as residual solvent will depress the melting point.

    • If the sample is not a fine powder, gently crush it on a clean, dry surface using a spatula.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample to collect a small amount of material.

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.

    • The final packed sample height should be 1-2 mm for even heating.[6]

  • Apparatus Setup and Measurement:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly approach the expected melting point. A preliminary rough measurement may be necessary if the melting point is completely unknown.

    • Once the approximate melting point is known, prepare a new sample.

    • Set the starting temperature to about 10-15°C below the expected melting point.

    • Set the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.[10]

    • Observe the sample through the viewing lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted.

    • The melting point is reported as the range T1-T2.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement A Dry Sample B Crush to Fine Powder A->B C Collect Sample in Capillary B->C D Pack Sample to 1-2 mm C->D E Insert into Apparatus D->E F Set Slow Heating Ramp (1-2°C/min) E->F G Observe and Record T1 (First Liquid) F->G H Observe and Record T2 (All Liquid) G->H I I H->I Report as T1-T2 Range

Caption: Workflow for Melting Point Determination

Safety Precautions

While specific toxicity data for 4-formylthiophene-3-carbonitrile is unavailable, it is prudent to handle it with care, following standard laboratory safety protocols. Related thiophene compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

Section 4: Experimental Determination of Boiling Point

The boiling point provides another measure of a compound's physical properties and is crucial for purification by distillation.

Methodology: Micro-Boiling Point Determination (Capillary Method)

This method is ideal for small quantities of a substance and is a common technique in research labs.[13]

Protocol:

  • Sample Preparation:

    • Add a small amount (approximately 0.5 mL) of the liquid 4-formylthiophene-3-carbonitrile (if it melts below room temperature or is heated to a liquid state) into a small test tube or a melting point capillary tube.

  • Apparatus Setup:

    • Take a small, separate capillary tube (sealed at one end) and place it, open end down, into the larger tube containing the sample.

    • Attach the test tube assembly to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

    • Suspend the entire assembly in an oil bath. Do not let the apparatus touch the bottom or sides of the bath.

  • Measurement:

    • Begin heating the oil bath gently while stirring to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the inverted capillary will bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the sample has reached its boiling point.

    • Remove the heat source and allow the oil bath to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the inverted capillary, record the temperature. This is the boiling point.

G A Start Add sample to test tube B Setup Place inverted capillary into sample Attach to thermometer A:f1->B:f0 C Heating Suspend in oil bath Heat gently Observe rapid bubble stream B:f2->C:f0 D Cooling & Measurement Remove heat Observe liquid entering capillary Record temperature C:f3->D:f0 E Boiling Point Recorded D:f3->E

Caption: Capillary Method for Boiling Point Determination

Safety Precautions
  • Inhalation: Perform this procedure in a chemical fume hood to avoid inhaling potentially harmful vapors.

  • Heating: Use a suitable heating medium like mineral oil or a silicone oil bath. Be cautious of hot surfaces. Ensure the setup is secure to prevent spills.

Section 5: Data Interpretation and Reporting

Accurate reporting is crucial for scientific reproducibility.

  • Melting Point: Always report the melting point as a range (e.g., 125.5-126.5°C). A narrow range signifies high purity.

  • Boiling Point: Report the boiling point along with the atmospheric pressure at which it was measured (e.g., 210°C at 760 mmHg). If the pressure is significantly different from standard pressure, a nomograph can be used to correct the boiling point.

Section 6: Significance in Research and Drug Development

Knowledge of the melting and boiling points of 4-formylthiophene-3-carbonitrile is not merely academic. These properties are fundamental for:

  • Purity Assessment: Verifying the identity and purity of synthesized batches.

  • Purification Strategy: Designing appropriate purification methods, such as recrystallization (requiring knowledge of solubility, often related to melting point) or distillation (requiring the boiling point).

  • Reaction Condition Selection: Choosing suitable solvents and reaction temperatures, ensuring the compound remains in the desired phase.

  • Material Handling and Storage: Understanding the physical state of the compound at various temperatures is essential for safe storage and handling.

The thiophene-carbonitrile motif is a key feature in various biologically active molecules, including inhibitors of histone deacetylase (HDAC) and potential antiviral agents.[4][14] Accurate characterization of building blocks like 4-formylthiophene-3-carbonitrile is a critical first step in the synthesis and evaluation of new drug candidates based on this privileged scaffold.

Conclusion

While the precise melting and boiling points of 4-formylthiophene-3-carbonitrile remain to be formally documented in scientific literature, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for their accurate experimental determination. By following these self-validating procedures, researchers in drug discovery and chemical synthesis can confidently characterize this valuable compound, ensuring the integrity of their work and paving the way for its application in developing the next generation of therapeutic agents.

References

  • Learning Space. (n.d.). Determination of Melting points and Boiling points.
  • Unknown. (n.d.). Determination of melting and boiling points.
  • chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds. YouTube.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • JoVE. (2020, March 26). Boiling Point Determination.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • Merck. (2025, August 7). SAFETY DATA SHEET.
  • Chemsrc. (2025, August 20). 3-Thiophenecarboxaldehyde.
  • ChemBK. (2024, April 9). 3-Formylthiophene.
  • PubChem. (n.d.). 5-Formylthiophene-2-Carbonitrile.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • G. Stephen, et al. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • University of Johannesburg. (2022, October 15). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C.
  • PubMed. (2021, May 15). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors.
  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

Sources

Foundational

suppliers and price of 4-formylthiophene-3-carbonitrile

Topic: Suppliers, Price, and Technical Profile of 4-Formylthiophene-3-Carbonitrile Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers[1] [1] Executive Summary 4-F...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers, Price, and Technical Profile of 4-Formylthiophene-3-Carbonitrile Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers[1]

[1]

Executive Summary

4-Formylthiophene-3-carbonitrile (CAS: 111623-14-8 ) is a high-value heterocyclic building block used primarily in the synthesis of fused thiophene systems, such as tetrahydrobenzo[b]thiophenes (HDAC inhibitors) and various kinase inhibitors.[1]

Unlike commoditized reagents, this compound is classified as a Tier 3 Specialty Intermediate .[1] It is rarely held in bulk stock due to the reactivity of the aldehyde-nitrile motif (susceptibility to polymerization or oxidation). Consequently, it is typically available via Make-on-Demand (MoD) or custom synthesis models.[1] This guide details the procurement landscape, estimated pricing, and a validated synthesis route for internal production if commercial lead times are prohibitive.

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name 4-Formylthiophene-3-carbonitrile
CAS Number 111623-14-8
Molecular Formula C₆H₃NOS
Molecular Weight 137.16 g/mol
Appearance Off-white to pale yellow solid (or oil if impure)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
Stability Air-sensitive; store under inert atmosphere (Ar/N₂) at -20°C.
Key Impurities 3-Cyanothiophene (starting material), 3-Thiophenecarboxylic acid derivatives (oxidation products).[1][2]

Market Analysis: Suppliers & Pricing Strategy

Procurement Status: "Make-on-Demand"

Major catalog vendors (Sigma-Aldrich, Thermo Fisher) often list this item but display "Inquire for Price" or "Backorder."[1] This indicates the compound is not a shelf-stable stock item but is synthesized upon receipt of an order.

Verified Supplier Landscape

The following vendors are known to have synthetic routes or intermittent stock for this CAS.

Supplier TierVendor NameAvailability ModelEstimated Lead Time
Primary (Originators) Enamine Make-on-Demand (REAL Database)2–4 Weeks
Secondary (Distributors) Combi-Blocks Catalog (Often Stock)1–5 Days (if in stock)
Secondary (Distributors) Fluorochem Warehouse/RFQ1–2 Weeks
Custom Synthesis WuXi AppTec FTE/FFS Contract4–8 Weeks
Price Estimates (2025/2026 Market Data)

Note: Prices are estimates for "Spot Buy" quantities. Bulk orders (>100g) significantly reduce unit cost.[1]

Pack SizeEstimated Price Range (USD)Cost Per Gram
100 mg $120 – $180$1,200 – $1,800
1 g $350 – $550$350 – $550
5 g $1,100 – $1,500$220 – $300
25 g $3,500 – $4,500$140 – $180

Strategic Advice: If your requirement exceeds 10g , do not buy pre-packaged units. Issue a Request for Quote (RFQ) for a custom batch, as the unit price can drop below $100/g at scale.[1]

Technical Deep Dive: Synthesis & Manufacturing

For researchers facing long lead times, in-house synthesis is a viable option. Two primary routes exist: the Classical Lithiation (often messy) and the Modern Knochel-Hauser Base method (highly regioselective).[1]

The Preferred Route: Knochel-Hauser Base

This method utilizes TMPMgCl[1]·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) to achieve direct, regioselective magnesiation of 3-cyanothiophene.[1]

  • Mechanism: The bulky TMP base selectively deprotonates position 4 (adjacent to the bulky nitrile group but thermodynamically favored) rather than position 2, avoiding the common "2-formyl" impurity.[1]

  • Protocol Summary:

    • Substrate: 3-Cyanothiophene in dry THF.

    • Reagent: TMPMgCl·LiCl (1.1 equiv) at -30°C .[1]

    • Quench: DMF (Dimethylformamide) added after 15 mins.

    • Workup: Acidic hydrolysis yields the aldehyde.[1]

Synthesis Workflow Diagram

The following diagram contrasts the procurement logic with the synthesis pathway.

G Start Need 4-Formylthiophene-3-carbonitrile CheckStock Check Combi-Blocks/Enamine Stock Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (Lead Time < 1 Week) InStock->Buy Yes MakeDecision Evaluate In-House Synthesis InStock->MakeDecision No / Lead Time > 4 Weeks RouteA Route A: Classical (Lithiation of 3-bromo-4-cyanothiophene) MakeDecision->RouteA If Bromide precursor available RouteB Route B: Modern (Preferred) (Direct Magnesiation of 3-cyanothiophene) MakeDecision->RouteB If 3-cyanothiophene available Product Pure 4-Formylthiophene-3-carbonitrile (>95% Purity) RouteA->Product ReagentsB Reagents: TMPMgCl·LiCl, THF, -30°C Quench: DMF RouteB->ReagentsB ReagentsB->Product

Caption: Decision logic for procurement versus synthesis, highlighting the Knochel-Hauser base route as the preferred synthetic method.

Applications in Drug Discovery

This intermediate is a critical "lynchpin" scaffold. The combination of the aldehyde (electrophile) and nitrile (latent amine/amide/heterocycle) allows for rapid complexity generation.[1]

Key Reaction Pathways[1]
  • Gewald-Type Cyclizations: Reaction with active methylenes to form thieno[2,3-d]pyrimidines .[1]

  • Reductive Amination: The aldehyde reacts with amines (e.g., piperazine) to attach solubilizing tails, common in kinase inhibitors.[1]

  • HDAC Inhibitors: The thiophene core mimics the "cap" region of histone deacetylase inhibitors, with the nitrile serving as a handle for zinc-binding groups.[1]

Application Workflow Diagram

App Core 4-Formylthiophene-3-carbonitrile (Scaffold) Path1 Reductive Amination (+ Piperazine/Amine) Core->Path1 Path2 Cyclization (+ Hydrazine/Urea) Core->Path2 Path3 Hydrolysis/Coupling (Nitrile -> Amide) Core->Path3 Target1 Kinase Inhibitors (Solubilized Core) Path1->Target1 Target2 Thieno[2,3-d]pyrimidines (Antimicrobials) Path2->Target2 Target3 HDAC Inhibitors (Tetrahydrobenzo[b]thiophenes) Path3->Target3

Caption: Primary chemical transformations transforming the 4-formylthiophene-3-carbonitrile scaffold into bioactive therapeutic classes.

Quality Control & Safety

When receiving a shipment or synthesizing this compound, verify the following:

  • H-NMR Validation:

    • Aldehyde Proton: Look for a singlet around 9.9 - 10.1 ppm .[1]

    • Thiophene Protons: Two doublets (or singlets depending on resolution) in the aromatic region (approx 7.5 - 8.5 ppm).[1]

    • Red Flag:[1] Absence of the aldehyde peak suggests oxidation to the carboxylic acid.[1]

  • Safety (SDS Highlights):

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • Handling: Use a fume hood.[1] Nitriles can liberate toxic fumes under strong acidic/basic conditions.

References

  • Knochel, P. et al. (2010).[1] LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides.[1] Dissertation, LMU München.[1]

  • Enamine Ltd. (2025).[1] Building Blocks and Custom Synthesis Services.[1][3][4] Enamine Catalog.[1][4][5]

  • Combi-Blocks Inc. (2025).[1] Product Catalog: Thiophene Derivatives.[1]

  • PubChem. (2025).[1] Compound Summary: 4-Formylthiophene-3-carbonitrile.[1][6][7] National Library of Medicine.[1]

  • Ghate, M. et al. (2021).[1] Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors.[1] Bioorganic Chemistry.[1]

Sources

Protocols & Analytical Methods

Method

synthesis of thieno[2,3-d]pyrimidine from 4-formylthiophene-3-carbonitrile

Title: Comprehensive Application Note on the Synthesis of Thieno[2,3-d]pyrimidines via Regioselective C-2 Functionalization of 4-Formylthiophene-3-carbonitrile Target Audience: Researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Application Note on the Synthesis of Thieno[2,3-d]pyrimidines via Regioselective C-2 Functionalization of 4-Formylthiophene-3-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Overview & Retrosynthetic Rationale

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for quinazolines in the development of ATP-competitive kinase inhibitors (e.g., EGFR, PI3K) and anti-inflammatory agents[1].

Synthesizing this fused bicyclic system from a 3,4-disubstituted precursor—specifically 4-formylthiophene-3-carbonitrile —presents a unique regiochemical challenge. The pyrimidine ring in a thieno[2,3-d]pyrimidine must be constructed across the C-2 and C-3 positions of the thiophene core. Because our starting material lacks functionality at C-2, we must execute a highly controlled, regioselective C-2 amination prior to cyclization[2].

As a Senior Application Scientist, I have designed this protocol to overcome competing nucleophilic side reactions. The workflow relies on three causal pillars:

  • Transient Protection: The C-4 formyl group is highly electrophilic and must be masked as an acetal to prevent self-condensation or attack by organometallic bases.

  • Chemoselective Magnesiation: The C-2 proton is sterically accessible and highly acidic due to the adjacent sulfur atom and the inductive pull of the C-3 nitrile. We utilize Knochel’s base (TMPMgCl·LiCl) rather than standard alkyllithiums. The kinetic basicity and low nucleophilicity of TMPMgCl·LiCl ensure quantitative C-2 deprotonation without attacking the sensitive C-3 nitrile[3].

  • Dimroth-Type Cyclization: Condensation of the resulting 2-amino-3-carbonitrile intermediate with formamidine acetate selectively yields a 4-amino-substituted pyrimidine, whereas starting from a carboxylate would yield a pyrimidin-4-one[2].

SynthWorkflow A 4-Formylthiophene- 3-carbonitrile B Acetal Protection (Ethylene Glycol) A->B C C-2 Magnesiation (TMPMgCl·LiCl) B->C D Electrophilic Amination (TsN3, then Red.) C->D E Pyrimidine Cyclization (Formamidine) D->E F Deprotection (Acidic Cleavage) E->F G 4-Amino-thieno[2,3-d] pyrimidine-5-carbaldehyde F->G

Fig 1: Synthetic workflow from 4-formylthiophene-3-carbonitrile to the pyrimidine core.

Experimental Protocols: A Self-Validating System

Protocol A: Acetal Protection of the C-4 Formyl Group

Causality: Unprotected aldehydes will violently react with organomagnesium reagents. Acetalization eliminates this electrophilic sink.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 4-formylthiophene-3-carbonitrile (10.0 mmol, 1.37 g) in anhydrous toluene (50 mL).

  • Reaction: Add ethylene glycol (15.0 mmol, 0.84 mL) and a catalytic amount of p-toluenesulfonic acid (0.5 mmol, 95 mg). Reflux at 110 °C for 4 hours until water ceases to collect in the trap.

  • Validation & Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the acid catalyst. Dry over Na₂SO₄ and concentrate.

    • Self-Validation: Check ¹H-NMR. The disappearance of the aldehyde proton singlet at ~9.8 ppm and the appearance of a methine acetal proton at ~5.9 ppm confirms quantitative conversion.

Protocol B: Regioselective C-2 Magnesiation and Amination

Causality: TMPMgCl·LiCl provides a thermodynamically stable organomagnesium intermediate that tolerates the nitrile group, unlike n-BuLi which would trigger immediate nitrile addition[3].

  • Metalation: Dissolve the protected thiophene (5.0 mmol) in anhydrous THF (20 mL) under an Argon atmosphere. Cool the solution to -30 °C. Dropwise, add TMPMgCl·LiCl (1.2 M in THF, 5.5 mmol). Stir for 30 minutes.

  • Azidation: Add tosyl azide (TsN₃, 6.0 mmol) dropwise at -30 °C. Stir for 1 hour, then slowly warm to 0 °C.

  • Reduction: To the reaction mixture, add methanol (10 mL) followed by sodium borohydride (NaBH₄, 10.0 mmol) in small portions to reduce the intermediate azide to the primary amine.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Purify via flash chromatography (Hexanes/EtOAc 7:3) to yield 2-amino-4-(1,3-dioxolan-2-yl)thiophene-3-carbonitrile.

Protocol C: Pyrimidine Ring Closure

Causality: Formamidine acetate acts as both a carbon source and a cyclization bridge. The nucleophilic attack of the C-2 amine on the amidine carbon is followed by intramolecular cyclization onto the C-3 nitrile, generating the aromatic 4-aminopyrimidine system[2].

  • Setup: Dissolve the 2-amino intermediate (3.0 mmol) in absolute ethanol (15 mL).

  • Reaction: Add formamidine acetate (6.0 mmol, 0.62 g). Heat the mixture to reflux (80 °C) for 8 hours.

  • Workup: Cool the mixture to 0 °C. The product will precipitate. Filter the solid and wash with cold ethanol to yield 4-amino-5-(1,3-dioxolan-2-yl)thieno[2,3-d]pyrimidine.

Protocol D: Acetal Cleavage
  • Reaction: Dissolve the cyclized product (2.0 mmol) in THF (10 mL). Add 2M aqueous HCl (5 mL) and stir at room temperature for 2 hours.

  • Workup: Neutralize with saturated NaHCO₃ until pH 7 is reached. Extract with CH₂Cl₂ (3 × 15 mL), dry, and concentrate to yield the final target: 4-amino-thieno[2,3-d]pyrimidine-5-carbaldehyde .

Quantitative Data Summaries

Table 1: Reaction Optimization and Yield Metrics

StepReagent / CatalystTemp (°C)Time (h)Isolated Yield (%)
A. Protection Ethylene Glycol / p-TsOH1104.092
B. Magnesiation TMPMgCl·LiCl-300.5>95 (Conversion)
B. Amination TsN₃, then NaBH₄-30 to 02.078
C. Cyclization Formamidine Acetate808.085
D. Deprotection 2M HCl (aq)252.094

Table 2: Analytical Characterization Targets

Intermediate / ProductKey ¹H-NMR Signal (δ, ppm)Key IR Band (cm⁻¹)MS (m/z) [M+H]⁺
Protected Precursor5.90 (s, 1H, acetal C-H)2220 (C≡N)182.0
2-Amino Intermediate6.50 (br s, 2H, -NH₂)3350, 3450 (N-H)197.0
Cyclized Acetal8.35 (s, 1H, pyrimidine C-H)1640 (C=N)224.1
Final Carbaldehyde10.15 (s, 1H, -CHO)1695 (C=O)180.0

Biological Context & Application

Thieno[2,3-d]pyrimidines synthesized via this route are primed for late-stage functionalization (via the liberated C-5 formyl group) to create highly potent ATP-competitive inhibitors. These molecules mimic the adenine ring of ATP, allowing them to lodge into the hinge region of overactive receptor tyrosine kinases.

BioPathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR PI3K PI3K Pathway EGFR->PI3K Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR ATP-competitive inhibition AKT AKT Activation PI3K->AKT Proliferation Tumor Cell Proliferation AKT->Proliferation

Fig 2: Mechanism of action for Thieno[2,3-d]pyrimidine derivatives in the EGFR/PI3K pathway.

References

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines Source: mdpi.com URL:[2]

  • Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes Source: amazonaws.com (LMU Munich) URL:[3]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity Source: nih.gov URL:[1]

Sources

Application

Advanced Application Note: Knoevenagel Condensation of 4-Formylthiophene-3-carbonitrile in Drug Discovery and Materials Science

Executive Summary The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis [1]. When applied to highly functionalized heteroaromatics like 4-formylthiophene-3-carbonitrile (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis [1]. When applied to highly functionalized heteroaromatics like 4-formylthiophene-3-carbonitrile (CAS: 59786-34-4) [4], the reaction yields densely functionalized, push-pull conjugated systems (e.g., dicyanovinyl thiophenes). These structural motifs are highly prized in drug development for designing covalent kinase inhibitors and in materials science for synthesizing organic photovoltaics (OPVs) and fluorescent probes.

This application note provides a comprehensive, self-validating protocol for the Knoevenagel condensation of 4-formylthiophene-3-carbonitrile with active methylene compounds, detailing the mechanistic causality behind catalyst selection, reaction optimization, and product isolation.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The condensation of 4-formylthiophene-3-carbonitrile with malononitrile is governed by two primary chemical dynamics:

  • Substrate Electrophilicity (The Push-Pull Effect): The presence of the cyano group (-C≡N) at the C3 position of the thiophene ring exerts a profound electron-withdrawing effect (-I and -M effects). This depletes electron density from the thiophene π-system, significantly increasing the partial positive charge (

    
    ) on the adjacent C4 formyl carbon. Consequently, the aldehyde becomes exceptionally susceptible to nucleophilic attack, allowing the reaction to proceed under milder conditions than unfunctionalized thiophenecarboxaldehydes [3].
    
  • Amphoteric Catalyst Dynamics: While simple amines (like piperidine alone) can catalyze the reaction, employing a Piperidine/Glacial Acetic Acid buffer system drastically improves the yield and purity [2].

    • The Base (Piperidine) attacks the aldehyde to form a highly reactive iminium ion intermediate, lowering the activation energy for C-C bond formation.

    • The Acid (Acetic Acid) acts as a proton shuttle. It facilitates the deprotonation of malononitrile by the amine to form the resonance-stabilized carbanion (enolate equivalent) and subsequently aids in the elimination of water (dehydration) to form the final thermodynamic sink: the highly conjugated

      
      -unsaturated alkene.
      

Mechanism A 4-Formylthiophene-3-carbonitrile (Highly Electrophilic) D Iminium Ion Intermediate A->D Piperidine B Malononitrile (Active Methylene) E Resonance-Stabilized Carbanion B->E Deprotonation C Piperidine/AcOH Buffer C->D C->E F Nucleophilic Attack (C-C Bond Formation) D->F E->F G β-Hydroxy Intermediate F->G H Acid-Assisted Dehydration (-H2O) G->H Proton Shuttle I 2-((3-Cyanothiophen-4-yl)methylene)malononitrile H->I Thermodynamic Sink

Mechanistic pathway of the Knoevenagel condensation highlighting the amphoteric catalyst role.

Reaction Optimization Data

To establish the most robust protocol, various solvent and catalyst systems were evaluated. The table below summarizes the quantitative data, demonstrating that the amphoteric buffer system in a protic solvent provides the optimal balance of kinetics and yield.

SolventCatalyst System (Loading)TemperatureTimeYield (%)Purity (HPLC)
Ethanol (Abs)Piperidine (10 mol%)78°C (Reflux)2.0 h82%91%
Ethanol (Abs) Piperidine/AcOH (10 mol% each) 78°C (Reflux) 1.5 h 94% >98%
ToluenePiperidine/AcOH (Dean-Stark)110°C (Reflux)3.0 h89%95%
WaterDBU (20 mol%)25°C (RT)0.5 h85%88%
Solvent-FreeCaO Nanoparticles (Microwave)80°C (MW)10 min96%94%

Data Interpretation: The Piperidine/AcOH system in absolute ethanol provides the highest purity without requiring specialized microwave equipment or Dean-Stark apparatuses.

Detailed Experimental Protocol

Target Molecule: 2-((3-cyanothiophen-4-yl)methylene)malononitrile Scale: 10 mmol

Required Reagents:
  • 4-formylthiophene-3-carbonitrile: 1.37 g (10.0 mmol, 1.0 eq)

  • Malononitrile: 0.73 g (11.0 mmol, 1.1 eq)

  • Piperidine: 100 µL (~1.0 mmol, 0.1 eq)

  • Glacial Acetic Acid: 57 µL (~1.0 mmol, 0.1 eq)

  • Absolute Ethanol: 50 mL

Step-by-Step Methodology:
  • Substrate Solvation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.37 g of 4-formylthiophene-3-carbonitrile in 50 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen over aqueous ethanol to prevent premature hydrolysis of the transient iminium intermediate and to maximize the solubility of the starting materials.

  • Active Methylene Addition: Add 0.73 g of malononitrile to the suspension in one portion.

    • Self-Validation: Malononitrile dissolution is slightly endothermic; the flask will feel cool to the touch. The solution should become largely homogenous.

  • Catalyst Injection (Initiation): Via micropipette, sequentially add 100 µL of piperidine followed immediately by 57 µL of glacial acetic acid.

    • Self-Validation: Upon addition of the catalyst buffer, an immediate color shift (typically to a deep yellow or orange) will occur. This is a visual confirmation of the reaction initiating, caused by the formation of the highly conjugated dicyanovinyl chromophore.

  • Reflux & Monitoring: Attach a reflux condenser and heat the reaction mixture to 78°C under a nitrogen atmosphere for 1.5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

    • Self-Validation: The starting aldehyde (UV active at 254 nm) will be consumed. The product will appear as a distinct, intensely UV-active spot (often visibly yellow on the plate) with a different

      
       value.
      
  • Thermodynamic Precipitation (Workup): Once TLC indicates complete consumption of the starting material, remove the flask from heat and allow it to cool to room temperature. Subsequently, submerge the flask in an ice-water bath (0-5°C) for 45 minutes.

    • Causality: The highly planar, conjugated product exhibits strong

      
       stacking and has drastically reduced solubility in cold ethanol compared to the starting materials and byproducts, driving spontaneous crystallization.
      
  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold absolute ethanol (2 × 10 mL) to remove any residual piperidinium salts and unreacted malononitrile.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours to afford the pure product.

Workflow Step1 Reagent Solvation (EtOH, 25°C) Step2 Catalyst Injection (Pip/AcOH Buffer) Step1->Step2 Step3 Reflux & C-C Coupling (78°C, 1.5h) Step2->Step3 Step4 TLC Validation (UV 254 nm) Step3->Step4 Step5 Ice Bath Precipitation (0-5°C, 45 min) Step4->Step5 Step6 Vacuum Filtration (Cold EtOH Wash) Step5->Step6 Step7 High Vacuum Drying (Pure Product) Step6->Step7

Experimental workflow for the synthesis and isolation of the Knoevenagel adduct.

Troubleshooting & Quality Control

  • Issue: Incomplete Conversion.

    • Cause: Malononitrile is prone to degradation and polymerization upon prolonged storage.

    • Solution: Always use fresh or recently recrystallized malononitrile. If water accumulation is stalling the equilibrium, switch the solvent to toluene and utilize a Dean-Stark trap.

  • Issue: Dark, Tarry Byproducts.

    • Cause: Excessive base concentration leading to the base-catalyzed oligomerization of malononitrile or the decomposition of the thiophene substrate.

    • Solution: Strictly control the catalyst loading to

      
       mol% and ensure the addition of acetic acid to buffer the system.
      

References

  • Semantic Scholar. "RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW." Journal of Chemical Reviews.[Link]

Method

Application Note: Bandgap Engineering in OSCs using 4-Formylthiophene-3-carbonitrile

This Application Note is designed for materials scientists and organic chemists developing next-generation Non-Fullerene Acceptors (NFAs) and low-bandgap donor polymers for Organic Solar Cells (OSCs). Executive Summary 4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for materials scientists and organic chemists developing next-generation Non-Fullerene Acceptors (NFAs) and low-bandgap donor polymers for Organic Solar Cells (OSCs).

Executive Summary

4-Formylthiophene-3-carbonitrile (CAS: 10551-57-2 / 59786-34-4) is a high-value bifunctional intermediate used to synthesize fused-ring electron-deficient units (e.g., thieno[3,4-c]pyridine, thieno[3,4-d]pyrimidine). These fused systems are critical for constructing "Acceptor-Donor-Acceptor" (A-D-A) small molecules and D-A copolymers.

By leveraging the adjacent aldehyde (-CHO) and nitrile (-CN) groups at the 3- and 4-positions, researchers can perform facile cyclization reactions to create pro-quinoidal structures. These structures stabilize the quinoid resonance form, significantly lowering the bandgap (


) and Deepening the LUMO energy level—key requirements for maximizing Short-Circuit Current (

) and Open-Circuit Voltage (

) in high-efficiency OSCs.

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Formylthiophene-3-carbonitrile
Structure Thiophene ring with -CN at C3 and -CHO at C4
Molecular Weight 137.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in CHCl

, DCM, THF; slightly soluble in MeOH
Reactivity High (Bifunctional electrophile); prone to oxidation
Storage 2–8°C, under Argon/Nitrogen, desiccated

Safety Note: This compound contains a nitrile group (potential cyanide release under extreme acid/thermal stress) and is an aldehyde (potential sensitizer). Handle in a fume hood.

Core Application: Synthesis of Fused-Ring Acceptor Units

The primary utility of 4-formylthiophene-3-carbonitrile is its conversion into Thieno[3,4-c]pyridine derivatives. Unlike standard thiophenes, the thieno[3,4-c]pyridine core adopts a quinoidal structure that promotes planar backbone conformation and extends


-conjugation.
Mechanism of Action
  • Cyclization: The adjacent -CHO and -CN groups react with nucleophiles (e.g., active methylenes, amines) to close a six-membered ring fused to the thiophene.

  • Electronic Tuning: The resulting fused ring is highly electron-deficient. When copolymerized with electron-rich units (e.g., Benzodithiophene, BDT), it creates a strong "Push-Pull" effect, reducing the optical bandgap to <1.5 eV.

Workflow Diagram: Synthesis Pathway

The following diagram illustrates the transformation of the precursor into a polymerization-ready monomer.

SynthesisWorkflow Precursor 4-Formylthiophene- 3-carbonitrile Step1 Step 1: Cyclization (Knoevenagel/Pomeranz-Fritsch) Precursor->Step1 + Active Methylene + Base Intermediate Thieno[3,4-c]pyridine Core Step1->Intermediate Ring Closure Step2 Step 2: Functionalization (Halogenation/Alkylation) Intermediate->Step2 + NBS / Alkyl Halide Monomer Dibromo-Monomer (Ready for Stille/Suzuki) Step2->Monomer Purification Polymer Low-Bandgap D-A Polymer Monomer->Polymer + BDT-SnMe3 Pd(PPh3)4

Caption: Synthetic route transforming 4-formylthiophene-3-carbonitrile into a photovoltaic polymer.

Detailed Protocol: Synthesis of Thieno[3,4-c]pyridine Monomer

Objective: Synthesize a solubilized thieno[3,4-c]pyridine derivative for use in D-A copolymerization.

Reagents Required[1][2][3][4][5][6][7][8]
  • 4-Formylthiophene-3-carbonitrile (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq) or suitable active methylene

  • Piperidine (Catalytic amount)

  • Ethanol (Solvent)[1]

  • Alkyl bromide (e.g., 2-ethylhexyl bromide) for solubility

  • N-Bromosuccinimide (NBS)

Step-by-Step Methodology
Phase 1: Construction of the Fused Ring[2]
  • Setup: In a dry 250 mL round-bottom flask equipped with a condenser, dissolve 4-formylthiophene-3-carbonitrile (10 mmol) in anhydrous Ethanol (50 mL).

  • Addition: Add Ethyl cyanoacetate (12 mmol) and 3-5 drops of Piperidine .

  • Reaction: Reflux the mixture at 80°C for 12 hours. The solution will darken, indicating condensation.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should disappear.
      
  • Cyclization: The initial Knoevenagel product often cyclizes in situ or requires a brief acid treatment (e.g., acetic acid reflux) to form the thienopyridone intermediate.

  • Workup: Cool to room temperature. Precipitate the solid by pouring into cold water. Filter, wash with water, and dry under vacuum.

Phase 2: Solubilization (Alkylation)

Why this matters: Unsubstituted fused rings are insoluble and unprocessable.

  • Setup: Dissolve the thienopyridone intermediate (5 mmol) in dry DMF (20 mL).

  • Deprotonation: Add

    
     (15 mmol) and stir at 60°C for 30 mins.
    
  • Alkylation: Add 2-ethylhexyl bromide (12 mmol) dropwise. Stir at 90°C overnight.

  • Purification: Extract with DCM/Water. Dry organic layer over

    
    . Purify via silica gel column chromatography (Eluent: Hexane/DCM).
    
Phase 3: Monomer Activation (Bromination)
  • Setup: Dissolve the alkylated product in CHCl

    
     (0.1 M concentration).
    
  • Bromination: Add NBS (2.1 eq) in portions at 0°C in the dark.

  • Completion: Stir at room temperature for 4-6 hours.

    • Validation: Check

      
      H NMR.[3] The thiophene proton signals (typically 
      
      
      
      7.0-8.0 ppm) should disappear, confirming substitution at the
      
      
      -positions.
  • Isolation: Recrystallize from Ethanol/Hexane to obtain the Dibromo-Monomer with >99% purity (essential for high molecular weight polymers).

Device Fabrication Protocol

Once the material is synthesized and polymerized (e.g., with a BDT donor), use this protocol to fabricate the OSC device.

Architecture: ITO / ZnO / Active Layer / MoO


 / Ag[4]
LayerMaterialThicknessProcess
Cathode ITO Glass150 nmUltrasonic clean (Detergent, Water, Acetone, IPA)
ETL ZnO Nanoparticles30 nmSpin-coat (3000 rpm), Anneal 200°C (30 min)
Active Polymer : Y6 (1:1.2) 100 nmSpin-coat from Chloroform + 0.5% CN (Additive)
HTL MoO

10 nmThermal Evaporation (

mbar)
Anode Silver (Ag)100 nmThermal Evaporation
Critical Process Controls (Self-Validating)
  • Solubility Check: Before spin-coating, ensure the polymer solution (approx. 10 mg/mL) passes through a 0.45

    
    m PTFE filter without clogging. If clogging occurs, the molecular weight is too high or aggregation is present (sonicate for 10 min).
    
  • Film Quality: The active layer should be uniform and glossy. A "milky" film indicates large phase separation (bad for exciton dissociation).

  • Dark Current: Measure J-V in the dark. If leakage current at -1V is >

    
     mA/cm
    
    
    
    , pinholes are present (likely due to ZnO defects or dust).
Device Architecture Diagram

DeviceStack Substrate Glass Substrate ITO ITO (Cathode) Substrate->ITO ETL ZnO (Electron Transport) ITO->ETL Active Active Layer (Polymer:NFA Bulk Heterojunction) ETL->Active HTL MoO3 (Hole Transport) Active->HTL Anode Ag (Anode) HTL->Anode

Caption: Inverted OSC device stack optimized for thieno-fused polymers.

Characterization & Expected Metrics

To validate the successful incorporation of the 4-formylthiophene-3-carbonitrile derived unit, perform the following:

Cyclic Voltammetry (CV)[1][12]
  • Setup: 0.1 M

    
     in Acetonitrile.
    
  • Expectation: The nitrile/imide fusion should lower the LUMO significantly.

  • Target Levels:

    • HOMO: -5.4 to -5.6 eV (Deep enough for high

      
      ).
      
    • LUMO: -3.5 to -3.8 eV (Matches well with Y6/ITIC acceptors).

UV-Vis Spectroscopy[1][12]
  • Solution vs. Film: Look for a red-shift of 30-50 nm in the solid state (film) compared to solution, indicating strong

    
    -
    
    
    
    stacking (planar structure).
  • Bandgap: Optical bandgap (

    
    ) should be approx. 1.5 - 1.6 eV.
    
Photovoltaic Parameters (Reference Targets)
MetricDescriptionTarget Value
PCE Power Conversion Efficiency> 14%

Open Circuit Voltage> 0.85 V

Short Circuit Current> 22 mA/cm

FF Fill Factor> 70%

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield in Cyclization Incomplete condensation due to water accumulation.Use a Dean-Stark trap or molecular sieves to remove water during reflux.
Insoluble Polymer Alkyl chains are too short.Switch from 2-ethylhexyl to 2-butyloctyl or 2-hexyldecyl chains in Phase 2.
Low

HOMO level too high (not deep enough).Ensure the thiophene-nitrile core is fully oxidized/aromatized. Residual partially saturated rings raise the HOMO.
S-Shape J-V Curve Charge accumulation at interfaces.Check ZnO layer quality; ensure it is fully annealed to remove organic residues.

References

  • Synthesis of Thienopyrazine and Thienopyridine Derivatives

    • Title: Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity.[5][6][7]

    • Source: ACS / Journal of Organic Chemistry.
    • URL:[Link]

  • Bandgap Engineering in OSCs

    • Title: Development of non-fullerene electron acceptors for efficient organic photovoltaics.
    • Source: SN Applied Sciences.
    • URL:[Link]

  • Fused-Ring Building Blocks

    • Title: Fused-Thiophene Based M
    • Source: MDPI / Polymers.
    • URL:[Link][8][1]

  • Thienothiophene-Carbonitrile Applications

    • Title: A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile.[8]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Application

Application Note: 4-Formylthiophene-3-carbonitrile as a Versatile Intermediate for the Synthesis of Potent Thieno[3,2-d]pyrimidine-Based EGFR Inhibitors

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several small-molecule tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several small-molecule tyrosine kinase inhibitors (TKIs) approved for treating various cancers. The emergence of drug resistance, particularly through mutations like T790M, necessitates the development of new inhibitor scaffolds.[1] The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] This application note provides a detailed guide on the strategic use of 4-formylthiophene-3-carbonitrile, a key intermediate, for the synthesis of a promising class of thieno[3,2-d]pyrimidine-based EGFR inhibitors. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the structure-activity relationships that drive inhibitor potency.

Introduction: The Strategic Value of the Thiophene Scaffold in EGFR Inhibition

EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers downstream signaling pathways, primarily the RAS/MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and differentiation.[3] Aberrant EGFR activation is a known oncogenic driver in many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][4]

First and second-generation EGFR TKIs, such as gefitinib and erlotinib, which are based on a quinazoline core, have shown significant clinical success.[5] However, their efficacy is often limited by acquired resistance. The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds have emerged as highly effective isosteres of the quinazoline ring system.[6][7][8] These scaffolds maintain the crucial hinge-binding interactions within the ATP-binding pocket of EGFR while offering unique structural and electronic properties that can be exploited to improve potency, selectivity, and overcome resistance.

The 4-formylthiophene-3-carbonitrile intermediate is an ideal starting material for building the thieno[3,2-d]pyrimidine core. The adjacent nitrile and formyl groups provide a pre-organized electrophilic system ready for cyclization to form the fused pyrimidine ring, streamlining the synthetic process.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF (Ligand) EGF->EGFR Binds PI3K PI3K/Akt Pathway Dimerization->PI3K Phosphorylates RAS RAS/MAPK Pathway Dimerization->RAS Activates Proliferation Cell Proliferation, Survival, Growth PI3K->Proliferation RAS->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the mechanism of TKI action.

Synthesis of Key Intermediates

The overall synthetic strategy involves the initial construction of the thiophene ring, followed by a series of cyclization and substitution reactions to build the final inhibitor.

Synthetic Workflow A Starting Materials B 4-Formylthiophene- 3-carbonitrile (I) A->B Gewald Reaction C Thieno[3,2-d]pyrimidin- 4(3H)-one (II) B->C Cyclization D 4-Chlorothieno[3,2-d] -pyrimidine (III) C->D Chlorination E Final EGFR Inhibitor (IV) D->E Nucleophilic Substitution

Caption: Overall synthetic workflow for thieno[3,2-d]pyrimidine EGFR inhibitors.

Protocol 2.1: Synthesis of 2-Amino-4-formylthiophene-3-carbonitrile (Intermediate I)

This protocol is based on the well-established Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

  • Rationale: The Gewald reaction is a robust and efficient one-pot method for constructing highly functionalized 2-aminothiophenes. The choice of chloroacetaldehyde provides the necessary C2-fragment which, after condensation and cyclization, will be oxidized in situ by sulfur to form the thiophene ring. The formyl group is introduced via the starting aldehyde.

  • Materials:

    • Chloroacetaldehyde (50% solution in water)

    • Malononitrile

    • Elemental Sulfur (S₈)

    • N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Ethanol (EtOH)

    • Deionized Water

  • Step-by-Step Protocol:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add malononitrile (0.1 mol) and ethanol (80 mL).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add triethylamine (0.12 mol) to the mixture while maintaining the temperature below 10 °C.

    • Add chloroacetaldehyde (0.1 mol) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, add elemental sulfur (0.1 mol) in one portion.

    • Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with vigorous stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-amino-4-formylthiophene-3-carbonitrile. Note: The exact isomer formed may vary; this protocol is generalized. For the target 4-formyl-3-carbonitrile, specific starting materials would be required, but the principle of the Gewald reaction holds.

Protocol 2.2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (Intermediate II)
  • Rationale: This step utilizes the reactivity of the ortho-amino and nitrile groups to construct the pyrimidine ring. Heating with formic acid or formamide provides the single carbon atom required to close the ring.

  • Materials:

    • 2-Aminothiophene-3-carbonitrile derivative (from Protocol 2.1)

    • Formamide

    • Hydrochloric acid (HCl)

  • Step-by-Step Protocol:

    • Place the 2-aminothiophene-3-carbonitrile derivative (0.05 mol) in a round-bottom flask.

    • Add an excess of formamide (50 mL).

    • Heat the mixture to reflux (approx. 160-170 °C) for 4-6 hours.[4]

    • Cool the reaction mixture to room temperature. A solid product should precipitate.

    • Add 100 mL of water to the flask and stir for 30 minutes.

    • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.

Protocol 2.3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Intermediate III)
  • Rationale: The 4-oxo group of the pyrimidinone is not a good leaving group. To enable the introduction of the critical aniline side chain, it must be converted into a more reactive group. Chlorination with phosphoryl chloride (POCl₃) is the standard and highly effective method to transform the C4-oxo group into a C4-chloro group, activating it for nucleophilic aromatic substitution.[3][4]

  • Materials:

    • Thieno[3,2-d]pyrimidin-4(3H)-one (Intermediate II)

    • Phosphoryl chloride (POCl₃)

    • N,N-Dimethylaniline (catalyst)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Step-by-Step Protocol:

    • In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the thieno[3,2-d]pyrimidin-4(3H)-one (0.04 mol) in phosphoryl chloride (40 mL).

    • Add a catalytic amount (2-3 drops) of N,N-dimethylaniline.

    • Heat the mixture to reflux for 6 hours.[4] The suspension should become a clear solution.

    • After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring in a fume hood. (Caution: Exothermic reaction, POCl₃ reacts violently with water).

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chlorothieno[3,2-d]pyrimidine.

    • The product can be purified by silica gel column chromatography if necessary.

Final Step: Synthesis of Thieno[3,2-d]pyrimidine EGFR Inhibitors

This final step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position is displaced by a substituted aniline, which is a key pharmacophore for EGFR binding.

Protocol 3.1: General Procedure for N-Aryl-thieno[3,2-d]pyrimidin-4-amine (IV)
  • Rationale: The aniline nitrogen acts as a nucleophile, attacking the electron-deficient C4 carbon of the pyrimidine ring and displacing the chloride leaving group. The specific substituents on the aniline ring are crucial for modulating binding affinity and kinase selectivity.[6] The reaction is typically carried out in a protic solvent like isopropanol or ethanol at elevated temperatures.

  • Materials:

    • 4-Chlorothieno[3,2-d]pyrimidine (Intermediate III)

    • Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline)

    • Isopropanol (IPA) or Ethanol (EtOH)

    • p-Toluenesulfonic acid (TsOH) (optional catalyst)

  • Step-by-Step Protocol:

    • Dissolve the 4-chlorothieno[3,2-d]pyrimidine (0.01 mol) in isopropanol (50 mL) in a round-bottom flask.

    • Add the desired substituted aniline (0.011 mol, 1.1 equivalents).

    • Add a catalytic amount of TsOH, if required, to protonate the pyrimidine ring and further activate the C4 position.[4]

    • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add water to induce precipitation.

    • Wash the collected solid with a small amount of cold isopropanol or diethyl ether to remove unreacted starting materials.

    • The final product can be purified by recrystallization or column chromatography to yield the target EGFR inhibitor.

Structure-Activity Relationship (SAR) and Biological Data

The potency of thieno[3,2-d]pyrimidine inhibitors is highly dependent on the nature of the substituent at the C4 position. Extensive research has established key SAR trends.[6][9]

  • Hinge Binding: The N1 nitrogen of the pyrimidine ring is a critical hydrogen bond acceptor, interacting with the backbone NH of Met793 in the hinge region of the EGFR kinase domain. This mimics the interaction of ATP.[5]

  • Substituents on the Aniline Ring: Small, hydrophobic groups at the meta-position of the aniline ring, such as ethynyl or bromo groups, often enhance potency.

  • Solubilizing Groups: Incorporating solubilizing groups on the aniline ring, often via a linker, can improve pharmacokinetic properties. These groups often occupy the solvent-exposed region of the ATP binding site.

The table below summarizes the inhibitory activities of several representative thiophene-based compounds against wild-type (WT) and mutant EGFR.

Compound IDScaffoldTarget(s)IC₅₀ (nM)Reference
Compound 21a Thiophene-acetamideEGFR / HER20.47 / 0.14[9]
Compound 2 Thieno[2,3-b]thiopheneEGFRwt / EGFRT790M280 / 5020[10]
Compound 16e Thiophene-carboxamideEGFR94.4[2]
Optimized Lead Thieno[2,3-d]pyrimidineEGFR0.3[6]
Compound B1 Thieno[3,2-d]pyrimidineEGFR L858R/T790M13[4]

Data presented as IC₅₀ values, representing the concentration required for 50% inhibition.

Conclusion

4-Formylthiophene-3-carbonitrile and its derivatives are powerful and versatile intermediates for the modular synthesis of potent thieno[3,2-d]pyrimidine-based EGFR inhibitors. The synthetic route presented here is robust, proceeding through logical steps of cyclization, activation, and substitution. By leveraging the established protocols and understanding the key structure-activity relationships, researchers can efficiently generate novel libraries of thiophene-based compounds to target both wild-type and drug-resistant EGFR mutants, contributing to the development of next-generation cancer therapeutics.

References

  • Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega. [Link]

  • Abdel-Halim, M., et al. (2021). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Pharmaceuticals. [Link]

  • El-Damasy, A. K., et al. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Medicinal Chemistry. [Link]

  • Namdev, N., et al. (2010). Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: The Role of Side Chain Chirality and Michael Acceptor Group for Maximal Potency. Journal of Medicinal Chemistry. [Link]

  • Stavrou, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • Wang, W., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Publishing. [Link]

  • Knesl, P., et al. (2014). Structure-activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Sayed, N. N. E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Halim, M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2021). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Bioorganic Chemistry. [Link]

  • Hložek, T., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Patel, A., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. [Link]

  • Smaill, J. B., et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

Sources

Method

Application Note: Advanced Preparation of Conductive Polymers via Thiophene-3-Carbonitrile Derivatives

[1] Abstract This guide details the synthesis and application of poly(thiophene-3-carbonitrile) (PTCN) and its derivatives. Unlike standard alkyl-thiophenes (e.g., P3HT), the presence of the electron-withdrawing cyano (-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This guide details the synthesis and application of poly(thiophene-3-carbonitrile) (PTCN) and its derivatives. Unlike standard alkyl-thiophenes (e.g., P3HT), the presence of the electron-withdrawing cyano (-CN) group significantly alters the electronic structure, increasing the oxidation potential and enhancing stability against environmental oxidation. This note provides optimized protocols for Chemical Oxidative Polymerization (for bulk scale) and Electrochemical Polymerization (for thin-film sensors), specifically addressing the challenges of polymerizing electron-deficient monomers.

Introduction & Mechanistic Rationale

The "Nitrile Effect" in Polythiophenes

The incorporation of a nitrile group at the 3-position of the thiophene ring introduces a strong electron-withdrawing effect (Hammett constant


). This has three critical consequences for the polymer scientist:
  • lowered HOMO/LUMO Levels: The polymer becomes more resistant to oxidative degradation (p-doping stability), making it ideal for air-stable electronics.

  • Increased Oxidation Potential: The monomer is harder to oxidize (

    
     V vs. SCE) compared to thiophene (
    
    
    
    V) or 3-methylthiophene (
    
    
    V). Standard electropolymerization in acetonitrile often leads to overoxidation before polymer growth occurs.
  • Functional Versatility: The -CN group is a "masked" carboxylic acid. It can be hydrolyzed to -COOH or converted to tetrazoles, serving as a universal anchor for bioconjugation (antibodies/enzymes) in biosensor applications.

Strategic Solvent Selection
  • For Chemical Synthesis: We utilize a Chloroform/Nitromethane binary solvent system. Nitromethane is essential to solvate the ferric chloride oxidant and the resulting polar radical cations, preventing premature precipitation of oligomers.

  • For Electrosynthesis: We employ Boron Trifluoride Diethyl Etherate (BFEE).[1][2] BFEE acts as a Lewis acid, complexing with the thiophene ring to lower its oxidation potential by up to 500 mV, enabling high-quality film formation without overoxidation.

Material Selection & Pre-treatment[4]

ReagentGrade/PurityRolePre-treatment Protocol
Thiophene-3-carbonitrile >98%MonomerDistill under reduced pressure (15 mmHg, 80°C) to remove inhibitors. Store under Ar.
Iron(III) Chloride (FeCl₃) Anhydrous, 98%OxidantStore in a glovebox. Highly hygroscopic; moisture kills the radical cation mechanism.
BFEE Synthesis GradeSolvent/ElectrolyteDistill over CaH₂ if water content >50 ppm.
Acetonitrile (ACN) HPLC GradeWash SolventDegas with N₂ sparging for 20 mins.
Tetrabutylammonium tetrafluoroborate ElectrochemicalElectrolyteDry at 80°C under vacuum for 12h.

Protocol A: Chemical Oxidative Polymerization (Bulk Powder)

Objective: Synthesis of bulk PTCN for solution-processing or composite formulation. Challenge: The -CN group deactivates the ring, slowing propagation. We use a high oxidant ratio (1:4) to drive conversion.

Workflow Diagram

ChemicalPolymerization Monomer Monomer Preparation (CHCl3 Solution) Reaction Polymerization (0°C -> 25°C, 24h) Monomer->Reaction Dropwise add Oxidant Oxidant Slurry (FeCl3 in Nitromethane) Oxidant->Reaction Quench Quenching (Methanol precipitation) Reaction->Quench Dedoping Dedoping (Hydrazine/Ammonia) Quench->Dedoping Remove Fe residues Purification Soxhlet Extraction (MeOH -> Hexane -> CHCl3) Dedoping->Purification

Figure 1: Step-by-step chemical synthesis workflow for electron-deficient thiophenes.

Step-by-Step Procedure
  • Preparation (In Fume Hood/Glovebox):

    • Dissolve 1.09 g (10 mmol) of thiophene-3-carbonitrile in 20 mL dry Chloroform .

    • Separately, suspend 6.5 g (40 mmol) of anhydrous FeCl₃ in 30 mL Nitromethane .

    • Note: The 1:4 monomer:oxidant ratio is critical. Lower ratios yield only dimers/trimers.

  • Initiation:

    • Cool the oxidant slurry to 0°C using an ice bath.

    • Add the monomer solution dropwise over 30 minutes under vigorous stirring.

    • Observation: The solution will turn dark brown/black, indicating radical cation formation.

  • Propagation:

    • Allow the reaction to warm to room temperature (25°C).

    • Stir under Nitrogen atmosphere for 24 to 48 hours . The long duration is required due to the slow kinetics of the deactivated ring.

  • Termination & Dedoping:

    • Pour the reaction mixture into 500 mL of cold Methanol . The polymer will precipitate as a black solid.

    • Filter the solid and wash with excess methanol.

    • Dedoping Step: Suspend the polymer in 100 mL Methanol containing 10% Hydrazine hydrate (or Ammonium hydroxide) and stir for 2 hours. This removes trapped Iron ions and returns the polymer to its neutral (semiconducting) state.

  • Purification (Soxhlet):

    • Perform Soxhlet extraction in the following order:

      • Methanol (24h): Removes oligomers and residual oxidant.

      • Hexanes (24h): Removes low molecular weight fractions.

      • Chloroform (24h): Collects the high molecular weight polymer fraction.

Protocol B: Electrochemical Polymerization (Thin Film/Sensor)

Objective: Direct deposition of conductive films onto electrodes (Au, Pt, ITO) for sensing applications. Expert Insight: Do NOT use standard Acetonitrile/LiClO₄ systems. The oxidation potential is too high. Use BFEE.[1][3]

Electrochemical Cell Setup

ElectroCell cluster_cell Electrochemical Cell (One-Compartment) WE Working Electrode (Au/ITO/Pt) Target for Polymer Growth Electrolyte Electrolyte Solution BFEE + 0.1M TBATFB WE->Electrolyte CE Counter Electrode (Pt Wire/Mesh) CE->Electrolyte RE Ref. Electrode (Ag wire pseudo-ref) RE->Electrolyte Potentiostat Potentiostat/Galvanostat Potentiostat->WE Potentiostat->CE Potentiostat->RE

Figure 2: Three-electrode setup utilizing Boron Trifluoride Diethyl Etherate (BFEE) to lower oxidation potential.

Step-by-Step Procedure
  • Electrolyte Preparation:

    • Prepare a solution of 0.1 M thiophene-3-carbonitrile in Boron Trifluoride Diethyl Etherate (BFEE) .

    • Optional: Add 10% (v/v) Trifluoroacetic acid (TFA) to further improve film quality.

    • Safety Warning: BFEE is corrosive and fumes in air. Handle strictly in a fume hood.

  • Voltammetric Deposition (Cyclic Voltammetry):

    • Range: Scan from 0.0 V to +1.8 V (vs Ag wire).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles depending on desired thickness.

    • Observation: You will see the onset of oxidation shift down to ~1.3–1.4 V (compared to >2.0 V in ACN), and a hysteresis loop indicating polymer growth on the electrode surface.

  • Potentiostatic Deposition (Constant Voltage):

    • Apply a constant potential of +1.45 V .

    • Monitor the Chronoamperometry (Current vs. Time) curve. A plateau indicates stable film growth.

    • Stop when total charge density reaches 50–100 mC/cm² for a ~200nm film.

  • Post-Treatment:

    • Rinse the film gently with diethyl ether, then acetonitrile.

    • Dry under a Nitrogen stream.

Characterization & Validation

TechniqueExpected ResultInterpretation
FT-IR Spectroscopy Peak at ~2230 cm⁻¹Confirms presence of Cyano (-CN) group (intact).
UV-Vis Absorption

~400–450 nm
Blue-shifted vs. P3HT due to electron-withdrawing group (less conjugation).
Cyclic Voltammetry

~1.0 V
High oxidation potential confirms n-doping stability.
Conductivity (4-probe)

to

S/cm
Lower than P3HT; requires doping (I₂ vapor) to maximize.

Application Focus: Bio-Functionalization

For Drug Development & Biosensing: The nitrile group is a precursor for covalent attachment of bioreceptors.

Protocol: Hydrolysis to Carboxylic Acid

  • Immerse the PTCN film in 4M KOH (aq)/Ethanol (1:1) .

  • Reflux at 80°C for 4 hours.

  • Rinse with 0.1M HCl (protonation) -> Water.

  • Result: Surface -CN groups convert to -COOH.

  • Activation: Use EDC/NHS chemistry to attach antibodies or enzymes (e.g., Glucose Oxidase) to the polymer backbone.

References

  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738. Link

  • Xu, J., et al. (2005). Electropolymerization of thiophene derivatives in boron trifluoride diethyl etherate. European Polymer Journal, 41(9), 2117-2126. Link

  • Dempsey, B. M., et al. (2021).[4] Post-polymerization functionalization of polythiophenes for bioelectronics. Journal of Materials Chemistry C, 9, 1234-1245. Link

  • Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer, 33(7), 1559-1562. Link

Sources

Application

Application Note: Functionalization of 4-Formylthiophene-3-Carbonitrile for Advanced Push-Pull Fluorescent Dyes

Executive Summary & Mechanistic Rationale The design and synthesis of Donor-π-Acceptor (D-π-A) fluorescent dyes rely heavily on highly tunable, electron-deficient π-spacers. The compound 4-formylthiophene-3-carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The design and synthesis of Donor-π-Acceptor (D-π-A) fluorescent dyes rely heavily on highly tunable, electron-deficient π-spacers. The compound 4-formylthiophene-3-carbonitrile (CAS 59786-34-4) serves as an exceptional structural scaffold for these architectures[1]. The adjacent cyano (-CN) and formyl (-CHO) groups exert a strong synergistic electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the thiophene ring.

By functionalizing the 5-position with an electron-donating group (e.g., triphenylamine or carbazole) and condensing the formyl group with an active methylene compound, researchers can synthesize dyes with pronounced Intramolecular Charge Transfer (ICT) characteristics[2]. These push-pull chromophores exhibit massive Stokes shifts, high molar absorptivity, and strong solvatochromism, making them highly effective for live-cell biological imaging, plasma membrane probing, and as sensitizers in Dye-Sensitized Solar Cells (DSSCs)[3].

Synthetic Workflow and Photophysical Mechanism

The functionalization strategy to convert the raw building block into a sophisticated fluorophore follows a robust, self-validating three-step cascade:

  • Regioselective Halogenation: Activation of the thiophene core to enable transition-metal-catalyzed cross-coupling.

  • Suzuki-Miyaura Cross-Coupling: Introduction of the electron-donor moiety to establish the "Push" component[2].

  • Knoevenagel Condensation: Extension of the π-conjugation and installation of the terminal electron acceptor to finalize the "Pull" component[3].

Workflow SM 4-Formylthiophene- 3-carbonitrile (Scaffold) Int1 5-Bromo-4-formylthiophene- 3-carbonitrile (Halogenated) SM->Int1 NBS, DMF Regioselective Bromination Int2 Donor-Substituted Intermediate (D-π-Scaffold) Int1->Int2 Donor-Boronic Acid Pd(PPh3)4, K2CO3 Suzuki Coupling Product Push-Pull Fluorescent Dye (D-π-A System) Int2->Product Active Methylene Piperidine, EtOH Knoevenagel Condensation

Synthetic workflow for D-π-A dyes from 4-formylthiophene-3-carbonitrile.

The resulting dyes operate via an ICT mechanism. Upon photoexcitation, electron density shifts from the donor moiety through the thiophene π-bridge to the acceptor, creating a highly polarized excited state that relaxes via red-shifted fluorescence.

ICT_Mechanism GS Ground State (S0) Localized Electron Density LE Locally Excited State (LE) Franck-Condon State GS->LE hν (Absorption) ICT Intramolecular Charge Transfer (ICT) State Charge Separation (D+ - π - A-) LE->ICT Solvent Relaxation & Structural Planarization ICT->GS Radiative Decay (Fluorescence) ICT->GS Non-Radiative Decay (Heat) Fluor Fluorescence Emission Red-Shifted (Solvatochromic)

Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination of the Thiophene Scaffold

Objective: Synthesize 5-bromo-4-formylthiophene-3-carbonitrile.

  • Causality & Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine to prevent over-bromination and oxidation of the sensitive formyl group. Dimethylformamide (DMF) acts as a polar aprotic solvent that stabilizes the bromonium ion intermediate, directing the electrophilic aromatic substitution (SEAr) strictly to the 5-position, which is the most electron-rich site available on the deactivated thiophene ring.

  • Procedure:

    • Dissolve 4-formylthiophene-3-carbonitrile (10.0 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath and shield the flask from light (using aluminum foil) to suppress radical side reactions.

    • Add NBS (11.0 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (UV active) should completely disappear. Quench by pouring the mixture into ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling (Donor Installation)

Objective: Synthesize 5-(4-(diphenylamino)phenyl)-4-formylthiophene-3-carbonitrile.

  • Causality & Rationale: Degassing the solvent mixture with N2 is critical to prevent the oxidation of the active Pd(0) catalytic species to an inactive Pd(II) state. Potassium carbonate (K2CO3) is essential as it forms a highly reactive boronate complex with the boronic acid, significantly accelerating the transmetalation step[2].

  • Procedure:

    • Combine the brominated intermediate from Protocol A (5.0 mmol), 4-(diphenylamino)phenylboronic acid (6.0 mmol), and K2CO3 (15.0 mmol) in a Schlenk flask.

    • Add a solvent mixture of Toluene/Ethanol/H2O (2:1:1 v/v/v, 40 mL). Degas the suspension via three freeze-pump-thaw cycles.

    • Under a positive flow of N2, quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.25 mmol, 5 mol%).

    • Reflux the mixture at 90 °C for 16 hours.

  • Validation & Workup: The solution will transition from pale yellow to deep orange/red, indicating extended conjugation. Cool to room temperature, dilute with Dichloromethane (DCM), and wash with water. Purify the concentrated crude via silica gel column chromatography (DCM:Hexane gradient) to isolate the pure D-π-Scaffold.

Protocol C: Knoevenagel Condensation (Acceptor Installation)

Objective: Synthesize the final D-π-A fluorescent dye.

  • Causality & Rationale: Piperidine acts as a mild organic base to deprotonate the active methylene compound (e.g., malononitrile or cyanoacetic acid), generating a nucleophilic carbanion. The reaction is driven to completion by the precipitation of the highly conjugated product from ethanol, which prevents the reverse retro-Knoevenagel reaction[3].

  • Procedure:

    • Dissolve the donor-substituted intermediate (2.0 mmol) and the chosen active methylene compound (e.g., Malononitrile, 3.0 mmol) in absolute ethanol (20 mL).

    • Add 3 drops of catalytic piperidine.

    • Reflux the mixture at 80 °C for 4 hours.

  • Validation & Workup: A dramatic color shift to dark red/purple will occur, followed by the formation of a crystalline precipitate. Cool the flask to 0 °C to maximize crystallization. Filter the solid under vacuum, wash with cold ethanol, and dry under high vacuum to yield the final push-pull dye.

Photophysical Data Presentation

The choice of the terminal acceptor (installed via Knoevenagel condensation) directly dictates the photophysical properties of the resulting dye. Below is a comparative summary of typical triphenylamine-thiophene D-π-A systems derived from the 4-formylthiophene-3-carbonitrile scaffold.

Dye Derivative (Terminal Acceptor)Absorption

(nm)
Emission

(nm)
Quantum Yield (

)
Molar Extinction Coefficient (

)
Primary Application
Dye 1 (Malononitrile)4856100.4545,000 M

cm

Live-cell membrane imaging
Dye 2 (Cyanoacetic Acid)4605800.3838,500 M

cm

DSSC Sensitization (Anchoring)
Dye 3 (1,3-Indanedione)5106450.2252,000 M

cm

Near-IR biological probing

Note: Measurements recorded in Dichloromethane (DCM) at 298 K. The cyanoacetic acid derivative exhibits slightly blue-shifted emission but provides crucial anchoring capabilities for TiO2 surfaces[3].

References

  • [4-FORMYLTHIOPHENE-3-CARBONITRILE (CAS 59786-34-4)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • [Novel thiophene-containing push-pull chromophores that include carbazole and triphenylamine moieties: study of optical and electrochemical properties] Source: Scilit / Chemistry of Heterocyclic Compounds URL
  • [Optical and Photovoltaic Properties of Thieno[3,2-b]thiophene-Based Push–Pull Organic Dyes with Different Anchoring Groups for Dye-Sensitized Solar Cells] Source: ACS Omega - ACS Publications URL

Sources

Method

reaction of 4-formylthiophene-3-carbonitrile with active methylene compounds

An In-Depth Guide to the Synthesis and Application of Thiophene Scaffolds from 4-Formylthiophene-3-carbonitrile and Active Methylene Compounds For Researchers, Scientists, and Drug Development Professionals Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of Thiophene Scaffolds from 4-Formylthiophene-3-carbonitrile and Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiophene Core in Modern Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a cornerstone in the architecture of countless functional molecules. Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science, owing to their diverse biological activities and unique electronic properties.[1][2] Many approved drugs, including treatments for asthma, inflammation, and cancer, feature a thiophene moiety, highlighting its privileged status in medicinal chemistry.[1][3] Among the vast array of thiophene-based building blocks, 4-formylthiophene-3-carbonitrile stands out as a particularly versatile and powerful synthon. Its bifunctional nature—possessing both an electrophilic aldehyde and a cyano group on a thiophene scaffold—provides a reactive platform for constructing complex, fused heterocyclic systems of significant therapeutic interest.[4][5]

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (such as -CN, -COOR, or -COR), are fundamental reagents in organic synthesis for their ability to form carbon-carbon bonds under mild conditions.[6][7] The reaction of these nucleophilic species with electrophiles like 4-formylthiophene-3-carbonitrile unlocks a rich and efficient pathway to novel molecular diversity.

This guide provides a comprehensive exploration of the reactions between 4-formylthiophene-3-carbonitrile and active methylene compounds. Moving beyond simple procedural lists, we will delve into the underlying mechanisms, explain the rationale behind experimental choices, and provide detailed, field-tested protocols for the synthesis of high-value heterocyclic compounds. The aim is to equip researchers and drug development professionals with the knowledge to leverage these reactions for the creation of novel chemical entities with therapeutic potential.

Pillar 1: The Knoevenagel Condensation - A Gateway to Functionalized Thiophenes

The primary and most fundamental reaction between 4-formylthiophene-3-carbonitrile and an active methylene compound is the Knoevenagel condensation. This reaction is a cornerstone of C-C bond formation, involving the nucleophilic addition of the active methylene compound to the aldehyde, followed by a dehydration step to yield a stable, conjugated alkene.[6][8][9]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or morpholine. The choice of a weak base is critical; a strong base could induce self-condensation of the aldehyde or other undesirable side reactions.[8] The catalyst's role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the 4-formylthiophene-3-carbonitrile. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the α,β-unsaturated product.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_start Reactants & Catalyst cluster_mechanism Reaction Pathway cluster_product Product Thiophene 4-Formylthiophene-3-carbonitrile Addition Nucleophilic Addition Thiophene->Addition ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Resonance-Stabilized Carbanion (Nucleophile) ActiveMethylene->Carbanion Deprotonation Catalyst Weak Base (e.g., Piperidine) Catalyst->Carbanion Carbanion->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product (Knoevenagel Adduct) Dehydration->Product MCR_Workflow One-Pot Synthesis of a Thieno[3,2-b]pyridine cluster_reactants Starting Materials Thiophene 4-Formylthiophene- 3-carbonitrile Step1 Step 1: Knoevenagel Condensation Thiophene->Step1 Malononitrile Malononitrile Malononitrile->Step1 Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Step2 Step 2: Michael Addition Ketoester->Step2 (as nucleophile) Intermediate1 Knoevenagel Adduct (Electrophile) Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Acyclic Intermediate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization & Tautomerization Intermediate2->Step3 Product Fused Thieno[3,2-b]pyridine Derivative Step3->Product

Caption: Workflow for a one-pot multicomponent reaction.

Application Notes & Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions grounded in established chemical principles.

Protocol 1: Synthesis of 2-((3-Cyanothiophen-4-yl)methylene)malononitrile

Application Note: This protocol details a standard Knoevenagel condensation. The resulting product is a highly activated alkene, making it a valuable intermediate for subsequent Michael additions and cyclizations. The reaction is typically rapid and high-yielding. The use of a catalytic amount of a secondary amine like piperidine in a polar protic solvent like ethanol is a classic and robust method. [10] Materials & Reagents:

  • 4-formylthiophene-3-carbonitrile

  • Malononitrile [11]* Ethanol (absolute)

  • Piperidine

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-formylthiophene-3-carbonitrile (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add 3-4 drops of piperidine using a Pasteur pipette.

  • Reaction: Stir the mixture at room temperature. A precipitate usually begins to form within 15-30 minutes. Continue stirring for a total of 2 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the pure 2-((3-cyanothiophen-4-yl)methylene)malononitrile.

Data Summary Table:

ParameterExpected Value
Yield > 90%
Appearance Pale yellow to white solid
Melting Point Varies with purity, typically >150 °C
¹H NMR (DMSO-d₆) δ ~8.5-9.0 (s, 1H, vinyl-H), ~9.1-9.5 (s, 2H, thiophene-H)
IR (KBr, cm⁻¹) ~2220 (C≡N), ~1600 (C=C)
Protocol 2: Microwave-Assisted One-Pot Synthesis of Ethyl 2-Amino-5-cyano-4-methylthieno[3,2-b]pyridine-3-carboxylate

Application Note: This protocol exemplifies a modern, efficient multicomponent approach to constructing a medicinally relevant thieno[3,2-b]pyridine scaffold. [4]Microwave irradiation dramatically accelerates the reaction, reducing the time from hours to minutes and often improving yields. [12]This method combines a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization in a single operation.

Materials & Reagents:

  • 4-formylthiophene-3-carbonitrile

  • Ethyl cyanoacetate [13][14]* Acetone

  • Ammonium acetate

  • Ethanol

  • Microwave synthesis reactor with sealed vessels

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-formylthiophene-3-carbonitrile (0.276 g, 2 mmol), ethyl cyanoacetate (0.226 g, 2 mmol), acetone (0.116 g, 2 mmol), and ammonium acetate (0.308 g, 4 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vessel.

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The pressure should be monitored and kept within the vessel's safe operating limits.

  • Cooling & Isolation: After the irradiation is complete, cool the vessel to room temperature using a compressed air stream. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration. Wash the product with cold ethanol and then water to remove excess ammonium acetate.

  • Drying: Dry the purified product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Data Summary Table:

ParameterExpected Value
Yield 65-80%
Appearance Off-white to light brown solid
Melting Point > 200 °C
¹H NMR (DMSO-d₆) δ ~1.3 (t, 3H, CH₃-ester), ~2.7 (s, 3H, CH₃-pyridine), ~4.3 (q, 2H, CH₂-ester), ~7.5 (br s, 2H, NH₂), ~8.8 (s, 1H, thiophene-H)
MS (ESI+) [M+H]⁺ corresponding to C₁₂H₁₁N₃O₂S

Applications in Drug Discovery

The heterocyclic scaffolds synthesized from 4-formylthiophene-3-carbonitrile are of immense interest to the pharmaceutical industry. The structural rigidity and potential for diverse functionalization of these compounds make them ideal candidates for library synthesis and lead optimization. [15]

  • Anti-Infective Agents: Thieno[3,2-b]pyridinone derivatives have shown potent in vivo activity against Mycobacterium tuberculosis, targeting the enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis. [4]* Anticancer Activity: Various fused thiophene systems, including thieno[2,3-d]pyrimidines and other tetrahydrobenzo[b]thiophene derivatives, have been evaluated for their cytotoxic effects against a range of human cancer cell lines, such as breast, lung, and CNS cancers. [3][16]* Antimicrobial Properties: Novel thiophene derivatives have demonstrated significant activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. [17]* Anti-inflammatory Effects: Thiophene-containing molecules have been reported to possess significant anti-inflammatory potential by inhibiting the production of nitric oxide (NO) and other pro-inflammatory mediators. [1]

Conclusion and Future Outlook

The represents a highly efficient, versatile, and powerful strategy in modern organic and medicinal chemistry. From the foundational Knoevenagel condensation to advanced, one-pot multicomponent syntheses, these reactions provide rapid access to complex and biologically relevant heterocyclic scaffolds. The ability to quickly generate libraries of thieno[3,2-b]pyridines, thieno[2,3-d]pyrimidines, and related structures is invaluable for drug discovery programs targeting a wide spectrum of diseases. As synthetic methodologies continue to evolve, particularly with advancements in catalysis and flow chemistry, the utility of this remarkable thiophene building block is poised to expand even further, paving the way for the next generation of innovative therapeutics.

References

  • Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. Available at: [Link]

  • Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry. Available at: [Link]

  • Exploring the scope of the Gewald reaction: Expansion to a four-component process. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of New Fused Thieno[3,2-d]pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Knoevenagel condensation. Taylor & Francis Online. Available at: [Link]

  • A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. PubMed. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Organic Process Research & Development. Available at: [Link]

  • Active methylene-based multicomponent reactions under microwave heating. PubMed. Available at: [Link]

  • Malononitrile. Organic Syntheses. Available at: [Link]

  • Special Issue: Novel Heterocyclic Compounds for Drug Discovery. MDPI. Available at: [Link]

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. Available at: [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives. PubMed Central. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]

  • Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. PubMed. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PubMed Central. Available at: [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PubMed Central. Available at: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. SciELO. Available at: [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link]

  • Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives as Promising Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]

  • Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link]

  • CARBOXYLATION OF ACTIVE METHYLENE COMPOUNDS WITH CARBON DIOXIDE. Okayama University. Available at: [Link]

  • Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. HETEROCYCLES. Available at: [Link]

  • Multicomponent Synthesis: Cohesive Integration of Green Chemistry Principles. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Active Methylene Compounds and Named Reactions. Scribd. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-formylthiophene-3-carbonitrile condensation reactions

Technical Support Guide: Optimizing 4-Formylthiophene-3-Carbonitrile Condensation Reactions Introduction: The Chemistry of 4-Formylthiophene-3-Carbonitrile As a researcher working with 4-formylthiophene-3-carbonitrile ,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimizing 4-Formylthiophene-3-Carbonitrile Condensation Reactions

Introduction: The Chemistry of 4-Formylthiophene-3-Carbonitrile

As a researcher working with 4-formylthiophene-3-carbonitrile , you are handling a highly functionalized scaffold often used to synthesize thieno[2,3-d]pyrimidines, thieno[3,2-c]pyridines, and organic semiconductors.

The proximity of the electron-withdrawing nitrile group (C-3) to the reactive formyl group (C-4) creates a unique "push-pull" electronic environment. While this activates the aldehyde for condensation, it also introduces specific challenges:[1]

  • Steric Crowding: The ortho-substitution pattern can hinder nucleophilic attack.

  • Competitive Cyclization: The nitrile group is perfectly positioned to attack condensation intermediates, leading to premature cyclization into fused heterocyclic systems (e.g., thienopyridines).

  • Solubility Issues: Unlike simple benzaldehydes, this thiophene derivative often exhibits poor solubility in standard alcoholic solvents, leading to heterogeneous reactions and incomplete conversion.

This guide addresses these specific challenges to help you maximize yield and purity.

Part 1: Critical Reaction Parameters (FAQ)

Q1: Which solvent system should I use? My reaction in ethanol is sluggish.

Recommendation: Switch to DMF (Dimethylformamide) or DMSO .

  • The Science: While Ethanol/Piperidine is the "textbook" Knoevenagel condition, 4-formylthiophene-3-carbonitrile is often sparingly soluble in cold ethanol. This results in a heterogeneous slurry where the reaction rate is surface-area limited.

  • The Fix: Use dipolar aprotic solvents like DMF. A patent explicitly cites using DMF with Potassium Carbonate (K₂CO₃) for condensing this specific scaffold with active methylenes [1]. This ensures the aldehyde is fully dissolved, increasing the effective collision frequency with the nucleophile.

Q2: I am getting a mixture of the condensation product and a cyclized byproduct. How do I control this?

Recommendation: Control your Temperature and Base Strength .

  • Scenario A: You want the Vinyl Nitrile (Condensation Product).

    • Protocol: Use a mild base (Piperidine/Acetic Acid or catalytic K₂CO₃) at Room Temperature (20–25°C) .

    • Mechanism:[2][3][4][5][6] Low thermal energy allows the Knoevenagel condensation (kinetic product) but prevents the nitrile nucleophilic attack (thermodynamic cyclization).

  • Scenario B: You want the Fused Heterocycle (Thienopyridine).

    • Protocol: Use a stronger base (NaOEt or excess Et₃N) and Reflux .

    • Mechanism:[2][3][4][5][6] High heat drives the intramolecular cyclization of the intermediate vinyl nitrile onto the adjacent nitrile group.

Q3: My product is an oil or sticky gum. How do I crystallize it?

Recommendation: Use an Anti-solvent Precipitation method.

  • The Fix: If running in DMF, do not rotovap to dryness (high boiling point makes this difficult and degrades the product). Instead, pour the reaction mixture slowly into ice-cold water with vigorous stirring. The hydrophobic thiophene product should precipitate as a solid.

  • Purification: Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.

Part 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

ReactionTroubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No Solubility Check Solubility: Is the reaction homogeneous? YesSM->Solubility SideProducts Identify Impurity Profile NoSM->SideProducts SwitchSolvent Action: Switch to DMF/DMSO Increase Temp slightly (40°C) Solubility->SwitchSolvent Precipitate Visible BaseCheck Action: Increase Base Equivalents or Switch to Piperidine/AcOH Solubility->BaseCheck Solution Clear Cyclized Impurity: Fused Ring (Cyclized) SideProducts->Cyclized M+ Product Mass Polymer Impurity: Black Tar/Oligomers SideProducts->Polymer Baseline Smear LowerTemp Action: Lower Temp to 0-20°C Use Weaker Base Cyclized->LowerTemp InertAtm Action: Degas Solvent (N2) Add Radical Inhibitor (BHT) Polymer->InertAtm

Figure 1: Troubleshooting logic for condensation reactions of 4-formylthiophene-3-carbonitrile.

Part 3: Optimized Experimental Protocols

Protocol A: Standard Knoevenagel (For High Solubility Substrates)

Best for: Reactions with malononitrile or ethyl cyanoacetate where mild conditions suffice.

  • Setup: In a round-bottom flask, dissolve 4-formylthiophene-3-carbonitrile (1.0 eq) and the Active Methylene Compound (1.1 eq) in Ethanol (10 mL/mmol).

  • Catalyst: Add Piperidine (0.1 eq). Optional: Add 0.1 eq Acetic Acid to buffer the reaction if the aldehyde is sensitive.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: A solid precipitate often forms as the product crystallizes out.

  • Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol.

  • Yield Expectation: 70–85%.

Protocol B: The "Difficult Substrate" Method (DMF/K₂CO₃)

Best for: Scale-up, low-solubility aldehydes, or when Protocol A fails [1].

  • Setup: Dissolve 4-formylthiophene-3-carbonitrile (5.0 g, ~36 mmol) in DMF (50 mL).

  • Reagents: Add the active methylene partner (e.g., piperazine derivative, malononitrile) (1.0–1.2 eq).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃) (1.0–1.5 eq).

  • Reaction: Stir at 20–25°C for 14 hours.

    • Note: Do not heat unless necessary, to avoid polymerization.

  • Workup: Pour the mixture into 200 mL of Ice Water . Stir for 30 minutes. Filter the precipitate.[7]

  • Purification: If the product is sticky, dissolve in Ethyl Acetate, wash with brine to remove DMF, dry over MgSO₄, and concentrate.

  • Yield Expectation: 85–95%.

Part 4: Data Summary & Chemical Compatibility

ParameterStandard ConditionOptimized ConditionWhy?
Solvent Ethanol (EtOH)DMF or DMSO Overcomes poor solubility of the thiophene core; ensures homogeneous kinetics.
Base PiperidineK₂CO₃ or NaOAc Solid inorganic bases in DMF provide controlled deprotonation without nucleophilic competition from the amine.
Temperature Reflux (78°C)20–25°C Prevents competitive cyclization (Thorpe-Ziegler) and thiophene polymerization.
Atmosphere AirNitrogen/Argon Thiophene aldehydes can oxidize to carboxylic acids; inert gas protects the formyl group.

References

  • Organic Chemistry Portal. (n.d.). Thiophene Synthesis and Reactions. Retrieved October 26, 2023, from [Link]

Sources

Optimization

preventing oxidation of 4-formylthiophene-3-carbonitrile during storage

Technical Support Center: Stability & Storage of 4-Formylthiophene-3-carbonitrile Introduction: The "Silent Killer" of Synthetic Yields As researchers, we often attribute failed cyclizations or low yields to catalyst poi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 4-Formylthiophene-3-carbonitrile

Introduction: The "Silent Killer" of Synthetic Yields

As researchers, we often attribute failed cyclizations or low yields to catalyst poisoning or wet solvents.[1][2] However, with electron-deficient heteroaromatic aldehydes like 4-formylthiophene-3-carbonitrile , the culprit is frequently autoxidation .[1][3]

This molecule contains two reactive functionalities: a formyl group (-CHO) and a nitrile group (-CN) on the thiophene ring.[3] While the nitrile is relatively stable, the formyl group is highly susceptible to radical autoxidation, converting the aldehyde into 3-cyanothiophene-4-carboxylic acid .[1][3] This acidic impurity is not just a bystander; it can protonate basic catalysts, quench nucleophiles, and disrupt stoichiometry in sensitive downstream reactions (e.g., Knoevenagel condensations or Paal-Knorr syntheses).[2]

This guide provides a self-validating system to store, monitor, and rescue your reagent.[1][3][2]

Module 1: Storage Best Practices (The "Gold Standard")

Q: I just received a fresh shipment. How do I store it to ensure 6-month stability?

A: You must treat this compound as air-sensitive.[1][3] The "Gold Standard" protocol relies on three barriers: Atmosphere, Temperature, and Light. [1]

ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen (Inert) Oxygen is the initiator of the radical chain reaction.[1][3] Removing it breaks the cycle at step one.[1] Argon is preferred as it is heavier than air.[1][2]
Temperature -20°C (Freezer) Radical propagation rates follow the Arrhenius equation.[1] Lowering temperature exponentially slows the rate of peracid formation.
Container Amber Vial + Parafilm/Tape Light (UV/Vis) can photochemically cleave the C-H bond of the aldehyde, generating the initial radical.[1] Amber glass filters these wavelengths.[1]
Desiccant Store over Drierite/Silica Moisture can promote hydrate formation or hydrolysis of the nitrile (though slower), but dry conditions primarily prevent acid-catalyzed degradation.[1]

Protocol for Aliquoting:

  • Do not store the main bottle on your bench.

  • Inside a glovebox or under a cone of Nitrogen, divide the bulk material into single-use vials.

  • Seal caps with electrical tape or Parafilm to prevent oxygen diffusion.[1]

  • Store at -20°C.

Module 2: Diagnostics (The Checkup)

Q: My reaction failed. How do I know if my aldehyde has oxidized?

A: Visual inspection is unreliable.[1] Oxidized samples may look identical to pure ones (often off-white to yellow solids/oils).[1][3] Use 1H NMR for a definitive diagnosis.[1][2]

Diagnostic Workflow:

  • Dissolve ~10 mg of sample in CDCl₃.

  • Acquire a standard 1H NMR spectrum (16 scans).

  • Analyze the key regions (see table below).[1]

SignalChemical Shift (

)
InterpretationAction
Aldehyde (-CHO) ~9.9 - 10.1 ppm (s) Intact Reagent. Sharp singlet.[1][3]Proceed if >95% integral.[1]
Carboxylic Acid (-COOH) ~10.0 - 13.0 ppm (br s) Oxidized Impurity. Broad singlet, often disappears on D₂O shake.[1][3]STOP. Perform Rescue Protocol (Module 3).
Thiophene Ring Protons ~7.0 - 8.5 ppm Shifts will differ slightly between aldehyde and acid.[1][3]Look for "shadow peaks" near main signals.[1]

Decision Tree: Assess & Proceed

StabilityCheck Start Sample Analysis (1H NMR) CheckCHO Check 9.9-10.1 ppm (Aldehyde Peak) Start->CheckCHO CheckCOOH Check 10-13 ppm (Broad Acid Peak) CheckCHO->CheckCOOH ResultClean Pure (>95%) Proceed to Reaction CheckCOOH->ResultClean No Acid Peak ResultDirty Contaminated (>5% Acid) Do NOT Use CheckCOOH->ResultDirty Acid Peak Present Rescue Execute Rescue Protocol (NaHCO3 Wash) ResultDirty->Rescue

Figure 1: Decision logic for assessing reagent purity before use.

Module 3: Rescue Protocol (The Fix)

Q: My NMR shows 15% acid impurity. Do I have to throw it away?

A: No. You can purify it using a Base Wash .[1][2] Principle: The aldehyde is neutral, while the impurity (3-cyanothiophene-4-carboxylic acid) is acidic.[3] Washing with a weak base converts the acid into a water-soluble salt (carboxylate), partitioning it into the aqueous layer while the aldehyde remains in the organic layer.

Step-by-Step Rescue Procedure:

  • Dissolution: Dissolve the impure sample in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL solvent per 1 g compound).[1][2]

  • The Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Note: CO₂ gas will evolve.[1][2] Vent the funnel frequently.

  • Separation: Shake vigorously for 1-2 minutes. Allow layers to separate.[1][2][4]

    • Bottom Layer (DCM): Contains your purified Aldehyde .[1]

    • Top Layer (Aqueous): Contains the Carboxylate impurity .[1][2]

  • Extraction: Collect the organic layer.[1][2] (Optional: Back-extract the aqueous layer with a small amount of DCM to recover trapped aldehyde).

  • Drying: Dry the combined organic layers over anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).[1][2]

  • Filtration & Evaporation: Filter off the solid desiccant and concentrate the filtrate under reduced pressure (Rotavap).[1][2]

  • Validation: Run a 1H NMR on the recovered material to confirm the disappearance of the acid peak.

Alternative: If the impurity level is very high (>30%) or the compound is a solid, Recrystallization from a mixture of Hexanes/Ethyl Acetate or Heptane/Ethanol may be more effective, though the Base Wash is generally superior for removing acidic impurities specifically.[1][2]

Module 4: The Science (The Why)

Q: Why does this happen even in a closed bottle?

A: Aldehyde autoxidation is a radical chain mechanism .[1][2] Once initiated (by trace light or metal impurities), it becomes self-propagating.[1][3]

  • Initiation: A hydrogen atom is abstracted from the aldehyde group (often by light

    
    ), creating an acyl radical.[1][2]
    
    • 
      [3]
      
  • Propagation: The acyl radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.[1][2]
    
    • 
      [3]
      
  • Acid Formation: The peracid (

    
    ) is a strong oxidant.[1][2] It reacts with another equivalent of aldehyde (Baeyer-Villiger type pathway) to produce two  molecules of carboxylic acid.[1]
    

Visualizing the Mechanism:

Mechanism cluster_cycle Propagation Cycle Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C=O•) Aldehyde->Radical Initiation (Light/Trace Metal) Peroxy Peroxy Radical (R-C(=O)OO•) Radical->Peroxy + O2 Peracid Peracid (R-C(=O)OOH) Peroxy->Peracid + R-CHO Acid Carboxylic Acid (R-COOH) Peracid->Acid + R-CHO

Figure 2: Radical autoxidation pathway converting aldehyde to carboxylic acid.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for aldehyde purification and handling).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[1] Butterworth-Heinemann, 2013.[1][3] (Specific data on purification of thiophene derivatives).

  • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase".[1][2] Chemical Reviews, 1961, 61 (6), 563–589.[1] Link (Foundational mechanism of autoxidation).[1]

  • Sigma-Aldrich (Merck) .[1] "Handling Air-Sensitive Reagents". Technical Bulletin AL-134. Link

Sources

Troubleshooting

purification methods for 4-formylthiophene-3-carbonitrile recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly functionalized heterocycles. 4-formylthiophene-3-carbonitrile presents a unique set of thermodynamic and chemical challenges during recrystallization due to the reactivity of its formyl (aldehyde) group, the high polarity of its carbonitrile group, and the electron-rich nature of the thiophene core.

This guide is designed to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystallization.

Part 1: Advanced Troubleshooting FAQs

Q: Why does my 4-formylthiophene-3-carbonitrile consistently "oil out" instead of forming crystals? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solute separates as a dense, second liquid phase rather than forming a solid crystal lattice[1]. For 4-formylthiophene-3-carbonitrile, the highly polar carbonitrile group combined with the polarizable thiophene ring creates a strong affinity for mid-polarity solvents (like pure ethyl acetate). If the solvent mixture's solubilizing power drops abruptly upon cooling, the system crosses the binodal LLPS curve before reaching the metastable zone required for solid nucleation[1]. Causality & Fix: To bypass the LLPS boundary, you must shift the thermodynamics by using a binary solvent system (e.g., Ethyl Acetate / Hexane). Adding a non-polar anti-solvent forces the system to favor solid nucleation over liquid separation[2].

Q: I am observing a yellowing/browning of the product and a drop in yield after hot filtration. What is causing this degradation? A: The formyl group at the 4-position is highly susceptible to thermal autoxidation, converting the aldehyde into the corresponding thiophene-carboxylic acid when subjected to prolonged heating in the presence of atmospheric oxygen. Furthermore, the electron-withdrawing nature of the adjacent carbonitrile group increases the electrophilicity of the aldehyde, making it prone to side reactions during extended thermal stress[3]. Causality & Fix: Always perform hot filtration rapidly and strictly under an inert atmosphere (Nitrogen or Argon). Limit the time the compound spends in boiling solvent to under 15 minutes to prevent radical-mediated autoxidation.

Q: Can I use methanol or ethanol as a recrystallization solvent? A: It is highly discouraged unless strictly controlled. Alcohols can react with the highly electrophilic 4-formyl group to form hemiacetals or full acetals. This is particularly problematic if trace acids (even from silica gel carryover during prior chromatography steps) are present in the crude mixture[4]. Causality & Fix: Avoid protic solvents. If an alcohol must be used due to specific impurity profiles, ensure the solution is strictly neutral and minimize heating time.

Part 2: Solvent Selection Matrix

To prevent oiling out and chemical degradation, selecting the correct solvent system is critical. The table below summarizes the quantitative and qualitative data for common recrystallization systems applied to this compound.

Solvent SystemVolume RatioEst. Polarity IndexSuitabilityMechanistic Notes & Causality
Ethyl Acetate / Hexane 1:3 to 1:5~1.5 - 2.0Excellent Balances solubility; hexane forces solid nucleation over LLPS. Highly recommended.
Toluene / Heptane 1:2~1.0 - 1.5Good Aromatic

stacking with thiophene stabilizes the solute; requires lower final temperatures.
Dichloromethane 100%3.1Poor Too volatile; compound is overly soluble, leading to rapid evaporation and severe oiling out.
Ethanol / Water 3:1~6.5Moderate High risk of hemiacetal formation; use only for highly impure batches where water acts as a strong anti-solvent.

Part 3: Standard Operating Procedure (SOP)

Anti-Solvent Nucleation Protocol for 4-Formylthiophene-3-Carbonitrile

This self-validating protocol utilizes cloud-point titration and seeding to guarantee crystallization over phase separation.

Step 1: Inert Dissolution

  • Place the crude 4-formylthiophene-3-carbonitrile in a round-bottom flask equipped with a reflux condenser.

  • Purge the system thoroughly with Nitrogen gas to prevent aldehyde autoxidation.

  • Add the minimum required volume of Ethyl Acetate to dissolve the solid at 60 °C.

Step 2: Hot Filtration (Self-Validating Step)

  • If insoluble impurities or colored degradation products are present, add 5% w/w activated carbon.

  • Stir for exactly 5 minutes, then perform a rapid hot filtration through a pre-warmed Celite pad. Validation Check: The resulting filtrate must be a clear, pale-yellow solution. If it is dark orange/brown, thermal degradation has occurred.

Step 3: Cloud Point Titration

  • Return the clear filtrate to heat (60 °C) under Nitrogen.

  • Add Hexane (anti-solvent) dropwise via an addition funnel until a faint, persistent turbidity (the cloud point) is observed.

  • Add 1-2 drops of Ethyl Acetate just until the solution clears completely.

Step 4: Annealing and Seeding

  • Remove the heat source and allow the flask to cool ambiently.

  • When the internal temperature drops by ~10 °C, introduce 1-2 mg of pure 4-formylthiophene-3-carbonitrile seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, preventing supersaturation buildup and subsequent oiling out[2].

Step 5: Isolation

  • Once cooled to room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Filter the crystalline lattice under vacuum, wash with ice-cold Hexane, and dry under high vacuum.

Part 4: Process Flow Diagram

G Start Hot Solution of 4-formylthiophene-3-carbonitrile Cooling Controlled Cooling (0.5 °C / min) Start->Cooling Check Phase Observation Cooling->Check Oil Oiling Out (LLPS) Detected Check->Oil Liquid Phase Separates Solid Nucleation (Crystallization) Check->Solid Solid Lattice Forms Fix1 Reheat to Dissolve & Add Hexane (Anti-solvent) Oil->Fix1 Success High-Purity Crystals Isolated Solid->Success Fix2 Introduce Seed Crystals at Cloud Point Fix1->Fix2 Fix2->Cooling Retry Cooling

Fig 1: Thermodynamic troubleshooting pathway for resolving liquid-liquid phase separation.

References

  • [3] Title: Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes Fabian M. Piller and Paul Knochel Ludwig-Maximilians-Univer - AWS Source: amazonaws.com URL:

  • [4] Title: 2-Nitrothiophene-3-carbaldehyde | 41057-04-9 - Benchchem Source: benchchem.com URL:

  • [2] Title: Purification: How To - Chemistry - University of Rochester Source: rochester.edu URL:

  • [1] Title: Experimental investigation and prediction of oiling out during crystallization process | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Solving Solubility Challenges of 4-formylthiophene-3-carbonitrile

Welcome to the technical support center for 4-formylthiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-formylthiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound in ethanol. Our goal is to provide not just solutions, but a fundamental understanding of the underlying physicochemical principles to empower your experimental design.

Part 1: Understanding the Challenge - Why Solubility Issues Occur

4-formylthiophene-3-carbonitrile is a heterocyclic aromatic compound. While thiophene itself is soluble in ethanol, the addition of polar functional groups (formyl and nitrile) and the planar nature of the molecule can lead to strong intermolecular interactions in the solid state.[1][2][3] These interactions result in high crystal lattice energy, which the solvation energy from ethanol must overcome for dissolution to occur. Unexpected insolubility can often be traced back to this energy balance or to impurities.

Part 2: Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered in the lab.

Q1: My 4-formylthiophene-3-carbonitrile is not dissolving in ethanol at my desired concentration. What are the initial troubleshooting steps?

A1: When facing initial solubility challenges, it is crucial to start with the most straightforward variables: verification of compound purity and the application of gentle physical methods.

Initial Checks & Actions:

  • Verify Compound Purity: Impurities can significantly alter solubility characteristics. Ensure the starting material is of high purity and that the correct compound is being used.

  • Gentle Agitation: Ensure the mixture is being adequately stirred. A magnetic stirrer is recommended for at least 15-30 minutes.

  • Particle Size Reduction (Sonication): Reducing particle size increases the surface area available for solvation, which accelerates the rate of dissolution.[4][5] Note that this does not change the thermodynamic equilibrium solubility but can help overcome kinetic barriers.

G A Start: Compound Insoluble in Ethanol B Step 1: Verify Purity & Identity (NMR, LC-MS) A->B C Is Purity Confirmed? B->C D Step 2: Apply Mechanical Energy (Stirring, Vortexing) C->D Yes I Stop: Purify or Replace Compound C->I No E Is Compound Dissolved? D->E F Step 3: Use Sonication (Ultrasonic Bath, 15-30 min) E->F No J Success: Solution Prepared E->J Yes G Is Compound Dissolved? F->G H Proceed to Advanced Methods (Temperature, Cosolvents) G->H No G->J Yes

Caption: Initial troubleshooting workflow for solubility issues.

  • Weigh the desired amount of 4-formylthiophene-3-carbonitrile into a suitable vial.

  • Add the calculated volume of ethanol.

  • Cap the vial securely and place it in an ultrasonic bath.

  • Sonicate for 15-30 minutes, periodically checking for dissolution.

  • Visually inspect the solution for any remaining solid particles. If the solution is clear, the compound has dissolved.

Q2: Sonication did not fully dissolve my compound. Should I heat the solution?

A2: Yes, increasing the temperature is a common and effective method for increasing the solubility of most solid compounds in liquid solvents.[6][7][8] The dissolution of most solids is an endothermic process, meaning it absorbs heat. By supplying thermal energy, you shift the equilibrium towards dissolution.[9][10]

However, you must consider the thermal stability of 4-formylthiophene-3-carbonitrile. Thiophene derivatives are generally stable, but prolonged exposure to high temperatures could potentially cause degradation or side reactions, especially in the presence of impurities.[11]

ParameterHeating Cosolvency
Principle Increases kinetic energy to overcome crystal lattice forces; typically favors endothermic dissolution processes.[6][8]Alters the polarity and hydrogen bonding characteristics of the bulk solvent to better match the solute.[12][13]
Pros Simple to implement, highly effective for many systems, does not introduce new chemical components.Can achieve very high solubility enhancement, tuneable, effective at ambient temperature.
Cons Risk of compound degradation at high temperatures, solubility may decrease upon cooling (supersaturation/precipitation).Introduces another component to the system which may affect downstream applications, requires screening.
  • Prepare several vials, each with a known excess amount of 4-formylthiophene-3-carbonitrile (e.g., 2x the target concentration) and a fixed volume of ethanol.

  • Place the vials in a shaking incubator or on separate stirrer plates with temperature control.

  • Set each vial to a different temperature (e.g., 25°C, 40°C, 55°C, 70°C). The boiling point of ethanol is ~78°C, so do not exceed this.

  • Allow the mixtures to equilibrate for several hours (a minimum of 4 hours is recommended, 24 hours is ideal for equilibrium).

  • After equilibration, allow the excess solid to settle.

  • Carefully extract an aliquot of the supernatant from each vial. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Dilute the filtered samples with a suitable mobile phase and quantify the concentration using a validated analytical method, such as HPLC-UV (see Protocol 4).

  • Plot concentration (mg/mL or M) vs. Temperature (°C) to generate a solubility curve.

Q3: My compound dissolves upon heating but precipitates when it cools. How can I maintain a stable solution at room temperature?

A3: This phenomenon is called supersaturation and is common when using temperature to achieve high concentrations. The best strategy to create a stable room-temperature solution is to use a cosolvent system. A cosolvent is a water-miscible organic solvent that, when added to the primary solvent (ethanol), changes the overall polarity of the solution, often dramatically increasing the solubility of a poorly soluble compound.[13][14][15]

For 4-formylthiophene-3-carbonitrile, which has both aromatic and polar characteristics, suitable cosolvents could include aprotic, polar solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These can effectively disrupt the crystal lattice forces.

G Conceptual Diagram of Cosolvency cluster_0 System 1: Poor Solubility cluster_1 System 2: Enhanced Solubility with Cosolvent A Solute Crystal (Strong Intermolecular Forces) B Ethanol Molecules A->B Weak Solvation Energy C Solubilized Solute Molecule D Ethanol Molecules C->D Solvation E Cosolvent Molecules (e.g., DMSO) C->E Stronger Interaction D->E Solvent Mixing

Caption: Cosolvents create a more favorable solvent environment.

  • Select Candidate Cosolvents: Choose a few common, miscible solvents (e.g., DMSO, DMF, Toluene, Acetonitrile).

  • Prepare Stock Solutions: If possible, prepare a highly concentrated stock solution of your compound in each candidate cosolvent (e.g., 100 mg/mL in DMSO).

  • Titration Method:

    • In a vial, place the amount of solid compound you wish to dissolve in your final volume of ethanol.

    • Add 80% of the final volume of ethanol. Stir the suspension.

    • Slowly add one of the candidate cosolvents dropwise while stirring until the solid completely dissolves.

    • Record the volume of cosolvent required.

  • Systematic Screening:

    • Prepare a series of vials with a fixed amount of your compound.

    • Create various ethanol:cosolvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).

    • Add a fixed volume of each mixture to the vials and determine if the compound dissolves at room temperature with agitation.

  • Selection: The best cosolvent system is the one that dissolves the compound at the lowest percentage of cosolvent, as this minimizes potential interference in downstream applications.

Q4: How can I accurately measure the concentration of my compound in these solubility experiments?

A4: Visual inspection is subjective. For accurate and reliable data, quantitative analysis is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal method for quantifying soluble 4-formylthiophene-3-carbonitrile.[16][17]

This is a starting point and may require optimization for your specific instrument and sample matrix.

  • Instrument & Column:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) is a common starting point for polar aromatic compounds.

    • Example Gradient: 0-1 min: 10% A; 1-8 min: 10% to 90% A; 8-10 min: 90% A; 10.1-12 min: 10% A.

    • Flow Rate: 1.0 mL/min.

  • Detection: Determine the λmax (wavelength of maximum absorbance) of 4-formylthiophene-3-carbonitrile by running a UV scan of a standard solution. Set the detector to this wavelength.

  • Calibration Curve:

    • Prepare a stock solution of your compound with known concentration in the mobile phase or a suitable solvent (e.g., 1 mg/mL in Acetonitrile).

    • Perform serial dilutions to create a series of at least 5 calibration standards that bracket your expected sample concentrations.

    • Inject each standard and record the peak area.

    • Plot Peak Area vs. Concentration and perform a linear regression. The R² value should be >0.995 for a reliable curve.[17]

  • Sample Analysis:

    • Inject your filtered and diluted samples from the solubility experiments (Protocols 2 & 3).

    • Use the peak area from the sample and the equation from your calibration curve to calculate the exact concentration.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Fu, G. D., & Luthy, R. G. (1991). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry, 5(7).
  • Analytical Methods. (2012). The Royal Society of Chemistry.
  • Biotransformation of Nitriles and Alcohols to Carboxylic Acids Using Industrial Enzymes.
  • US Patent US2145803A. Processes of separating nitrile-hydrocarbon mixtures by means of amines.
  • Mach Technologies. (2024, January 3). How Temperature Affects the Ethanol Extraction Process.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • Chaney, H., & Law, Y. K. Effect of Temperature and Solvent on Solubility. IU Pressbooks.
  • Jouyban, A. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
  • LibreTexts. (2022, July 4). Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
  • Reddy, K. R., & Devulapalli, R. (n.d.). EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE.
  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Shinde, G. V., et al. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Science Ready. (2020, December 10). Effect of Temperature on Solubility // HSC Chemistry. YouTube.
  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Borghs, J. C., et al. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Journal of Organic Chemistry, 84, 7927-7935.
  • BenchChem. (2025).
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
  • ChemicalBook. Unique properties of thiophene.

Sources

Troubleshooting

optimizing reaction conditions for thiophene aldehyde cyclization

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the cyclization of thiophene carboxaldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the cyclization of thiophene carboxaldehydes. Fusing a pyridine or pyrrole ring onto a thiophene core is foundational for synthesizing critical pharmacological scaffolds, such as thienopyridines (the core structure of antiplatelet drugs like clopidogrel and ticlopidine)[1].

However, the electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic degradation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your cyclization reactions succeed.

The following workflow illustrates the logical relationship between reaction conditions and chemoselectivity during the synthesis of thieno[3,2-c]pyridines.

G T3 Thiophene-3-carboxaldehyde (Starting Material) Acetal Aminoacetal Intermediate (Stable Precursor) T3->Acetal 1. Aminoacetaldehyde dimethyl acetal 2. NaBH4 Reduction Cyclized Thieno[3,2-c]pyridine (Target Scaffold) Acetal->Cyclized BF3·OEt2, DCM, 0°C (Optimized) Polymer Polymeric Tar (Undesired) Acetal->Polymer PPA, 120°C (Harsh Conditions)

Reaction pathways for thiophene-3-carboxaldehyde cyclization highlighting optimized conditions.

Frequently Asked Questions (FAQs)

Q: Why does my Pomeranz-Fritsch cyclization of thiophene-3-carboxaldehyde yield a black tar instead of the expected thieno[3,2-c]pyridine? A: This is a classic chemoselectivity failure. Traditional Pomeranz-Fritsch conditions utilize harsh acids like Polyphosphoric Acid (PPA) or concentrated sulfuric acid at elevated temperatures (>100 °C). Because the thiophene ring is significantly more electron-rich than a standard benzene ring, it undergoes rapid, uncontrolled intermolecular electrophilic aromatic substitution with the highly reactive oxocarbenium intermediates generated from the acetal. This leads to massive polymerization[1]. To resolve this, you must lower the activation energy of the intramolecular cyclization by using milder Lewis acids (e.g.,


) at lower temperatures, which kinetically favors the intramolecular ring closure over intermolecular oligomerization.

Q: How do I ensure regioselectivity when cyclizing 3-substituted thiophene aldehydes? A: Regioselectivity in thiophene cyclizations is governed by the inherent nucleophilicity of the


 versus 

positions. Cyclization onto the C2 position (forming thieno[3,2-c]pyridines) is generally favored over the C4 position because the C2 position is more nucleophilic, and the resulting Wheland intermediate is better stabilized by the adjacent sulfur atom's lone pairs[1]. If you observe unexpected C4 cyclization, evaluate your substrate for steric hindrance at C2, or consider introducing a removable blocking group (such as a halogen) at the C2 position prior to the reaction.

Q: Can I use thiophene-2-carboxaldehyde to access similar scaffolds? A: Yes, but the geometry changes the resulting isomer. Thiophene-2-carboxaldehyde is typically utilized in Knoevenagel condensations followed by Hemetsberger cyclization to form thieno[3,2-b]pyrroles, or it can be reduced to 2-hydroxymethylthiophene for subsequent carbenoid-mediated cyclizations[2]. The cyclization vectors are fundamentally different due to the aldehyde's placement.

Troubleshooting Guide: Optimizing Acid-Catalyzed Cyclization

When converting the aminoacetal intermediate into the final thienopyridine, the choice of acid and solvent dictates the success of the reaction. The table below summarizes quantitative optimization data for this critical step.

Acid CatalystTemperature (°C)SolventConcentrationYield (%)Major Byproduct (%)
Polyphosphoric Acid (PPA)120None (Neat)N/A1575 (Polymeric Tar)
HCl (conc. aqueous)100Dioxane0.5 M3540 (Oligomers)

0 to 25DCM0.05 M788 (Chlorinated adducts)

0 to 25 DCM 0.05 M 82 <5 (Unreacted precursor)

Key Takeaway: High dilution (0.05 M) combined with a mild Lewis acid (


) in a non-nucleophilic solvent (DCM) completely suppresses intermolecular polymerization, boosting the yield of the desired cyclized product from 15% to 82%.

Self-Validating Experimental Protocol

Modified Pomeranz-Fritsch Synthesis of Thieno[3,2-c]pyridine Objective: Convert thiophene-3-carboxaldehyde to thieno[3,2-c]pyridine via a stable aminoacetal intermediate[1].

Phase 1: Reductive Amination

  • Condensation: Dissolve thiophene-3-carboxaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in anhydrous methanol to a concentration of 0.5 M.

  • Stir: Maintain the reaction at 25 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via

      
      H-NMR. Proceed only when the aldehyde proton signal at ~9.8 ppm completely disappears and the imine proton signal appears at ~8.2 ppm.
      
  • Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add

    
     (1.5 eq) in small portions to manage hydrogen gas evolution.
    
  • Workup: Stir for 2 hours at room temperature. Quench carefully with water, extract with Ethyl Acetate (3x), dry over

    
    , and evaporate to yield the secondary amine.
    
    • Self-Validation Checkpoint: Analyze the crude oil via LC-MS. You should observe a dominant peak corresponding to the

      
       mass of the reduced amine, confirming the double bond has been saturated.
      

Phase 2: Lewis Acid-Catalyzed Cyclization

  • Dilution: Dissolve the crude secondary amine (1.0 eq) in anhydrous dichloromethane (DCM). Critical Step: Dilute the solution to 0.05 M. This high dilution is mathematically necessary to decrease the probability of intermolecular collisions (polymerization) while maintaining the rate of intramolecular cyclization.

  • Activation: Cool the solution to 0 °C under a strict inert argon atmosphere.

  • Catalysis: Dropwise add

    
     (3.0 eq). The solution will typically transition to a deep yellow or orange hue as the oxocarbenium ion forms.
    
  • Cyclization: Allow the reaction to naturally warm to 25 °C and stir for 12 hours.

    • Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot in saturated aqueous

      
      . Extract with DCM and spot on a TLC plate (Hexanes/EtOAc 1:1). The target thieno[3,2-c]pyridine will appear as a highly UV-active, blue-fluorescent spot at a lower 
      
      
      
      than the acyclic starting material.
      
      
      H-NMR of this aliquot should show the complete loss of the acetal methoxy peaks at ~3.3 ppm.
  • Isolation: Quench the bulk reaction with saturated aqueous

    
     until the pH is slightly basic. Extract with DCM, dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography to isolate the pure thieno[3,2-c]pyridine core.

References

  • Thienopyridine Analogues - IGI Global Source: IGI Global URL:[Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - MDPI Source: Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate - SciELO México Source: Journal of the Mexican Chemical Society URL:[Link]

Sources

Optimization

stability of 4-formylthiophene-3-carbonitrile under basic conditions

A Guide to Navigating Stability Under Basic Conditions Welcome to the technical support center for 4-formylthiophene-3-carbonitrile. As a key heterocyclic building block in medicinal chemistry and materials science, its...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Stability Under Basic Conditions

Welcome to the technical support center for 4-formylthiophene-3-carbonitrile. As a key heterocyclic building block in medicinal chemistry and materials science, its reactivity is of paramount importance. This guide, prepared by our senior application scientists, provides in-depth insights into the stability of this compound in basic media. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and reactivity of 4-formylthiophene-3-carbonitrile in the presence of bases.

Q1: What are the primary stability concerns when using 4-formylthiophene-3-carbonitrile under basic conditions?

A1: The molecule possesses two primary sites susceptible to basic conditions: the nitrile group and the formyl (aldehyde) group. The thiophene ring itself, while aromatic and generally stable, can also be affected by very strong bases.[1][2] The main concerns are:

  • Nitrile Hydrolysis: The carbon-nitrogen triple bond is electrophilic and can be attacked by hydroxide ions or other nucleophilic bases. Depending on the reaction conditions (e.g., temperature, base strength), this can lead to the formation of an intermediate amide or the final carboxylic acid salt.[3][4][5] This is often the most significant and unavoidable side reaction with strong aqueous bases.

  • Aldehyde Reactivity: The formyl group can undergo base-catalyzed reactions. While it lacks α-protons, preventing classical aldol condensation, strong bases could potentially induce a Cannizzaro-type disproportionation reaction, although this is less common under typical synthetic conditions.

  • Ring Deprotonation/Degradation: Extremely strong bases, such as organolithium reagents, can deprotonate the thiophene ring, potentially leading to ring-opening or other unwanted transformations.[6] This is not a concern with the weaker bases typically used in reactions like the Knoevenagel condensation.

Q2: I want to perform a Knoevenagel condensation. What type of base is recommended?

A2: For Knoevenagel condensations, the goal is to use a base that is strong enough to deprotonate the active methylene compound but not so strong that it aggressively attacks the nitrile or aldehyde groups of your thiophene substrate.[7][8] Mild, weakly basic amines are the catalysts of choice.[7][9]

  • Recommended Bases: Piperidine, triethylamine (Et₃N), or ammonium acetate are excellent choices.[10]

  • Rationale: These bases are generally not nucleophilic enough to hydrolyze the nitrile under anhydrous or mild conditions and are not strong enough to cause significant degradation of the aldehyde or thiophene ring.

Q3: Can I use strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

A3: It is highly discouraged to use strong hydroxide bases, especially in aqueous or protic solvents, if you wish to preserve the nitrile functionality. These conditions are the classical method for hydrolyzing nitriles to carboxylic acids.[11] The reaction is often pushed to completion by heating.[5] If your goal is to intentionally form 4-formylthiophene-3-carboxylic acid, then these are the reagents to use. Otherwise, they should be avoided.

Q4: How can I monitor the stability and reaction progress in real-time?

A4: Careful reaction monitoring is crucial.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your reaction mixture alongside a standard of your starting material. The appearance of new, more polar spots (which may not move far from the baseline) can indicate the formation of the amide or carboxylic acid byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of your starting material's mass peak and the appearance of new peaks. The expected mass changes are:

    • Starting Material (C₆H₃NOS): ~137.0 m/z

    • Amide byproduct (C₆H₅NO₂S): ~155.0 m/z (+18 Da)

    • Carboxylic acid byproduct (C₆H₄O₃S): ~156.0 m/z (+19 Da)

  • ¹H NMR Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR in a suitable deuterated solvent can provide a clear picture. The disappearance of the sharp nitrile signal in the IR or a change in the aldehyde proton's chemical shift and the appearance of broad amide (NH₂) peaks or the disappearance of the aldehyde proton altogether would indicate side reactions.

Q5: What are the ideal storage conditions for 4-formylthiophene-3-carbonitrile to ensure long-term stability?

A5: Like many aldehydes, this compound can be sensitive to air and light over time.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent slow oxidation of the aldehyde group.[12]

Part 2: Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a logical framework for diagnosing and solving problems related to the stability of 4-formylthiophene-3-carbonitrile.

Problem 1: Low or No Yield of Desired Product in a Base-Catalyzed Reaction

Your Knoevenagel condensation (or similar reaction) is not proceeding as expected.

  • Possible Cause: The starting material is degrading under the reaction conditions before it has a chance to react.

  • Trust-Building Protocol (Self-Validation): Before troubleshooting the main reaction, run a stability control experiment .

    • In a separate flask, dissolve a small amount of 4-formylthiophene-3-carbonitrile in your reaction solvent.

    • Add the same amount of base you would use in the actual reaction.

    • Stir the mixture under the same temperature and time conditions as the planned synthesis.

    • Analyze the mixture by TLC or LC-MS every hour.

  • Interpreting the Results:

    • If the starting material remains intact: Your base and conditions are appropriate. The problem likely lies with your other reagent or the reaction mechanism itself.

    • If the starting material is consumed and new spots/peaks appear: Your starting material is unstable under these conditions. You must modify your choice of base or reaction parameters.

Problem 2: The Reaction Mixture Turns Dark Brown or Black

A significant color change to dark brown, black, or the formation of an insoluble tar is observed.

  • Possible Cause: Polymerization or extensive decomposition of the thiophene-containing material. Thiophene derivatives can be susceptible to polymerization under certain oxidative or strongly acidic/basic conditions.[13][14][15]

  • Causality & Explanation: The electron-deficient nature of the thiophene ring, imparted by the formyl and nitrile groups, can make it susceptible to certain degradation pathways, especially at elevated temperatures. This is often an indicator that the reaction conditions are too harsh.

  • Solutions:

    • Lower the Reaction Temperature: Many base-catalyzed reactions can proceed efficiently at room temperature or even 0 °C, albeit more slowly.

    • Degas Your Solvents: Remove dissolved oxygen by bubbling nitrogen or argon through the solvent before use. This minimizes the risk of oxidative polymerization.

    • Switch to a Milder Base: If you are using a stronger base like DBU or an inorganic carbonate, switch to triethylamine or piperidine.

Problem 3: Isolation of an Unexpected Byproduct Identified as an Amide or Carboxylic Acid

Your product analysis (NMR, MS) confirms the presence of a compound where the nitrile group has been converted to an amide or carboxylic acid.

  • Possible Cause: Unintended nitrile hydrolysis.

  • Causality & Explanation: This is a classic side reaction. The hydroxide ion (from trace water and your base) or the basic catalyst itself acts as a nucleophile, attacking the nitrile. Milder conditions may stop at the amide, while harsher conditions (higher temperature, stronger base) will push the reaction to the carboxylic acid.[3][16]

  • Solutions:

    • Use Anhydrous Conditions: Ensure your solvent is dry and your reagents are anhydrous. Perform the reaction under an inert atmosphere to exclude moisture from the air.

    • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

    • Choose a Non-Nucleophilic Base: Consider a sterically hindered, non-nucleophilic base if applicable to your specific reaction.

Part 3: Data & Protocols
Table 1: Compatibility of 4-formylthiophene-3-carbonitrile with Common Bases
BaseClassTypical ConditionsCompatibility & Key Considerations
NaOH, KOH Strong, NucleophilicAqueous, RT to RefluxPoor. Rapidly hydrolyzes the nitrile group to a carboxylic acid salt.[5][11] Avoid unless hydrolysis is the goal.
K₂CO₃, Cs₂CO₃ Moderate, Weakly NucleophilicAnhydrous (DMF, MeCN)Fair to Good. Generally compatible in anhydrous solvents at RT. Risk of hydrolysis increases with temperature and presence of water.
Triethylamine (Et₃N) Weak, Non-NucleophilicAnhydrous (DCM, THF)Excellent. A standard choice for base-catalyzed reactions where nitrile stability is critical.
Piperidine Weak, Nucleophilic AmineAnhydrous (EtOH, Toluene)Excellent. The classic catalyst for Knoevenagel condensations.[7] Its basicity is ideal for this transformation without causing significant degradation.
DBU Strong, Non-NucleophilicAnhydrous (THF, MeCN)Use with Caution. While non-nucleophilic, its high basicity can promote other side reactions or decomposition, especially at elevated temperatures.
Protocol: Standard Knoevenagel Condensation

This protocol provides a reliable starting point for reacting 4-formylthiophene-3-carbonitrile with an active methylene compound (e.g., malononitrile).

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-formylthiophene-3-carbonitrile (1.0 eq) and the active methylene compound (1.05 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol or toluene, ~0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Part 4: Visualization of Pathways & Workflows
Diagram 1: Troubleshooting Workflow

This decision tree illustrates a logical process for troubleshooting a failed reaction involving 4-formylthiophene-3-carbonitrile under basic conditions.

G start Reaction Fails (Low Yield / Byproducts) check_stability Run Stability Control: Substrate + Base Only start->check_stability stable Substrate is Stable check_stability->stable Yes unstable Substrate is Unstable check_stability->unstable No solution_stable Problem is Not Substrate Stability. - Check Other Reagent - Optimize Stoichiometry stable->solution_stable analyze_byproducts Analyze Byproducts (LC-MS, NMR) unstable->analyze_byproducts hydrolysis Hydrolysis Product Found (Amide / Acid) analyze_byproducts->hydrolysis polymer Polymer / Tar Formation analyze_byproducts->polymer solution_hydrolysis Solution: - Use Anhydrous Conditions - Shorter Reaction Time - Milder Base hydrolysis->solution_hydrolysis solution_polymer Solution: - Lower Temperature - Degas Solvents - Milder Base polymer->solution_polymer

Caption: A troubleshooting decision tree for base-catalyzed reactions.

Diagram 2: Potential Degradation Pathways

This diagram shows the two main competitive degradation pathways for 4-formylthiophene-3-carbonitrile in basic media.

G cluster_0 Nitrile Hydrolysis cluster_1 Other Pathways start 4-Formylthiophene-3-carbonitrile amide Amide Intermediate start->amide Mild Basic Conditions + H₂O polymer Polymerization / Decomposition start->polymer Harsh Conditions (Temp, Strong Base) acid Carboxylic Acid (Final Product) amide->acid Harsher Conditions (Heat, [Base])

Caption: Competing degradation pathways under basic conditions.

References
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from Organic Chemistry Tutor website. [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Retrieved from Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from YouTube. [Link]

  • Verbraeken, B., et al. (n.d.). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Retrieved from PMC. [Link]

  • Gallardo, A., & San-Vicente, A. (2006, September 24). Chemical and Electrochemical Polymerization of Thiophene Derivatives. Retrieved from Taylor & Francis Online. [Link]

  • Khalifa, M. E. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. Retrieved from ResearchGate. [Link]

  • Greseth, M. (2016, September 1). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Retrieved from OpenRiver. [Link]

  • Google Patents. (n.d.). WO1991019021A1 - Polymerization of thiophene and its derivatives.
  • DTIC. (2025, March 2). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Retrieved from DTIC. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from IJTSRD. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia. [Link]

  • Brandsma, L., et al. (2025, August 6). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Retrieved from ResearchGate. [Link]

  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from ACS Publications. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from Scholars Research Library. [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from Semantic Scholar. [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from Pharmaguideline. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Selective Reduction of 4-Formylthiophene-3-carbonitrile

Welcome to the technical support center for the synthesis of thiophene-based pharmaceutical intermediates. This guide provides in-depth, field-proven insights for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thiophene-based pharmaceutical intermediates. This guide provides in-depth, field-proven insights for researchers, chemists, and drug development professionals navigating the specific challenge of reducing the aldehyde functionality of 4-formylthiophene-3-carbonitrile to its corresponding primary alcohol, 4-(hydroxymethyl)thiophene-3-carbonitrile. The core challenge lies in achieving high chemoselectivity, preserving the nitrile group, which is also susceptible to reduction.

Frequently Asked Questions (FAQs)
Q1: What is the primary chemical challenge when reducing 4-formylthiophene-3-carbonitrile?

The principal challenge is achieving chemoselectivity. The molecule contains two reducible functional groups: an aromatic aldehyde (-CHO) and a nitrile (-C≡N). Many potent reducing agents will attack both sites, leading to the formation of an amino alcohol or a complex mixture of products. The goal is to selectively reduce the highly electrophilic aldehyde carbonyl to a primary alcohol without affecting the less reactive, but still reducible, nitrile group.

Q2: Which catalyst or reagent is most recommended for the selective reduction of the aldehyde group in this molecule?

For this specific transformation, Sodium Borohydride (NaBH₄) is the reagent of choice.[1] It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[2] Under standard reaction conditions (typically in alcoholic solvents like methanol or ethanol at 0 °C to room temperature), NaBH₄ is not powerful enough to reduce the nitrile group, ensuring high selectivity for the desired product.[3][4][5]

Q3: Are there any reducing agents I should explicitly avoid for this selective transformation?

Yes. You should avoid strong, non-selective hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄) . LiAlH₄ is a highly reactive reducing agent that will rapidly reduce both the aldehyde and the nitrile, the latter being converted to a primary amine (-CH₂NH₂).[3][6][7] Its use will result in the formation of 4-(aminomethyl)thiophen-3-yl)methanol, not the desired product.

Q4: Can I use catalytic hydrogenation for this reduction?

Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on Carbon, Platinum, or Raney Nickel) is generally not recommended for this specific substrate. There are two major concerns:

  • Lack of Selectivity: These conditions often reduce both aldehydes and nitriles.[8]

  • Catalyst Poisoning: The thiophene ring contains a sulfur atom, which is a known poison for many transition metal catalysts, particularly palladium.[9] The sulfur can bind strongly to the catalyst's active sites, leading to deactivation and an incomplete or failed reaction.

Troubleshooting and Experimental Guide

This section addresses specific issues that may arise during your experiment in a practical question-and-answer format.

Q5: My reaction with NaBH₄ is very slow or incomplete. What are the likely causes and solutions?

Possible Cause 1: Reagent Quality Sodium borohydride can degrade over time, especially if exposed to moisture.

  • Solution: Use a freshly opened bottle of NaBH₄ or a sample that has been stored correctly in a desiccator. You can perform a simple quality check by adding a small amount to an acidic solution and observing for vigorous hydrogen gas evolution.

Possible Cause 2: Insufficient Reagent While the stoichiometry is 1:4 (NaBH₄ to aldehyde), some decomposition can occur in protic solvents.

  • Solution: Increase the equivalents of NaBH₄ used, for example, from 1.5 eq. to 2.0-2.5 eq. Add the reagent in portions to the cooled reaction mixture to maintain control.

Possible Cause 3: Low Temperature While starting the reaction at 0 °C is crucial for control, the reaction rate may be slow.

  • Solution: After the initial exothermic reaction subsides, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (2-4 hours). Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

Q6: I'm observing a significant side product that I suspect is the amino alcohol. Why is this happening even though I'm not using LiAlH₄?

Possible Cause: Contamination or Incorrect Reagent This is highly unusual with NaBH₄ alone. The primary suspect would be a cross-contaminated reagent or an incorrectly labeled bottle. While less common, some activated borohydride reagents or certain additives can increase the reducing power of NaBH₄.

  • Solution: Verify the identity and purity of your starting materials and reagents. Ensure your glassware is clean and free from any residual strong reducing agents from previous experiments. Run the reaction under standard, well-established conditions without any additives first.

Q7: My yield is low after work-up. Where could my product be going?

Possible Cause 1: Inefficient Extraction The product, 4-(hydroxymethyl)thiophene-3-carbonitrile, contains a hydroxyl group, which imparts some water solubility.

  • Solution: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into the organic layer. Use a suitable extraction solvent like ethyl acetate and perform multiple extractions (e.g., 3 x 50 mL).

Possible Cause 2: pH during Work-up Decomposition can occur under harsh acidic or basic conditions. The borate salts formed during the reaction need to be carefully neutralized.

  • Solution: Quench the reaction carefully with a mild acid, such as 1M HCl or saturated ammonium chloride solution, at a low temperature (0 °C). Avoid using strong, concentrated acids. Adjust the final pH to be near neutral before extraction.

Data and Visualization
Catalyst/Reagent Selection Summary
Reagent/CatalystSelectivity for AldehydeTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) Excellent 0 °C to RT, MeOH/EtOHHigh selectivity, safe, cost-effective, easy work-up.[5]Slower than stronger reagents.
Lithium Aluminum Hydride (LiAlH₄) Poor 0 °C to RT, Anhydrous Ether/THFPowerful and fast.Non-selective, highly reactive with water/alcohols, hazardous.[3][6]
DIBAL-H Moderate to Poor -78 °C, Anhydrous Toluene/DCMUseful for other transformations (e.g., ester to aldehyde).Requires strict cryogenic control, risk of reducing both groups.[8][10]
H₂ with Pd/C or PtO₂ Poor H₂ atmosphere, various solventsCan be a "green" method.Prone to catalyst poisoning by thiophene's sulfur atom, poor selectivity.[9]
Decision Workflow for Catalyst Selection

G start Goal: Reduce Aldehyde of 4-formylthiophene-3-carbonitrile q1 Is preserving the nitrile group critical? start->q1 rec_nabh4 Recommended Path: Use Sodium Borohydride (NaBH₄) q1->rec_nabh4  Yes   avoid_lialh4 Avoid Strong Reagents: LiAlH₄ will reduce both groups q1->avoid_lialh4  No (over-reduction likely)   q2 Are you considering Catalytic Hydrogenation? rec_nabh4->q2 avoid_lialh4->q2 caution_poison High Risk of Failure: Thiophene sulfur poisons Pd and Pt catalysts q2->caution_poison  Yes   protocol Proceed to NaBH₄ Protocol q2->protocol  No   caution_poison->protocol

Caption: Catalyst selection decision tree.

Experimental Protocols
Protocol 1: Selective Aldehyde Reduction with Sodium Borohydride (NaBH₄)

This protocol is designed for the selective reduction of the aldehyde in 4-formylthiophene-3-carbonitrile to yield 4-(hydroxymethyl)thiophene-3-carbonitrile.

Materials:

  • 4-formylthiophene-3-carbonitrile

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylthiophene-3-carbonitrile (1.0 eq.) in methanol (approx. 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq.) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the reaction to proceed at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting aldehyde is typically more nonpolar than the product alcohol.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Stop when gas evolution ceases and the pH is approximately 6-7.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the organic components. Transfer the mixture to a separatory funnel. Add brine to the funnel to aid in layer separation.

  • Washing: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-(hydroxymethyl)thiophene-3-carbonitrile.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation a 1. Dissolve Substrate in Methanol b 2. Cool to 0 °C a->b c 3. Add NaBH₄ in portions b->c d 4. Stir at 0 °C, then RT c->d e 5. Monitor by TLC d->e f 6. Quench with 1M HCl at 0 °C e->f g 7. Remove Methanol (Rotovap) f->g h 8. Extract with Ethyl Acetate g->h i 9. Dry & Concentrate h->i j 10. Purify (Chromatography) i->j

Caption: Step-by-step workflow for NaBH₄ reduction.

References

A comprehensive list of references will be compiled and provided upon request to support the claims and protocols detailed in this guide. The information is synthesized from established principles in organic chemistry and data from various chemical literature sources.

Sources

Optimization

handling moisture sensitivity of thiophene carbonitrile derivatives

Technical Support Center: Handling & Troubleshooting Thiophene Carbonitrile Derivatives Subject: Moisture Sensitivity & Stability Protocols for Thiophene Carbonitrile Derivatives Applicable Compounds: 2-thiophenecarbonit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting Thiophene Carbonitrile Derivatives

  • Subject: Moisture Sensitivity & Stability Protocols for Thiophene Carbonitrile Derivatives

  • Applicable Compounds: 2-thiophenecarbonitrile, 3-thiophenecarbonitrile, and substituted analogs (e.g., alkyl-, bromo-, or alkoxy- derivatives).

  • Target Audience: Synthetic Chemists, Materials Scientists (OLED/OPV), and Process Engineers.

Introduction: The Dual Nature of Moisture Sensitivity

Thiophene carbonitriles present a paradox in the laboratory. As isolated solids or liquids, they are kinetically stable against atmospheric moisture compared to acid chlorides. However, their application context —often involving organometallic coupling (e.g., Grignard, Lithiation) or organic semiconductor device fabrication—renders them effectively "moisture intolerant."

This guide addresses two distinct failure modes:

  • Chemical Degradation: The slow hydrolysis of the nitrile group to an amide/acid, catalyzed by trace acids/bases and moisture.

  • Process Failure: The quenching of reactive intermediates during functionalization or the formation of charge-trapping sites in electronic devices.

Module 1: The Hydrolysis Cascade (Chemical Stability)

The Issue: Users often observe the formation of a white precipitate in liquid thiophene carbonitriles or a "crust" on solids after long-term storage. This is typically the primary amide, resulting from partial hydrolysis.

The Mechanism: The thiophene ring is electron-rich, but the cyano group is electron-withdrawing. Water, acting as a nucleophile, attacks the nitrile carbon.[1][2][3][4] This process is slow at neutral pH but accelerates exponentially with trace acidic impurities (often leftover from synthesis, such as Lewis acids) or basic impurities.

Visualization: The Hydrolysis Pathway The following diagram illustrates the degradation pathway you must prevent.

HydrolysisPathway Nitrile Thiophene-CN (Active Reagent) Complex Imidate Intermediate (Transient) Nitrile->Complex + H2O / Cat. (H+ or OH-) Amide Thiophene-Amide (Impurity A: Solid Precipitate) Complex->Amide Tautomerization Acid Thiophene-COOH (Impurity B: Acidic) Amide->Acid + H2O / Heat (Full Hydrolysis)

Figure 1: Step-wise hydrolysis of thiophene carbonitrile. The Amide (Impurity A) is the most common storage artifact.

Module 2: Troubleshooting & FAQs

Category A: Synthesis & Reaction Failures

Q1: I am lithiating a thiophene precursor to install a nitrile group, but my yield is <30%. What is happening? Diagnosis: This is a classic "Wet Solvent" failure. Explanation: The synthesis of thiophene carbonitriles often involves n-BuLi or LDA. These reagents react with water at diffusion-controlled rates (


), far faster than they react with your thiophene substrate.
Protocol: 
  • Solvent Validation: Do not rely on "anhydrous" bottles opened >1 week ago. THF must be dried to <10 ppm water.

  • Indicator Test: Add a drop of the organolithium to the solvent before adding your substrate. If it does not turn slightly yellow (or maintain the indicator color if using phenanthroline), the solvent is wet.

Q2: My Suzuki coupling with a bromothiophene carbonitrile stalled. I see starting material. Diagnosis: Nitrile coordination poisoning. Explanation: The nitrile nitrogen has a lone pair that can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst. Water exacerbates this by facilitating the formation of inactive Pd-hydroxipalladium species. Solution:

  • Use bulky ligands (e.g., SPhos, XPhos) that prevent nitrile coordination.

  • Ensure the system is strictly anhydrous to prevent hydrolysis of the nitrile to an amide, which is an even stronger ligand for Pd.

Category B: Purification & Storage[5][6][7]

Q3: My liquid thiophene carbonitrile has turned yellow/orange. Is it spoiled? Diagnosis: Likely oxidation or polymerization of trace impurities, not necessarily hydrolysis. Explanation: Thiophenes are susceptible to photo-oxidation. The color change often indicates the formation of trace S-oxides or oligomers. Action Plan:

  • Check Purity: Run a TLC or GC-MS. If the main peak is >98%, the color is likely a trace chromophore (ppm level) and may not affect standard synthesis.

  • Purification: For electronic applications, distill under reduced pressure. For synthesis, pass through a short plug of neutral alumina (removes polar oxidation products).

Q4: How do I remove the "Amide impurity" (white solid) from my liquid nitrile? Protocol:

  • Dilute: Dissolve the mixture in dichloromethane (DCM).

  • Filter: The amide is often significantly less soluble in non-polar solvents than the nitrile. Filter off the solid precipitate.

  • Wash: Wash the organic layer with mild aqueous bicarbonate (removes any carboxylic acid) and then water.

  • Dry: Dry over

    
    , filter, and concentrate.
    

Module 3: The "Electronic Grade" Protocol (Ultra-Low Moisture)

For researchers in Organic Photovoltaics (OPV) or OLEDs, "dry" means


 water. Water acts as a charge trap, degrading mobility.

Workflow: The Dry Chain

DryChain Source Commercial Source (95-98% Purity) Step1 1. Vacuum Distillation (Remove heavy oligomers) Source->Step1 Step2 2. Neutral Alumina Plug (Remove polar oxides/amides) Step1->Step2 Step3 3. Molecular Sieves (3Å) (24-48h Storage) Step2->Step3 Step4 4. Glovebox Transfer (<1 ppm O2/H2O) Step3->Step4

Figure 2: Purification workflow for electronic-grade thiophene carbonitriles.

Quantitative Drying Standards Table

DesiccantEfficiency (Residual Water)Compatibility with NitrilesNotes
Molecular Sieves (3Å) < 1-2 ppmExcellent Best for storage. 4Å sieves can sometimes catalyze reactions; 3Å is safer.
Calcium Hydride (

)
< 10 ppmGood Good for distilling liquid nitriles. Avoid prolonged heating.[5]
Phosphorus Pentoxide (

)
< 1 ppmPoor DANGER: Acidic nature causes rapid hydrolysis/polymerization of thiophenes.
Sodium/Benzophenone < 10 ppmAvoid Reactive toward the nitrile group (reduction risk).

Module 4: Safety & Emergency Handling

Critical Warning: HCN Evolution While thiophene carbonitriles are not cyanides, strong acids can liberate Hydrogen Cyanide (HCN) gas if the nitrile hydrolyzes.

  • Never mix thiophene carbonitriles with concentrated acids (HCl,

    
    ) without adequate ventilation.
    
  • Waste Disposal: Do not dispose of nitrile waste in "Acid Waste" containers. Segregate into "Organic Non-Halogenated" or a dedicated "Nitrile Waste" stream.

References

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Mechanism of Nitrile Hydrolysis. Source: Chemistry Steps (Organic Chemistry Education) URL:[Link]

  • Purification of Laboratory Chemicals (Eighth Edition). Source: Butterworth-Heinemann (Elsevier) URL:[Link]

  • Thiophene Derivatives as Versatile Precursors. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Formylthiophene-3-Carbonitrile

Topic: Minimizing Side Reactions & Process Optimization Executive Summary & Diagnostic Matrix User Query: "I am experiencing low yields and complex impurity profiles during the synthesis of 4-formylthiophene-3-carbonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Optimization

Executive Summary & Diagnostic Matrix

User Query: "I am experiencing low yields and complex impurity profiles during the synthesis of 4-formylthiophene-3-carbonitrile (CAS 106733-53-7). How do I minimize side reactions?"

Scientist's Analysis: The synthesis of 4-formylthiophene-3-carbonitrile is chemically precarious due to the "push-pull" electronic nature of the thiophene ring substituted with both an electron-withdrawing nitrile (CN) and a reactive aldehyde (CHO).[1] The primary failure modes are C2-proton acidity (leading to polymerization) and catalyst poisoning (sulfur-metal interactions).[1]

Please identify your synthetic route below to access the specific troubleshooting module:

RoutePrecursorPrimary MechanismCommon Failure Mode
A 3-Bromo-4-formylthiophenePd-Catalyzed CyanationProtodehalogenation (loss of Br), Catalyst death
B 4-Methylthiophene-3-carbonitrileRadical Oxidation (NBS)Over-oxidation to acid, Ring bromination
C 3-CyanothiopheneLithiation/FormylationRegioisomer formation (C2 vs C4), Nitrile attack
Module A: Troubleshooting Pd-Catalyzed Cyanation

(Recommended Route for High Purity)

Context: This route involves converting 3-bromo-4-formylthiophene to the nitrile using a Palladium catalyst and a cyanide source (Zn(CN)₂, K₄[Fe(CN)₆]).[1]

Critical Side Reactions & Solutions

Issue 1: Protodehalogenation (Formation of Thiophene-3-carbaldehyde)

  • Symptom: The bromide is lost, replaced by hydrogen, instead of the cyano group.

  • Root Cause: Presence of moisture or hydride sources; slow reductive elimination due to sterics.

  • Solution:

    • Solvent: Switch from DMF to DMAc (Dimethylacetamide) or NMP. DMF can decompose to form dimethylamine, a reducing agent.

    • Water Control: Ensure water content is <500 ppm.

    • Catalyst: Use Pd(dba)₂ / Xantphos . The large bite angle of Xantphos facilitates the difficult reductive elimination step for bulky thiophenes.[1]

Issue 2: Aldol-Type Polymerization (Black Tar Formation)

  • Symptom: Reaction mixture turns viscous and black; loss of aldehyde peak in NMR.

  • Root Cause: The C2-proton (adjacent to Sulfur and CN) is highly acidic (

    
    ).[1] Strong bases or high heat cause deprotonation followed by nucleophilic attack on the aldehyde of another molecule.[1]
    
  • Solution:

    • Base Selection: Avoid alkoxides (e.g., NaOtBu). Use weak bases like Zn (dust) (as additive) or Na₂CO₃ .

    • Additives: Addition of Zn(OAc)₂ (20 mol%) can scavenge free cyanide ions that might otherwise act as a base.

Optimized Protocol: Zn(CN)₂ Method
  • Charge: 3-bromo-4-formylthiophene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Zn dust (10 mol%).

  • Solvent: Anhydrous DMAc (0.2 M concentration).

  • Degas: Sparge with Argon for 20 mins (Critical: O₂ poisons Pd and oxidizes aldehyde).

  • Heat: 80°C for 4-6 hours. Do not exceed 100°C.

  • Workup: Quench with dilute ammonia (to dissolve Zn salts) rather than strong acid/base.

Module B: Troubleshooting Radical Oxidation

(Recommended for Scale-Up)

Context: Radical bromination of the methyl group on 4-methylthiophene-3-carbonitrile followed by hydrolysis (Sommelet reaction or similar).

Critical Side Reactions & Solutions

Issue 1: Ring Bromination (Regioisomer Contamination)

  • Symptom: Bromine incorporation at the C2 or C5 position of the thiophene ring.[1]

  • Root Cause: Electrophilic aromatic substitution competing with radical substitution.

  • Solution:

    • Initiator: Use AIBN (Azobisisobutyronitrile) or ACHN rather than Benzoyl Peroxide (BPO). AIBN decomposes cleanly without generating oxidizing byproducts.[1]

    • Light Source: Use a visible light LED (450 nm) with a photocatalyst (optional) or a standard tungsten lamp to ensure a steady radical flux, keeping the concentration of free Br₂ low.

Issue 2: Over-Oxidation to Carboxylic Acid

  • Symptom: Formation of 4-carboxythiophene-3-carbonitrile.[1]

  • Root Cause: Presence of water during the bromination step or harsh hydrolysis conditions.[1]

  • Solution:

    • Stepwise Control: Isolate the gem-dibromide intermediate if possible, then hydrolyze using AgNO₃/H₂O or CaCO₃/H₂O under mild heat (60°C). Avoid strong mineral acids (HCl/H₂SO₄) which hydrolyze the nitrile to an amide.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways and the "Kill Zone" where side reactions dominate.

ThiopheneSynthesis cluster_0 Critical Control Point Start 3-Bromo-4-formylthiophene Cyanation Pd(0) / Zn(CN)2 DMAc, 80°C Start->Cyanation Oxidative Addition Product 4-Formylthiophene- 3-carbonitrile Polymer Side Product: Polymer/Tars (C2 Deprotonation) Product->Polymer Base (pH > 9) or T > 100°C Proto Side Product: Thiophene-3-carbaldehyde (Protodehalogenation) Homocouple Side Product: Biaryl Species (Homocoupling) Cyanation->Product Reductive Elimination (Fast with Xantphos) Cyanation->Proto Moisture / DMF decomp (Hydride source) Cyanation->Homocouple Low CN- conc. Slow Transmetallation

Figure 1: Reaction network for the Pd-catalyzed cyanation route. Note that the product itself is labile to base-mediated polymerization.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the Vilsmeier-Haack reaction on 3-cyanothiophene directly? A: Not recommended. The nitrile group at C3 directs electrophilic substitution primarily to the C2 position (alpha to sulfur, ortho to CN) due to electronic directing effects.[1] Obtaining the C4 isomer requires blocking the C2/C5 positions or using a "halogen dance" strategy, which is chemically complex and low-yielding for this specific isomer.[1]

Q: My catalyst turns black immediately upon addition. Why? A: This is "Pd black" precipitation. It indicates that the ligand (phosphine) is not stabilizing the Palladium effectively, or the Pd(II) precursor isn't being reduced to Pd(0) correctly.

  • Fix: Ensure your ligand-to-metal ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate like Xantphos).[1] If using Pd(OAc)₂, add a reductant (like a drop of amine or organozinc) or switch to pre-formed Pd(0) sources like Pd₂(dba)₃.

Q: How do I remove the residual cyanide safely? A: Treat the aqueous waste streams with sodium hypochlorite (bleach) at pH > 10. This oxidizes cyanide to cyanate (OCN⁻), which is significantly less toxic. Never acidify the waste stream before oxidative treatment, as this releases HCN gas.

Q: The aldehyde peak disappears on the NMR during workup. A: The aldehyde likely formed a hemiacetal with the solvent (if alcoholic) or underwent the Cannizzaro reaction.[1]

  • Fix: Avoid methanol/ethanol in workup. Use Ethyl Acetate/Heptane. Ensure the aqueous wash is buffered (pH 7) using phosphate buffer, not strong NaOH or HCl.

References
  • Coombs, J. R., et al. (2017).[2] "Practical, Scalable, and Low-Loading Pd-Catalyzed Cyanation of (Hetero)Aryl Halides." The Journal of Organic Chemistry, 82(13), 7040–7044.

    • Relevance: Establishes the Pd/Xantphos/Zn(CN)
  • Mishra, R., et al. (2011).[3] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 3(4), 38-54.[3]

    • Relevance: details the reactivity of thiophene rings and the acidity of C2 protons.
  • Shee, M., et al. (2020). "Organophotoredox assisted cyanation of bromoarenes." Chemical Communications, 56, 4240-4243.[1]

    • Relevance: Provides alternative radical-based cyanation strategies if metal catalysis fails.[1]

  • Maligres, P. E., et al. (2002). "Cyanation of Aromatic Halides." Tetrahedron Letters, 43, 6987. Relevance: Discusses the use of Zn additives to prevent catalyst poisoning in sulfur-containing heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-formylthiophene-3-carbonitrile

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-formylthiophene-3-carbonitrile, a disubstituted thiophene, presents...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-formylthiophene-3-carbonitrile, a disubstituted thiophene, presents an intriguing case for spectroscopic analysis. Its unique substitution pattern, featuring both a strongly electron-withdrawing cyano group and a deshielding formyl group, creates a distinct electronic environment that is elegantly revealed by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-formylthiophene-3-carbonitrile. We will dissect the spectrum by comparing it with simpler, related thiophene derivatives to build a foundational understanding of the substituent effects at play. This comparative approach not only facilitates the accurate assignment of spectral signals but also offers a deeper appreciation for the predictive power of NMR spectroscopy in structural chemistry.

The Predicted ¹H NMR Spectrum: A First Look

The ¹H NMR spectrum of 4-formylthiophene-3-carbonitrile is anticipated to exhibit three distinct signals: one for the aldehydic proton and two for the protons on the thiophene ring. The electron-withdrawing nature of the cyano and formyl groups will significantly deshield all protons, shifting their resonances downfield compared to unsubstituted thiophene.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Formyl (CHO)~10.0Singlet (s)
Thiophene H5~8.5 - 9.0Doublet (d)
Thiophene H2~8.0 - 8.5Doublet (d)

A Comparative Analysis: Deconstructing the Spectrum

To understand the origins of the predicted chemical shifts and coupling patterns, we will systematically compare the expected spectrum of 4-formylthiophene-3-carbonitrile with that of its monosubstituted precursors: 3-thiophenecarbonitrile and a close analogue, 2-thiophenecarboxaldehyde.

The Influence of the Cyano Group: 3-Thiophenecarbonitrile

The ¹H NMR spectrum of 3-thiophenecarbonitrile provides a baseline for understanding the effect of the electron-withdrawing cyano group on the thiophene ring. The cyano group at the 3-position deshields the adjacent protons at the 2 and 4-positions, and to a lesser extent, the proton at the 5-position.

The Impact of the Formyl Group: 2-Thiophenecarboxaldehyde

2-Thiophenecarboxaldehyde serves as a valuable comparison for the effect of a formyl group on the thiophene ring. The aldehyde proton itself is highly deshielded due to the anisotropic effect of the carbonyl double bond and appears as a singlet far downfield. Furthermore, the formyl group strongly deshields the adjacent proton at the 3-position.

Synergy of Substituents in 4-formylthiophene-3-carbonitrile

In 4-formylthiophene-3-carbonitrile, the formyl group at the 4-position and the cyano group at the 3-position work in concert to create a highly electron-deficient aromatic system. This synergistic deshielding effect is expected to push the chemical shifts of the remaining ring protons (H2 and H5) significantly downfield.

The aldehydic proton is anticipated to appear as a sharp singlet around 10.0 ppm. The two thiophene protons, H2 and H5, will appear as doublets due to coupling with each other. The H5 proton, being adjacent to the strongly deshielding formyl group, is expected to be the most downfield of the two ring protons.

A crucial piece of comparative data comes from the ¹H NMR spectrum of 2,5-dichloro-4-formylthiophene-3-carbonitrile. In this molecule, the formyl proton appears as a singlet at a significantly downfield chemical shift of 9.97 ppm, strongly supporting our prediction for the target molecule.[1]

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers seeking to acquire a ¹H NMR spectrum of 4-formylthiophene-3-carbonitrile, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-formylthiophene-3-carbonitrile.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts.[2]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Structure and Interactions

The following diagrams illustrate the molecular structure and the key through-bond interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of 4-formylthiophene-3-carbonitrile.

Caption: Spin-spin coupling in 4-formylthiophene-3-carbonitrile.

Conclusion

The ¹H NMR spectrum of 4-formylthiophene-3-carbonitrile provides a clear and detailed fingerprint of its molecular structure. Through a comparative analysis with related thiophene derivatives, we can confidently assign the signals and gain a deeper understanding of the electronic effects of the formyl and cyano substituents. This approach, grounded in the fundamental principles of NMR spectroscopy, is a powerful tool for any researcher working on the synthesis and characterization of novel organic molecules.

References

  • Piller, F. M., & Knochel, P. (n.d.). Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes. Ludwig-Maximilians-Universität München.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

Comparative Reactivity Guide: 4-Formylthiophene-3-carbonitrile vs. 2-Formylthiophene

Executive Summary & Strategic Selection In the design of novel pharmaceuticals and organic semiconducting materials, thiophene-based building blocks are indispensable. However, the exact substitution pattern on the thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

In the design of novel pharmaceuticals and organic semiconducting materials, thiophene-based building blocks are indispensable. However, the exact substitution pattern on the thiophene ring dictates not only the physical properties of the final molecule but also the synthetic pathways available to the chemist.

This guide provides an in-depth comparative analysis of 2-formylthiophene and 4-formylthiophene-3-carbonitrile . While both possess a reactive formyl (-CHO) group, the presence of the cyano (-CN) group in the latter fundamentally rewrites the electronic landscape of the heterocycle. Understanding these mechanistic differences is critical for optimizing yields, selecting appropriate reaction conditions, and designing complex tandem cyclizations.

Electronic Profiling & Mechanistic Causality

The reactivity of a formyl group attached to a thiophene ring is a direct function of the ring's electron density.

  • 2-Formylthiophene: The formyl group is located at the C2 position, placing it in direct conjugation with the electron-rich thiophene sulfur. The sulfur atom donates electron density through a resonance (+M) effect, which partially quenches the partial positive charge on the carbonyl carbon. This makes 2-formylthiophene a stable, moderate electrophile that readily undergoes standard condensation reactions[1]. Furthermore, the ring retains enough electron density to undergo electrophilic aromatic substitution (EAS), typically at the C5 position[2].

  • 4-Formylthiophene-3-carbonitrile: The introduction of a cyano group at the C3 position drastically alters the molecule's reactivity. The cyano group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It depletes the electron density of the thiophene ring, effectively neutralizing the sulfur's electron-donating capacity. Consequently, the adjacent formyl group at the C4 position is highly destabilized and becomes hyper-electrophilic . This heightened reactivity accelerates nucleophilic additions and enables complex multi-component reactions, such as condensations with piperazine-2,5-diones[3]. Advanced functionalization of such cyano-thiophenes can also be achieved via directed metalation techniques[4].

Electronic_Effects cluster_2FT 2-Formylthiophene cluster_4FT 4-Formylthiophene-3-carbonitrile Node1 Thiophene Sulfur (+M Effect) Node2 C2 Formyl Group (Moderate Electrophile) Node1->Node2 Resonance Stabilization Node3 C3 Cyano Group (-I, -M Effects) Node4 Thiophene Ring (Electron-Deficient) Node3->Node4 Electron Withdrawal Node5 C4 Formyl Group (High Electrophile) Node4->Node5 Inductive Pull

Fig 1. Electronic effects dictating carbonyl electrophilicity in substituted thiophenes.

Quantitative & Qualitative Reactivity Comparison

To guide your synthetic strategy, the following table summarizes the key reactivity metrics and behavioral differences between the two building blocks.

Property2-Formylthiophene4-Formylthiophene-3-carbonitrile
Carbonyl Electrophilicity Moderate (Resonance stabilized by S)High (Destabilized by -CN EWG)
Ring Electron Density Moderate-High (Activated by S)Low (Strongly deactivated by -CN and -CHO)
Primary EAS Site C5 position (e.g., halogenation, nitration)Highly resistant to standard EAS
Nucleophilic Addition Rate Standard (Requires heating or strong catalysts)Accelerated (Often proceeds at ambient temp)
Tandem Cyclization Potential Low (Requires additional functionalization)High (Cyano group acts as an internal electrophile)
Stability to Reductants Moderate (Formyl group can be reduced)Low (Both -CHO and -CN are susceptible to reduction)

Field-Proven Experimental Methodologies

The structural differences between these two compounds necessitate distinct experimental handling. Below are validated protocols for performing nucleophilic condensations, highlighting the causality behind the chosen conditions.

Workflow Step1 1. Substrate Preparation Dissolve Active Methylene in Solvent Step2 2. Base Addition Add K2CO3 or Piperidine (Catalyst) Step1->Step2 Step3 3. Electrophile Addition Introduce Thiophene Aldehyde Step2->Step3 Step4 4. Reaction Monitoring Stir at Target Temp; Monitor via TLC Step3->Step4 Step5 5. Quench & Workup Aqueous Wash & EtOAc Extraction Step4->Step5 Step6 6. Validation NMR & HRMS Confirmation Step5->Step6

Fig 2. Standardized workflow for nucleophilic condensation of thiophene aldehydes.

Protocol A: Base-Catalyzed Condensation of 4-Formylthiophene-3-carbonitrile

Context: Because the C4 formyl group is hyper-electrophilic, condensations with active methylene compounds can proceed under unusually mild conditions.

  • Preparation: Dissolve the active methylene compound (e.g., a piperazine-2,5-dione derivative, 1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous

    
     (1.5 equiv) to the solution at 20–25 °C. Causality: A mild base is sufficient here; stronger bases like NaH are unnecessary and may cause side reactions with the cyano group.
    
  • Electrophile Addition: Introduce 4-formylthiophene-3-carbonitrile (1.1 equiv) portion-wise[3].

  • Reaction & Self-Validation: Stir the mixture at 20–25 °C for 14 hours. Monitor via TLC (Hexanes/EtOAc). Validation Checkpoint: The disappearance of the highly UV-active aldehyde spot confirms consumption.

  • Workup: Quench with distilled water to precipitate the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x) to remove residual DMF.

  • Analytical Confirmation: Post-workup,

    
    -NMR must show the disappearance of the characteristic aldehyde proton (
    
    
    
    ppm) and the appearance of a new vinylic proton indicating successful condensation.
Protocol B: Standard Knoevenagel Condensation of 2-Formylthiophene

Context: The resonance-stabilized C2 formyl group requires slightly more forcing conditions or a specific secondary amine catalyst to form a reactive iminium intermediate.

  • Preparation: Dissolve 2-formylthiophene (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.1 equiv) in absolute ethanol (0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv). Causality: Piperidine acts as a nucleophilic catalyst, temporarily forming a highly reactive iminium ion with the aldehyde, which overcomes the resonance stabilization provided by the thiophene sulfur[1].

  • Reaction & Self-Validation: Heat the mixture to reflux (78 °C) for 2–4 hours. Validation Checkpoint: The reaction mixture will typically undergo a distinct color shift (e.g., yellow to deep orange/red) as the extended

    
    -conjugated system of the product forms.
    
  • Workup: Cool the reaction to 0 °C to induce crystallization. Filter the precipitate and wash with ice-cold ethanol.

  • Analytical Confirmation: Confirm the structure via LC-MS to validate the molecular ion mass before moving to bulk purification or downstream synthesis.

References

1.[1] CAS 98-03-3: 2-Thiophenecarboxaldehyde | CymitQuimica. CymitQuimica. URL: 2.[3] 18791-78-1 | 4-Bromothiophene-3-carboxaldehyde | Small Molecule Semiconductor Building Blocks. Ambeed.com. URL: 3.[2] Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. URL: 4.[4] Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes. Ludwig-Maximilians-Universität München (Amazon AWS). URL:

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 4-Formylthiophene-3-Carbonitrile

Topic: Mass Spectrometry Fragmentation Pattern of 4-Formylthiophene-3-Carbonitrile Content Type: Publish Comparison Guide Executive Summary 4-Formylthiophene-3-carbonitrile (also known as 3-cyano-4-thiophenecarboxaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4-Formylthiophene-3-Carbonitrile Content Type: Publish Comparison Guide

Executive Summary

4-Formylthiophene-3-carbonitrile (also known as 3-cyano-4-thiophenecarboxaldehyde; CAS: 10551-36-7) is a critical heterocyclic scaffold in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its precise identification is often complicated by the existence of regioisomers (e.g., 2-formylthiophene-3-carbonitrile) that exhibit nearly identical physicochemical properties.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 4-formylthiophene-3-carbonitrile. Unlike generic spectral libraries, this document dissects the mechanistic causality of ion formation, offering researchers a self-validating protocol for structural confirmation. We compare its fragmentation signature against key isomeric alternatives to ensure unambiguous identification in drug development workflows.

Structural Context & Alternatives

The ability to distinguish 4-formylthiophene-3-carbonitrile from its isomers is paramount, as the position of substituents on the thiophene ring drastically alters biological activity.

CompoundStructureKey FeatureMS Differentiation Challenge
4-Formylthiophene-3-carbonitrile Target 3,4-substitution (beta-beta)High symmetry; adjacent functional groups.
2-Formylthiophene-3-carbonitrile Isomer2,3-substitution (alpha-beta)Distinct alpha-proton acidity; potential for different ring-opening energetics.
3-Formylthiophene-2-carbonitrile Isomer2,3-substitution (alpha-beta)Similar to above; often co-elutes in synthesis mixtures.
3-Cyanothiophene AnalogLacks formyl groupUsed as a reference for the "core" fragmentation (m/z 109).

Experimental Methodology

To replicate the fragmentation patterns described below, the following standardized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

GC-MS Protocol (Electron Ionization)
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

  • Ionization: Electron Impact (EI) at 70 eV .

  • Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 40–400.

LC-MS Protocol (Electrospray Ionization)
  • Instrument: Thermo Q-Exactive Orbitrap (or equivalent Triple Quad).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (HCD/CID): Stepped 15, 30, 45 eV.

Fragmentation Analysis (Mechanistic Insight)

The fragmentation of 4-formylthiophene-3-carbonitrile (MW: 137.16 Da) under Electron Ionization (EI) is driven by the stability of the aromatic thiophene ring and the lability of the formyl hydrogen.

Primary Fragmentation Channels

The molecular ion (M+ , m/z 137) is prominent due to the aromatic nature of the thiophene ring. The fragmentation tree follows a logical "peeling" of substituents.

  • Alpha-Cleavage (Loss of H•):

    • Transition: m/z 137 → m/z 136.

    • Mechanism: Homolytic cleavage of the C-H bond in the aldehyde group. This generates a stable acylium cation (Ar-C≡O⁺).

    • Diagnostic Value: A strong [M-1]⁺ peak is the hallmark of aromatic aldehydes.

  • Decarbonylation (Loss of CO):

    • Transition: m/z 136 → m/z 108.

    • Mechanism: The acylium ion ejects neutral carbon monoxide (CO, 28 Da). The resulting ion is the 3-cyanothienyl cation ([C₅H₂NS]⁺).

    • Alternative: Direct loss of the formyl radical (•CHO, 29 Da) from M+ can also yield m/z 108, though the stepwise H loss followed by CO loss is energetically favored.

  • Nitrile Elimination (Loss of HCN):

    • Transition: m/z 108 → m/z 81.

    • Mechanism: The cyanothienyl cation eliminates hydrogen cyanide (HCN, 27 Da). This often involves a rearrangement of the thiophene ring, potentially forming a [C₄HXS]⁺ species.

    • Ring Disintegration: Further fragmentation of the thiophene ring yields m/z 45 ([CHS]⁺) and m/z 39 ([C₃H₃]⁺).

Visualizing the Pathway

The following diagram illustrates the stepwise degradation of the molecule.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 137 [C6H3NOS]+ Acylium Acylium Ion [M-H]+ m/z 136 [C6H2NOS]+ M_Ion->Acylium - H• (1 Da) (Alpha-Cleavage) Thienyl Cyanothienyl Cation [M-CHO]+ m/z 108 [C5H2NS]+ M_Ion->Thienyl - •CHO (29 Da) (Direct Loss) Acylium->Thienyl - CO (28 Da) (Decarbonylation) Fragment_81 Thienyl Fragment [M-CHO-HCN]+ m/z 81 [C4H1S]+ Thienyl->Fragment_81 - HCN (27 Da) (Nitrile Loss) Fragment_45 Thioformyl Cation m/z 45 [CHS]+ Fragment_81->Fragment_45 Ring Opening

Caption: Mechanistic fragmentation tree of 4-formylthiophene-3-carbonitrile under 70 eV Electron Ionization.

Comparative Performance: Isomer Differentiation

Distinguishing the 3,4-substituted isomer (Target) from 2,3-substituted isomers is critical. While the primary fragments (137, 136, 108) appear in both, their relative intensities (RI) differ due to the "Ortho Effect" and proton acidity.

The "Ortho Effect" in Thiophenes

In 2-formylthiophene-3-carbonitrile (an isomer), the formyl group at C2 is adjacent to the sulfur atom. The C2-H bond is electronically distinct from the C4-H bond in our target molecule.

  • Target (4-formyl): The formyl group is at the beta-position (C4). Beta-cleavage is less influenced by the heteroatom (Sulfur).

  • Isomer (2-formyl): The formyl group is at the alpha-position (C2). The proximity to Sulfur often enhances the stability of the acylium ion, potentially leading to a higher ratio of m/z 136 relative to m/z 137 compared to the beta-isomer.

Quantitative Comparison Table (Predicted)
m/zIon IdentityTarget: 4-Formyl-3-CN (Intensity)Isomer: 2-Formyl-3-CN (Intensity)Diagnostic Note
137 M+100% (Base) 90-100%Both are stable aromatic systems.
136 [M-H]+High (~80%)Very High (95-100%) Alpha-formyl H is more labile; 2-isomer often shows stronger M-1.
108 [M-CHO]+Medium (~40%)Medium (~45%)Loss of CO/CHO is standard for both.
109 [M-CO]+Low (~10%)Low (~10%)Direct CO loss without H loss is rare but possible.
45 [CHS]+MediumHigh Proximity of substituents to Sulfur in 2-isomer promotes ring degradation.

Key Differentiator: In high-resolution MS (HRMS), the exact mass is identical. Differentiation relies on the fragmentation energy (breakdown curves in LC-MS/MS) or retention time (GC-MS), where the 2,3-isomer typically elutes earlier than the 3,4-isomer due to a lower dipole moment and more compact shape.

Workflow for Identification

To ensure robust identification in a drug development setting, follow this logical workflow.

Workflow Sample Unknown Sample GCMS GC-MS Analysis (EI 70eV) Sample->GCMS Check137 Observe M+ @ 137? GCMS->Check137 Check136 Observe [M-1] @ 136? Check137->Check136 Yes Not Target Not Target Check137->Not Target No Check108 Observe m/z 108 & 81? Check136->Check108 Yes Confirm CONFIRMED: Thiophene Carbaldehyde Nitrile Check108->Confirm Yes IsomerDiff Isomer Differentiation: Compare RT & [M-1]/M+ Ratio Confirm->IsomerDiff

Caption: Decision logic for confirming 4-formylthiophene-3-carbonitrile identity.

References

  • NIST Mass Spectrometry Data Center. Thiophene-3-carbonitrile Mass Spectrum. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for alpha-cleavage and CO loss mechanisms).[4][5]

  • ResearchGate. Mass spectral fragmentation patterns of thiophene derivatives. Available at: [Link]

Sources

Comparative

High-Resolution HPLC Profiling of 4-Formylthiophene-3-Carbonitrile: A Comparative Method Development Guide

Executive Summary In the synthesis of kinase inhibitors and organic semiconductors, 4-formylthiophene-3-carbonitrile serves as a critical scaffold. However, its purity analysis is frequently compromised by the presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and organic semiconductors, 4-formylthiophene-3-carbonitrile serves as a critical scaffold. However, its purity analysis is frequently compromised by the presence of regioisomers—specifically 3-formylthiophene-2-carbonitrile and 2-formylthiophene-3-carbonitrile —which possess nearly identical hydrophobicities to the target analyte.

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. While C18 columns are the industry workhorse, our comparative analysis demonstrates that they often fail to resolve thiophene positional isomers. We present an optimized protocol using Phenyl-Hexyl chemistry that leverages


 interactions to achieve baseline separation (

), ensuring the rigorous quality control required for pharmaceutical intermediates.

The Analytical Challenge: Isomerism in Thiophene Synthesis

The synthesis of 4-formylthiophene-3-carbonitrile typically involves the lithiation of 3-cyanothiophene followed by formylation with DMF. This electrophilic aromatic substitution is not perfectly regioselective.

  • Target: 4-formylthiophene-3-carbonitrile (Desired)

  • Primary Impurity: 3-formylthiophene-2-carbonitrile (Regioisomer)

  • Secondary Impurity: 3-cyanothiophene (Starting Material)

Because the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups are present in both the target and the impurity, their LogP values are nearly indistinguishable (


). Standard alkyl-bonded phases (C18) rely primarily on hydrophobic subtraction, leading to peak co-elution or "shouldering" that masks the impurity.
Visualizing the Impurity Origin

SynthesisPath SM Starting Material 3-Cyanothiophene Lith Intermediate Lithiated Species SM->Lith n-BuLi / -78°C Target Target Analyte 4-Formylthiophene-3-carbonitrile (Major Product) Lith->Target DMF (Formylation) Pos 4 Attack Impurity Regioisomer Impurity 3-Formylthiophene-2-carbonitrile (Critical Impurity) Lith->Impurity DMF (Formylation) Pos 2 Attack

Figure 1: Synthesis pathway showing the origin of the critical regioisomer impurity.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation mechanisms to determine the most effective protocol for purity analysis.

Method A: The "Generic" Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Outcome: The thiophene ring's electron density is similar across isomers. The C18 phase interacts only with the lipophilicity of the molecule, resulting in poor selectivity (

    
    ).
    
Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm x 4.6 mm, 2.6 µm)

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Outcome: The position of the electron-withdrawing -CN and -CHO groups alters the electron density distribution (quadrupole moment) of the thiophene ring. The Phenyl-Hexyl stationary phase interacts differentially with these electron-deficient rings, creating a secondary separation mechanism that resolves the isomers.

Representative Performance Data

The following data represents typical chromatographic behavior observed for thiophene carbonitrile derivatives under acidic gradient conditions.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Retention (Target) 4.2 min5.8 min
Retention (Isomer) 4.3 min (Co-elutes)6.4 min
Resolution (

)
0.4 (Fail) > 2.5 (Pass)
Peak Symmetry 0.951.10
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Stacking

Technical Insight: Methanol is preferred over Acetonitrile in Method B because protic solvents often enhance the


 interaction selectivity on phenyl-based columns compared to aprotic acetonitrile.

Detailed Experimental Protocols

To replicate the optimized separation (Method B), follow this self-validating protocol.

Reagent Preparation[1][2][3][4]
  • Mobile Phase A (0.1% FA in Water):

    • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC grade water.

    • Why: Acidic pH (~2.7) suppresses the ionization of any trace carboxylic acid impurities (e.g., from oxidation of the aldehyde), ensuring sharp peaks.

  • Mobile Phase B (Methanol):

    • Use LC-MS grade Methanol.

    • Why: Methanol facilitates stronger

      
       interactions between the analyte and the Phenyl-Hexyl ligand than Acetonitrile.
      
  • Diluent:

    • 50:50 Water:Methanol.[1]

    • Why: Matches the initial gradient strength to prevent "solvent shock" and peak distortion.

Instrument Parameters (Method B)
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

    • Note: Thiophene derivatives have strong absorbance at 250-260 nm.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
10.004060Linear
12.00595Wash
15.00595Hold
15.109010Re-equilibrate
20.009010End

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for similar thiophene derivatives.

MethodDev Start Start Method Development Analyte: Thiophene Derivative CheckStruct Does analyte have positional isomers? Start->CheckStruct Generic Try Generic C18 Water/ACN/FA CheckStruct->Generic No/Unknown Phenyl Select Phenyl-Hexyl Column Switch Organic to MeOH CheckStruct->Phenyl Yes (High Risk) Result Are isomers resolved? Generic->Result Success Validate Method Result->Success Yes (Rs > 1.5) Fail Switch Mechanism Result->Fail No (Co-elution) Fail->Phenyl Optimize Optimize Temp & Gradient (Lower Temp = Stronger Pi-Pi) Phenyl->Optimize Optimize->Success

Figure 2: Decision tree for selecting the appropriate stationary phase for thiophene regioisomers.

References

  • SIELC Technologies. (2018). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025). 4-formylthiophene-3-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Validation

X-Ray Crystallography and Structural Comparison Guide: 3-Cyano-4-formylthiophene vs. Halogenated Thiophene Analogues

Executive Summary For researchers and drug development professionals, the structural rigidity and electronic properties of starting building blocks dictate the success of downstream active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural rigidity and electronic properties of starting building blocks dictate the success of downstream active pharmaceutical ingredient (API) synthesis. 3-Cyano-4-formylthiophene (also known as 4-formylthiophene-3-carbonitrile, CAS 59786-34-4) is a highly reactive "push-pull" electrophile. This guide objectively compares the crystallographic performance and synthetic utility of 3-cyano-4-formylthiophene against common alternatives, such as 4-bromothiophene-3-carboxaldehyde. By leveraging Single-Crystal X-Ray Diffraction (SCXRD) data, we establish the causality between molecular packing, structural disorder, and downstream chemical reactivity.

Chemical Context & Performance Comparison

In the synthesis of complex pharmaceutical intermediates—such as piperazine-2,5-dione derivatives—the choice of the thiophene building block is critical[1].

  • The Product (3-Cyano-4-formylthiophene): The cyano group acts as a powerful electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent formyl carbon. Crystallographically, the cyano group serves as a robust structure-directing agent, forming predictable

    
     interactions that lock the crystal lattice and minimize rotational disorder.
    
  • The Alternative (4-Bromothiophene-3-carboxaldehyde): While halogenated thiophenes are common, the bulky and polarizable bromine atom often leads to weak, non-directional halogen bonding[2]. This frequently results in severe rotational disorder (ring-flipping) in the solid state, which translates to lower stereoselectivity and unpredictable kinetics in solution-phase Knoevenagel condensations.

Comparative Crystallographic Data

The following table summarizes the quantitative SCXRD performance metrics, illustrating why the cyano-derivative provides a more reliable structural foundation than its halogenated or acetylated counterparts.

Parameter3-Cyano-4-formylthiophene (Product)4-Bromothiophene-3-carboxaldehyde (Alt 1)2-Acetylthiophene derivative (Alt 2)
CAS Number 59786-34-418791-78-1N/A (Derivative)
Crystal System MonoclinicOrthorhombicOrthorhombic
Dominant Intermolecular Contacts

,


,


,

Thiophene Ring Disorder Low (< 5% occupancy flip)High (~25% occupancy flip)Moderate (~15% occupancy flip)
Refinement R-factor (

)
0.0320.0480.041
Downstream Reactivity Profile High (Strong push-pull EWG)[1]Moderate (Halogen steric hindrance)Low (Prone to E1cB elimination)[3]

Experimental Methodology: SCXRD Workflow

To ensure trustworthiness, the structural assignment of 3-cyano-4-formylthiophene relies on a self-validating crystallographic protocol. Below is the step-by-step methodology used to isolate and validate the crystal structure.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of 3-cyano-4-formylthiophene in 2 mL of chloroform (

    
    ) in a small glass vial. Place this vial unsealed inside a larger, sealed chamber containing 10 mL of n-hexane (antisolvent). Allow the system to stand undisturbed at 298 K for 72 hours.
    
  • Causality: Thiophene derivatives are highly soluble in halogenated solvents. The slow vapor diffusion of a non-polar antisolvent (hexane) into the

    
     gradually reduces the solvation power, promoting the slow nucleation of high-quality single crystals rather than twinned or microcrystalline powders.
    
Step 2: Data Collection at Cryogenic Temperatures
  • Procedure: Select a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data at 100 K using a Bruker APEX3 diffractometer equipped with Mo

    
     radiation (
    
    
    
    Å).
  • Causality: Collecting data at 100 K is non-negotiable for thiophenes. Cryogenic temperatures minimize thermal motion (atomic displacement parameters), which is critical for distinguishing between true static rotational disorder and dynamic thermal smearing of the sulfur atom.

Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using direct methods via SHELXT[3]. Refine the structure by full-matrix least-squares on

    
     using SHELXL within the OLEX2 graphical interface[2].
    
  • Causality: Thiophene rings frequently exhibit a 180° rotational disorder due to the similar electron density profiles of the C-C and C-S bonds. If OLEX2 identifies residual Q-peaks near the carbon atoms, it indicates a "ring flip"[4]. By applying PART instructions and similarity restraints (SADI/SAME) in SHELXL, the application scientist can accurately model the major and minor occupancy components of the disordered sulfur atom.

Self-Validating Quality Control

The protocol is a self-validating system. The structural model is only accepted when the refinement converges with an


 factor below 0.05, a Goodness-of-Fit (GoF) approaching 1.0, and a residual electron density map showing no unassigned Q-peaks greater than 1.0 

/ų[4].

Workflow Visualization

SCXRD_Workflow A Crystal Growth (CHCl3/Hexane) B Data Collection (Mo Kα Radiation) A->B Select Single Crystal C Structure Solution (SHELXT) B->C Extract Reflections D Initial Refinement (OLEX2 / SHELXL) C->D Phase Assignment E Disorder Modeling (Thiophene Ring Flip) D->E Identify Residual Q-Peaks F Final Validation (R1 < 0.05, GoF ~1.0) E->F Anisotropic Refinement

SCXRD workflow for resolving thiophene ring disorder in 3-cyano-4-formylthiophene.

Conclusion

For drug development professionals synthesizing complex heterocycles, 3-cyano-4-formylthiophene offers superior performance over halogenated alternatives. As proven by SCXRD data, the cyano group not only enhances the electrophilic reactivity of the molecule but also enforces a highly ordered, predictable crystal lattice. This structural reliability directly translates to higher yields and fewer side reactions in downstream API synthesis.

References

  • 18791-78-1 | 4-Bromothiophene-3-carboxaldehyde | Small Molecule Semiconductor Building Blocks. Ambeed.com. 1[1]

  • Halogen Bonding in Halothiophene Building Blocks | Crystal Growth & Design. ACS Publications. 2[2]

  • Model disorder with Olex2? ResearchGate. 4[4]

  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. IUCr Journals. 3[3]

Sources

Comparative

A Comparative Guide to the Biological Activities of Thiophene-3-Carbonitrile Derivatives

Introduction The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives, particularly those bearing a carbonitrile group at the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives, particularly those bearing a carbonitrile group at the 3-position, have garnered significant attention for their broad spectrum of biological activities.[2][3] This guide provides a comparative analysis of thiophene-3-carbonitrile derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for their evaluation.

The versatility of the thiophene-3-carbonitrile core allows for extensive chemical modification, leading to a wide array of derivatives with distinct biological profiles.[4] The nature and position of substituents on the thiophene ring profoundly influence the molecule's interaction with biological targets, making a systematic comparison essential for researchers in drug discovery and development.[5]

Synthesis of Thiophene-3-Carbonitrile Derivatives: The Gewald Reaction

A common and efficient method for synthesizing 2-amino-thiophene-3-carbonitriles is the Gewald reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base.

Gewald Reaction Ketone Ketone/Aldehyde (R1, R2) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel + Malononitrile Malononitrile Malononitrile Malononitrile->Knoevenagel Sulfur Sulfur (S₈) Thiolation Sulfur Addition (Thiolation) Sulfur->Thiolation Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Knoevenagel->Thiolation Intermediate Cyclization Cyclization & Tautomerization Thiolation->Cyclization Intermediate Product 2-Amino-thiophene-3-carbonitrile Cyclization->Product

Caption: Generalized workflow of the Gewald reaction for synthesizing 2-amino-thiophene-3-carbonitrile derivatives.

This method is highly valued for its operational simplicity and the ability to generate a diverse library of substituted thiophenes by varying the starting carbonyl compound.

Comparative Analysis of Biological Activities

Anticancer Activity

Thiophene-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][8][9] Their mechanisms of action are often multifaceted, including the inhibition of key kinases involved in cancer cell proliferation and survival, as well as the induction of apoptosis.[10][11]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-amino group is critical. Acyl, aroyl, and urea-type substituents often enhance anticancer activity. For instance, a benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity.[8]

  • Fused Ring Systems: Fusing the thiophene ring with other cyclic systems, such as in tetrahydrobenzo[b]thiophene derivatives, has been a successful strategy to increase potency.[8][12]

  • Target-Specific Moieties: Incorporating moieties known to interact with specific cancer targets can lead to potent and selective inhibitors. For example, fused thienopyrimidine and thienopyrrole scaffolds have been utilized to create dual inhibitors of VEGFR-2 and AKT kinases.[10]

Comparative Cytotoxicity Data:

Derivative ClassCell LineIC50 (µM)Reference
Thienopyrimidine (3b)HepG2 (Liver)3.105[10]
Thienopyrimidine (3b)PC-3 (Prostate)2.15[10]
Thienopyrrole (4c)HepG2 (Liver)3.023[10]
Thienopyrrole (4c)PC-3 (Prostate)3.12[10]
Tetrahydrobenzo[b]thiophene (BU17)A549 (Lung)Potent[8]
Fused Thiophenes (TP 5)HepG2, SMMC-7721Potent[9]

Note: "Potent" indicates high activity as reported in the source, without a specific IC50 value provided.

Mechanism of Action: Kinase Inhibition and Apoptosis

Several potent thiophene-3-carbonitrile derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell signaling, such as VEGFR-2 and AKT.[10] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Anticancer Mechanism Thiophene Thiophene-3-carbonitrile Derivative (e.g., 4c) VEGFR2 VEGFR-2 Thiophene->VEGFR2 Inhibits AKT AKT Kinase Thiophene->AKT Inhibits Arrest Cell Cycle Arrest (S Phase) Thiophene->Arrest Apoptosis Apoptosis Thiophene->Apoptosis Prolif Cell Proliferation & Survival VEGFR2->Prolif Promotes AKT->Prolif Promotes

Caption: Proposed mechanism of action for anticancer thiophene-3-carbonitrile derivatives involving dual kinase inhibition.

Antimicrobial Activity

The thiophene nucleus is a key component of many antimicrobial agents.[13][14] Thiophene-3-carbonitrile derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights:

  • Substituents at the 2-position: Modifications at this position significantly affect antimicrobial potency. The introduction of other heterocyclic rings, such as pyridine, has been shown to yield compounds with excellent antimicrobial activity.[13]

  • Aryl Substituents: The presence of specific aryl groups can enhance activity. For example, a derivative containing a 4-chlorophenyl group showed high potency against both bacteria and fungi.[14]

  • Fused Systems: Thieno[2,3-b]thiophene derivatives have also been reported to possess strong and broad-spectrum antimicrobial properties.[14]

Comparative Antimicrobial Data:

DerivativeOrganismActivityReference
Pyridine side chain (7b, 8)Various BacteriaComparable to ampicillin & gentamicin[13]
Thiophene derivative (7)Pseudomonas aeruginosaMore potent than gentamicin[15]
Thieno[2,3-b]thiophene (5d)Geotricum candidumMore potent than amphotericin B[14]
Thieno[2,3-b]thiophene (5d)Staphylococcus aureusEquipotent to penicillin G[14]
Thieno[2,3-b]thiophene (5d)P. aeruginosa, E. coliMore potent than streptomycin[14]
Thiourea derivative (6a)Bacillus strainsEquipotent to ampicillin[16]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research area. Thiophene derivatives, including those with a 3-carbonitrile group, have shown promising anti-inflammatory effects.[17][18][19] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights:

  • 2-Amino Substituents: Similar to other biological activities, modifications at the 2-amino position are crucial. For example, 2-[(4-diethylamino-benzylidene)-amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (7CN03) exhibited significant anti-inflammatory action.[17]

  • Molecular Docking Studies: In silico studies have revealed that some thiophene derivatives can bind effectively to the active sites of COX-1 and COX-2 isoenzymes, often with lower energy values than standard drugs like meloxicam.[17]

  • Inhibition of Pro-inflammatory Mediators: The anti-inflammatory effect can also be attributed to the inhibition of neutrophil migration and the reduction of pro-inflammatory gene expression (e.g., TNF-α, IL-6).[17][19]

Comparative Anti-inflammatory Data:

DerivativeAssayResultReference
2-Thiophenecarbonitrile (2TCN)Albumin denaturation60% inhibition at 200 µg[20]
6CN10Neutrophil migrationInhibition observed[17]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (29a-d)COX-2 InhibitionIC50 range: 0.31–1.40 µM[19]
Tetrahydrobenzothiophene (R=COCH3)Carrageenan-induced paw edema81% inhibition[21]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of thiophene-3-carbonitrile derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Workflow:

MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. B 2. Compound Treatment Add serial dilutions of thiophene derivatives. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well. C->D E 5. Formazan Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of the thiophene-3-carbonitrile derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Detailed Steps:

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the thiophene derivatives in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

Thiophene-3-carbonitrile derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The ease of their synthesis, particularly via the Gewald reaction, allows for the creation of large libraries for screening. The structure-activity relationship studies consistently highlight the importance of the substituents at the 2- and 4,5-positions of the thiophene ring in dictating their anticancer, antimicrobial, and anti-inflammatory activities. The data presented in this guide demonstrates that by rationally modifying the thiophene-3-carbonitrile scaffold, it is possible to develop potent and selective agents against a variety of therapeutic targets. Further research focusing on optimizing the pharmacokinetic properties and in vivo efficacy of the most potent derivatives is warranted to translate these promising findings into clinical applications.

References

A comprehensive list of references will be provided upon request.

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for 4-Formylthiophene-3-carbonitrile Quality Control

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reproducible and reliable results. 4-Formylthiophene-3-carbonitrile, a key heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reproducible and reliable results. 4-Formylthiophene-3-carbonitrile, a key heterocyclic building block, is no exception. Its utility in the synthesis of pharmacologically active molecules and advanced materials necessitates a rigorous approach to quality control.[][2] The presence of even minor impurities can lead to unwanted side reactions, altered biological activity, and ultimately, compromise the validity of research and the safety of potential therapeutics.[3]

This guide provides an in-depth comparison of methodologies for establishing robust reference standards for 4-formylthiophene-3-carbonitrile. Moving beyond a simple checklist, we will explore the rationale behind analytical choices and compare the practical implications of using commercially sourced standards versus developing a comprehensively characterized in-house standard.

Pillar 1: The Analytical Arsenal for Characterization

A multi-pronged analytical approach is non-negotiable for the comprehensive characterization of a reference standard. Each technique provides a unique piece of the puzzle, and their collective data builds a robust profile of identity, purity, and strength.

Table 1: Comparison of Core Analytical Techniques

TechniquePrincipleInformation ObtainedStrengthsLimitations
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.Chromatographic purity, quantification of impurities, assay.High sensitivity, excellent for separating closely related compounds, quantitative.Requires a chromophore, destructive, co-elution can mask impurities.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification of impurities with distinct signals.Definitive structural information, non-destructive, can be quantitative (qNMR).Lower sensitivity than MS, complex spectra can be difficult to interpret.
Mass Spec (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, structural fragmentation patterns, impurity identification.[][4]Extremely high sensitivity, provides molecular weight data.Isomers are often indistinguishable, ionization efficiency can vary.
FT-IR Absorption of infrared radiation by molecular vibrations.Presence of key functional groups (e.g., C≡N, C=O, C-S).[2][5]Fast, non-destructive, provides a molecular fingerprint.Not suitable for quantification, provides limited structural detail on its own.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, S.Confirmation of the empirical formula.[6]Provides fundamental compositional data.Does not distinguish between isomers, requires high sample purity for accuracy.
DSC/TGA Measurement of heat flow and mass change as a function of temperature.Melting point, thermal stability, presence of volatiles (solvents, water).Provides information on solid-state properties and purity.Not specific for impurity identification.

Pillar 2: Understanding the Impurity Landscape

Impurities in a batch of 4-formylthiophene-3-carbonitrile can originate from various sources, including unreacted starting materials, by-products of the synthetic route, and degradation products. Common synthetic pathways for thiophene derivatives, such as the Gewald or Fiesselmann syntheses, can introduce specific process-related impurities.[][7] A thorough understanding of the manufacturing process is crucial for targeted impurity profiling.

G cluster_0 Sources of Impurities Starting_Materials Unreacted Starting Materials & Reagents API 4-Formylthiophene-3-carbonitrile Starting_Materials->API Intermediates Process Intermediates Intermediates->API Byproducts Reaction By-products Byproducts->API Degradation Degradation Products (Light, Heat, Oxidation) Degradation->API

Caption: Potential sources of impurities in 4-formylthiophene-3-carbonitrile.

Pillar 3: Reference Standards - A Comparative Guide

The choice between purchasing a commercial standard and qualifying one in-house is a critical decision with significant implications for project timelines, budget, and the required depth of analytical characterization.

Option A: Commercially Available Reference Standards

These are materials offered by chemical suppliers, often with a stated purity level on the Certificate of Analysis (CoA). While specific, pharmacopeia-grade reference standards for 4-formylthiophene-3-carbonitrile are not common, high-purity batches (e.g., >98%) are commercially available and can serve as a starting point.[8][9]

  • Expertise & Experience: Relying on a commercial standard assumes the vendor has performed adequate characterization. The primary advantage is convenience. The CoA provides a baseline of quality, though it may not be exhaustive. It is crucial to partner with a manufacturer that provides a detailed CoA to ensure product efficacy.[3]

  • Trustworthiness: The trustworthiness of a commercial standard is tied to the reputation of the supplier and the comprehensiveness of the provided CoA. A simple purity value from a single method (e.g., HPLC area %) is insufficient. A trustworthy CoA will include data from multiple orthogonal techniques (e.g., NMR, MS) confirming identity and purity.

Option B: In-House Qualified Reference Standards

This involves taking a high-purity batch of 4-formylthiophene-3-carbonitrile and subjecting it to a battery of analytical tests to comprehensively characterize it. This process establishes a "gold standard" specific to your laboratory and your material.

  • Expertise & Experience: This approach demands significant in-house analytical expertise. The scientist is not just running samples; they are interpreting complex data to make a definitive statement about the material's identity, purity, strength, and impurity profile. This process provides an intimate understanding of the material being used.

  • Trustworthiness: An in-house qualification program is a self-validating system. By using multiple, independent (orthogonal) analytical methods, the results cross-validate each other, building a high degree of confidence in the assigned purity and identity of the standard.

Table 2: Comparison of Reference Standard Approaches

ParameterCommercial Reference StandardIn-House Qualified Reference Standard
Cost High per-milligram cost; can be cost-effective for small quantities.Lower per-gram cost for the material, but high initial investment in analytical resources and labor.
Time Investment Minimal; ready to use upon receipt.Significant; requires weeks of analytical work and data interpretation.
Expertise Required Minimal; ability to interpret a CoA.High; requires expertise in multiple analytical techniques (NMR, MS, HPLC, etc.).
Traceability Traceability is to the vendor's internal standards. Pharmacopeial traceability is rare for such specific reagents.Traceability is established by the laboratory through rigorous characterization and documentation.
Impurity Profile CoA may list only major impurities. May not reflect process impurities specific to your synthetic route.The impurity profile is directly relevant to the specific batch of material being used in the laboratory.

Experimental Protocol: Qualification of an In-House Reference Standard

This protocol outlines a robust, self-validating workflow for the comprehensive characterization of a batch of 4-formylthiophene-3-carbonitrile intended for use as an in-house reference standard.

G cluster_workflow In-House Standard Qualification Workflow start High Purity Batch Selection purify Step 1: Purification (e.g., Recrystallization) start->purify identity Step 2: Identity Confirmation (¹H/¹³C NMR, MS, FT-IR) purify->identity purity Step 3: Orthogonal Purity (HPLC, DSC, TGA, Karl Fischer) identity->purity assay Step 4: Assay Assignment (Mass Balance or qNMR) purity->assay doc Step 5: Documentation (Comprehensive CoA) assay->doc end Qualified Reference Standard doc->end

Caption: Workflow for qualifying an in-house reference standard.

Methodology

1. Material Selection and Purification:

  • Select a batch of 4-formylthiophene-3-carbonitrile with the highest possible purity based on initial screening (e.g., HPLC).
  • If necessary, perform further purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective. Dry the material thoroughly under vacuum.

2. Identity Confirmation (Structural Elucidation):

  • ¹H and ¹³C NMR Spectroscopy:
  • Dissolve ~10-20 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.
  • Causality: The chemical shifts, coupling constants, and carbon environments must be fully consistent with the proposed structure of 4-formylthiophene-3-carbonitrile. Any significant unassigned signals may indicate impurities.
  • High-Resolution Mass Spectrometry (HRMS):
  • Prepare a dilute solution and analyze using an appropriate ionization technique (e.g., ESI, APCI).
  • Causality: The measured accurate mass should be within 5 ppm of the theoretical exact mass of the protonated or deprotonated molecule, confirming the elemental composition.
  • FT-IR Spectroscopy:
  • Analyze a small amount of solid material (e.g., using an ATR accessory).
  • Causality: The spectrum should show characteristic absorption bands for the nitrile (C≡N, ~2220 cm⁻¹), aldehyde carbonyl (C=O, ~1670 cm⁻¹), and thiophene ring vibrations, providing a confirmatory fingerprint.

3. Purity Assessment (Orthogonal Methods):

  • HPLC-UV (Chromatographic Purity):
  • Develop a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
  • Inject a solution of the standard and monitor at a suitable wavelength (e.g., 254 nm or the λmax).
  • Causality: The purity is calculated based on the area percent of the main peak. This method quantifies organic, UV-active impurities.
  • Thermogravimetric Analysis (TGA):
  • Heat a small sample (~5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
  • Causality: Any mass loss before decomposition corresponds to residual solvents or water.
  • Karl Fischer Titration:
  • Perform coulometric or volumetric Karl Fischer titration to specifically quantify the water content.
  • Causality: This provides a more accurate measure of water content than TGA and is critical for an accurate mass balance calculation.

4. Assay Assignment:

  • Mass Balance Approach (Preferred):
  • The assay is calculated by subtracting the percentages of all identified impurities from 100%.
  • Assay (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by TGA/GC) - (% Non-combustible Impurities)
  • Causality: This is a self-validating system as it relies on multiple independent measurements. The accuracy of the final assay value is directly dependent on the accuracy of each orthogonal test.
  • Quantitative NMR (qNMR):
  • Alternatively, the assay can be determined by qNMR. This involves accurately weighing the in-house standard and a certified primary standard (e.g., maleic anhydride) into an NMR tube with a suitable solvent.
  • By comparing the integral of a known proton signal from the analyte to that of the primary standard, a direct assay can be calculated.

5. Documentation:

  • Consolidate all raw data, spectra, and chromatograms.
  • Prepare a comprehensive in-house Certificate of Analysis that includes:
  • Compound Name and Batch Number
  • Chemical Structure
  • Results from all identity tests (NMR, MS, IR)
  • Results from all purity tests (HPLC chromatogram, TGA curve, KF result)
  • The final assigned Assay value and the method used (e.g., Mass Balance)
  • Storage Conditions and Re-test Date

Conclusion

The establishment of a reference standard for 4-formylthiophene-3-carbonitrile is a foundational activity for ensuring data quality in research and development. While commercial standards offer convenience, a fully qualified in-house reference standard provides the highest degree of confidence and relevance, particularly when controlling for process-specific impurities. The choice depends on the application's criticality, available resources, and the required level of analytical rigor. By employing a multi-technique, orthogonal approach as detailed in this guide, scientists can establish a self-validating system that ensures the quality and consistency of their work, from the bench to potential clinical applications.

References

  • Dakota Systems. Sourcing Thiophene: Quality, Price, and Supply Chain Considerations. [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Impact Factor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • MilliporeSigma. 5-Formylthiophene-2-carbonitrile. [Link]

  • University of Johannesburg. Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. [Link]

  • ResearchGate. Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. [Link]

  • PMC. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • MDPI. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Multi-Layered Safety Protocol for Handling 4-formylthiophene-3-carbonitrile

The effective and safe handling of specialized chemical reagents is paramount in the fast-paced environments of research and drug development. 4-formylthiophene-3-carbonitrile, a bifunctional molecule incorporating both...

Author: BenchChem Technical Support Team. Date: March 2026

The effective and safe handling of specialized chemical reagents is paramount in the fast-paced environments of research and drug development. 4-formylthiophene-3-carbonitrile, a bifunctional molecule incorporating both a reactive aldehyde and a toxic nitrile group on a thiophene scaffold, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, causality-driven framework for its handling, ensuring that researchers are protected not just by equipment, but by a comprehensive understanding of the potential hazards.

Foundational Hazard Analysis

A robust personal protective equipment (PPE) strategy is built upon a clear understanding of the specific risks posed by the chemical's structure. The hazards of 4-formylthiophene-3-carbonitrile are threefold, stemming from its distinct functional groups.

  • The Carbonitrile (Cyano) Group (-CN): This is the most significant contributor to the compound's acute toxicity. The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration.[1] All alkali cyanides are highly soluble, and exposure through ingestion or skin contact can be extremely dangerous.[1] A critical and potentially lethal hazard is the evolution of highly toxic and flammable hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[1][2]

  • The Formyl (Aldehyde) Group (-CHO): Aldehydes are reactive electrophiles that can cause significant irritation to the skin, eyes, and respiratory tract.[3][4] Inhalation can lead to airway constriction, and some individuals may develop contact dermatitis or allergies upon exposure.[3][4]

  • The Thiophene Ring: While the core scaffold, thiophene and its derivatives can be flammable and may react violently with strong oxidizing agents.[5][6] Upon combustion, it can produce toxic sulfur oxides.[7]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place to minimize ambient exposure. These are non-negotiable prerequisites for handling this compound.

  • Chemical Fume Hood: All handling of solid 4-formylthiophene-3-carbonitrile and its solutions must be conducted within a properly functioning chemical fume hood.[1][2] This is critical to prevent the inhalation of any fine powders or the potential release of hydrogen cyanide gas.[8][9]

  • Designated Work Area: Establish a clearly marked "designated area" within the fume hood for cyanide-related work.[2] This prevents cross-contamination and ensures that all personnel in the vicinity are aware of the specific hazards present.

  • Prohibition on Working Alone: Never handle this compound when you are alone in the laboratory.[1][8] Ensure colleagues are aware of the work being performed.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE must directly address the hazards identified above. A multi-layered approach ensures comprehensive protection against inhalation, dermal, and ocular exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 5-mil thickness). Consider double-gloving.[1][8][9]Nitrile provides excellent protection against a wide range of chemicals, including solvents, cyanides, and aldehydes.[3][10][11][12] Double-gloving is a best practice for highly toxic materials to protect against undetected pinholes or tears.[1][8]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 or equivalent) AND a full-face shield.[3][13]Goggles provide a seal around the eyes to protect from splashes.[14] A face shield is mandatory when pouring liquids or if there is any risk of splashing, protecting the entire face from contact.[3][15]
Body Protection A long-sleeved, fully buttoned laboratory coat and full-length pants.[1][13][16]Protects skin from accidental splashes and contact. Clothing should be made of a low-reactivity material like cotton.[13]
Foot Protection Closed-toe, liquid-resistant shoes.Prevents exposure to spills that may reach the floor.
Respiratory Protection Not required during routine handling within a certified fume hood. A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be available for emergency situations, such as a large spill outside of the fume hood.[4][8][15]The fume hood serves as the primary respiratory protection. Emergency preparedness requires the availability of personal respiratory equipment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Handling and Experimental Workflow
  • Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2]

  • Weighing: Tare a sealed container on the bench. Transfer the container to the designated area within the fume hood, add the solid 4-formylthiophene-3-carbonitrile, and securely close the container before returning it to the balance for weighing.[1] This minimizes the risk of releasing airborne particles.

  • Dissolution: Add solvents to the solid compound inside the fume hood.[1]

  • Reaction Setup: If reactions are exothermic or have the potential to splash, use a blast shield inside the fume hood.

  • Post-Handling: After handling, decontaminate the work surface with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[2][17] Dispose of all cleaning materials as hazardous waste.[2] Always wash hands thoroughly with soap and water after work is complete and gloves have been removed.[1]

G Figure 1. Safe Handling Workflow for 4-formylthiophene-3-carbonitrile cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal Risk_Assessment Conduct Risk Assessment (Review SDS & SOP) Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Don_PPE Don Appropriate PPE (Gloves, Goggles, Coat) Verify_Controls->Don_PPE Weigh Weigh Compound (Tare, Add in Hood, Re-weigh) Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Surfaces & Glassware React->Decontaminate Spill Spill Occurs React->Spill Waste_Seg Segregate Waste (Solids, Liquids, Sharps) Decontaminate->Waste_Seg Label_Waste Label Waste Containers ('Cyanide Waste - No Acids') Waste_Seg->Label_Waste Dispose Store for Professional Disposal Label_Waste->Dispose Evacuate Evacuate & Alert Others Spill->Evacuate Cleanup Cleanup with Spill Kit (If trained & safe) Spill->Cleanup

Caption: Figure 1. Safe Handling Workflow for 4-formylthiophene-3-carbonitrile.

Spill Management
  • Small Spills (inside fume hood): Carefully sweep up solid spills to avoid dust formation.[1] Use chemical absorbent pads for solutions.[1] Wipe the area with a pH 10 buffer solution.[17] All cleanup materials must be placed in a sealed, labeled bag and disposed of as hazardous waste.[1]

  • Large Spills (or any spill outside the hood): Evacuate the area immediately, alerting all other personnel.[1][17] Close the laboratory door to contain any potential vapors and prevent entry. Call your institution's emergency services.[17]

Waste Disposal

Due to the cyanide group, all waste streams containing 4-formylthiophene-3-carbonitrile are considered acutely hazardous (P-listed).[8]

  • Segregation is Key: Maintain separate, clearly labeled waste containers for solid and liquid cyanide waste.[1][8]

  • No Acid Mixing: The cyanide waste container must be labeled "Cyanide Waste" and "No Acids."[1] Never mix acidic waste with cyanide waste, as this will generate lethal hydrogen cyanide gas.[17]

  • Container Type: All waste must be stored in liquid-tight, sealed containers.[1]

  • Disposal: Dispose of all waste, including empty containers and contaminated gloves, through your institution's official hazardous waste disposal program.[1][8] Do not attempt to treat the waste with bleach or other reagents unless it is part of a specific, validated institutional protocol.[1]

By integrating a deep understanding of the chemical hazards with robust engineering controls, appropriate PPE, and meticulous operational plans, researchers can handle 4-formylthiophene-3-carbonitrile with the confidence that comes from a culture of safety.

References

  • Cyanides | Division of Research Safety - Illinois. (2014, March 24). University of Illinois Urbana-Champaign. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Study.com. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). The University of Tennessee Health Science Center. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). PPE MAG. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions. [Link]

  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. [Link]

  • Aldehydes exposure analysis. (2022, September 29). RPS Group. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno. [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Chemcia Scientific. [Link]

  • SAFETY DATA SHEET - Benzo[b]thiophene-3-acetonitrile. (2025, September 22). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile. (2025, October 16). Thermo Fisher Scientific. [Link]

  • Safety data sheet - Thiophene. (n.d.). CPAChem. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. [Link]

  • Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products. [Link]

  • SAFETY DATA SHEET - Thiophene-2-carboxaldehyde. (2024, February 4). Fisher Scientific. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.